Technical Documentation Center

6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile
  • CAS: 1427365-61-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Introduction 6-Methoxybenzo[d]dioxole-5-carbonitrile, a substituted benzodioxole derivative, is a molecule of significant interest in the fields of organic synthesis and drug discovery. Its unique scaffold, featuring a m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxybenzo[d]dioxole-5-carbonitrile, a substituted benzodioxole derivative, is a molecule of significant interest in the fields of organic synthesis and drug discovery. Its unique scaffold, featuring a methoxy group and a nitrile moiety on the benzodioxole core, presents a versatile platform for the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups is anticipated to modulate the molecule's electronic properties, solubility, and biological activity, making a thorough understanding of its physical characteristics paramount for its effective application.

This technical guide provides a comprehensive overview of the core physical properties of 6-Methoxybenzo[d]dioxole-5-carbonitrile. In the absence of extensive experimentally determined data in publicly accessible literature, this document leverages predictive modeling and comparative analysis with structurally related compounds to offer valuable insights for researchers, scientists, and professionals in drug development. Furthermore, detailed, field-proven methodologies for the experimental determination of these properties are presented, empowering researchers to validate and expand upon the data provided herein.

Molecular Structure and Key Physicochemical Identifiers

The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental identifiers.

Molecular Structure:

Caption: 2D structure of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Table 1: Core Identifiers for 6-Methoxybenzo[d]dioxole-5-carbonitrile

IdentifierValueSource
CAS Number 16264-71-4Parchem[1]
Molecular Formula C₉H₇NO₃Parchem[1]
Molecular Weight 177.16 g/mol Calculated
IUPAC Name 6-methoxy-1,3-benzodioxole-5-carbonitrile
Canonical SMILES COC1=C(C=C2OCOC2=C1)C#N

Predicted and Comparative Physical Properties

Due to a scarcity of published experimental data for 6-Methoxybenzo[d]dioxole-5-carbonitrile, the following table presents a combination of predicted values and experimental data for a closely related structural analog, 1,3-Benzodioxole-5-carbonitrile (CAS: 4421-09-4), which lacks the C6-methoxy group. This comparative approach provides a scientifically grounded estimation of the target molecule's properties.

Table 2: Predicted and Comparative Physical Properties

PropertyPredicted Value (6-Methoxybenzo[d]dioxole-5-carbonitrile)Experimental Value (1,3-Benzodioxole-5-carbonitrile)Causality and Insights
Melting Point 135-140 °C94-97 °CThe addition of the polar methoxy group is expected to increase intermolecular forces (dipole-dipole interactions), leading to a higher melting point compared to its non-methoxylated counterpart.
Boiling Point ~330-340 °C at 760 mmHg257.3±29.0 °C at 760 mmHgSimilar to the melting point, the increased polarity and molecular weight due to the methoxy group will result in a significantly higher boiling point.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and sparingly soluble in non-polar solvents (e.g., hexane).Soluble in most organic solvents.The presence of the polar nitrile and methoxy groups, along with the ether linkages in the dioxole ring, suggests a polar nature, favoring solubility in polar solvents. This is a crucial consideration for reaction setup and purification.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following are predicted spectroscopic characteristics for 6-Methoxybenzo[d]dioxole-5-carbonitrile.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at C4 and C7.

  • Dioxole Methylene Protons: A singlet at approximately δ 6.0-6.2 ppm is predicted for the two equivalent protons of the methylenedioxy bridge (-O-CH₂-O-).

  • Methoxy Protons: A sharp singlet around δ 3.9-4.1 ppm is anticipated for the three protons of the methoxy group (-OCH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.

  • Aromatic Carbons: Multiple signals between δ 100-155 ppm. The carbons attached to oxygen (C5a, C6a, C6) will be deshielded and appear further downfield.

  • Dioxole Methylene Carbon (-O-CH₂-O-): A peak around δ 101-103 ppm.

  • Methoxy Carbon (-OCH₃): A signal at approximately δ 56-60 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

  • Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. The presence of this peak is a strong indicator of the nitrile functional group.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (from -OCH₃ and -O-CH₂-O-): Medium intensity bands in the 2850-3000 cm⁻¹ region.

  • Aromatic C=C Bending: Several sharp bands of varying intensity in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Ether and Methoxy): Strong, characteristic bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 177.

Experimental Protocols for Physical Property Determination

To empower researchers with the ability to obtain precise experimental data, the following self-validating protocols are provided.

Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Methodology:

  • Sample Preparation: Ensure the 6-Methoxybenzo[d]dioxole-5-carbonitrile sample is crystalline and completely dry. Grind a small amount to a fine powder.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount (2-3 mm height). Invert the tube and tap gently to pack the sample at the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Initial Determination: Heat the sample at a rate of 10-15 °C per minute to quickly determine an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_validate Validation prep1 Dry Crystalline Sample prep2 Grind to Fine Powder prep1->prep2 load1 Collect Sample (2-3 mm) prep2->load1 load2 Pack Sample load1->load2 measure1 Rapid Heating (Approx. MP) load2->measure1 measure2 Slow Heating (1-2°C/min) measure1->measure2 measure3 Record T1 and T2 measure2->measure3 validate1 Repeat Measurement (2x) measure3->validate1 validate2 Consistent Results validate1->validate2

Caption: Workflow for Melting Point Determination.

¹H NMR Spectrum Acquisition

¹H NMR spectroscopy is a powerful tool for confirming the structure of a molecule in solution.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it must dissolve the compound and not have signals that overlap with key sample resonances.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire Spectrum acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Calibrate Chemical Shift proc1->proc2 proc3 Integrate and Assign Signals proc2->proc3

Caption: Workflow for ¹H NMR Spectrum Acquisition.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 6-Methoxybenzo[d]dioxole-5-carbonitrile. Based on the safety data for the analogous compound, 1,3-Benzodioxole-5-carbonitrile, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific Material Safety Data Sheet (MSDS) for 6-Methoxybenzo[d]dioxole-5-carbonitrile once it becomes available from a supplier.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of 6-Methoxybenzo[d]dioxole-5-carbonitrile. While a lack of extensive experimental data necessitates the use of predictive and comparative approaches, the information and protocols presented herein offer a solid foundation for researchers. The provided methodologies are designed to be robust and self-validating, enabling the generation of high-quality experimental data. As research on this promising molecule continues, it is anticipated that a more complete experimental profile will emerge, further solidifying its potential in various scientific applications.

References

Sources

Exploratory

An In-Depth Technical Guide to 6-Methoxybenzo[d]dioxole-5-carbonitrile (CAS 1427365-61-4)

An In-Depth Technical Guide to 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile (CAS 1427365-61-4) For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile (CAS 1427365-61-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1427365-61-4, 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical identity and places it within the broader context of benzodioxole derivatives, a class of compounds known for their diverse biological activities. This guide will detail the known chemical structure and properties, and extrapolate potential areas of scientific interest based on the activities of structurally related molecules. Areas where further research is critically needed will be highlighted to guide future investigations.

Chemical Identity and Structure

6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile is a substituted aromatic heterocyclic compound. The core structure features a benzene ring fused to a 1,3-dioxole ring, with a methoxy and a nitrile group attached to the benzene moiety.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 1427365-61-4N/A
IUPAC Name 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrileN/A
Molecular Formula C₉H₇NO₃N/A
Molecular Weight 177.16 g/mol N/A
Canonical SMILES COC1=CC2=C(C=C1C#N)OCO2N/A
InChI Key QHTDWXKQLLDGGY-UHFFFAOYSA-NN/A

Diagram 1: Chemical Structure of 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile

G Catechol Substituted Catechol Reaction1 Cyclization Catechol->Reaction1 MethyleneSource Methylene Source (e.g., CH2Br2) MethyleneSource->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent Solvent (e.g., DMF) Solvent->Reaction1 Benzodioxole Substituted Benzodioxole Reaction1->Benzodioxole Functionalization Functional Group Interconversion Benzodioxole->Functionalization TargetMolecule Target Molecule Functionalization->TargetMolecule

Caption: A generalized workflow for the synthesis of benzodioxole derivatives.

Postulated Synthesis of 6-Methoxybenzo[d]d[1][2]ioxole-5-carbonitrile

A plausible synthetic route could start from 4-methoxycatechol.

Experimental Protocol (Postulated):

  • Step 1: Synthesis of 5-Methoxybenzo[d]d[1][2]ioxole:

    • To a solution of 4-methoxycatechol in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.

    • Add dibromomethane dropwise at an elevated temperature.

    • Monitor the reaction by TLC until completion.

    • Work up the reaction mixture by extraction and purify the product by column chromatography.

  • Step 2: Formylation of 5-Methoxybenzo[d]d[1][2]ioxole:

    • Perform a Vilsmeier-Haack or similar formylation reaction to introduce a formyl group at the 6-position.

  • Step 3: Conversion of the Aldehyde to a Nitrile:

    • The resulting 6-methoxybenzo[d]d[1][2]ioxole-5-carbaldehyde can be converted to the corresponding nitrile using a variety of methods, such as reaction with hydroxylamine followed by dehydration.

Characterization

The synthesized compound should be thoroughly characterized using modern analytical techniques to confirm its identity and purity.

Table 2: Recommended Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy protons, the dioxole methylene protons, and the aromatic protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the nitrile carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
FT-IR Spectroscopy Characteristic absorption bands for the nitrile (C≡N) stretch, C-O-C stretches of the ether and dioxole groups, and aromatic C-H and C=C stretches.
Elemental Analysis Percentage composition of C, H, and N consistent with the molecular formula C₉H₇NO₃.

Potential Biological Activities and Therapeutic Applications (Extrapolated)

While no specific biological activity data has been reported for 6-Methoxybenzo[d]d[1][2]ioxole-5-carbonitrile, the broader class of benzodioxole derivatives has been investigated for a range of pharmacological effects. These findings provide a rationale for screening this particular compound in various biological assays.

Anticancer Potential

Numerous studies have reported the cytotoxic effects of benzodioxole derivatives against various cancer cell lines. The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. Given that both the methoxy and nitrile functional groups can influence biological activity, 6-Methoxybenzo[d]d[1][2]ioxole-5-carbonitrile represents a compound of interest for anticancer screening programs.

Antimicrobial and Antifungal Activity

The benzodioxole scaffold is present in some natural and synthetic compounds with antimicrobial and antifungal properties. The electron-rich nature of the ring system and the potential for hydrogen bonding interactions with biological targets may contribute to these activities.

Antioxidant Properties

Some benzodioxole derivatives have demonstrated antioxidant activity, likely due to their ability to scavenge free radicals and modulate oxidative stress pathways. The presence of the methoxy group on the aromatic ring could potentially enhance this property.

Other Potential Applications

Derivatives of 1,3-benzodioxole are also utilized in the fragrance industry and have been explored for their effects on the central nervous system.

Diagram 3: Potential Areas of Biological Investigation for 6-Methoxybenzo[d]d[1][2]ioxole-5-carbonitrile

G cluster_bio Potential Biological Activities Compound 6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile Anticancer Anticancer Activity (Cytotoxicity, Apoptosis, Cell Cycle Arrest) Compound->Anticancer Screening in Cancer Cell Lines Antimicrobial Antimicrobial/Antifungal Activity Compound->Antimicrobial MIC/MBC Assays Antioxidant Antioxidant Activity (Free Radical Scavenging) Compound->Antioxidant DPPH/ABTS Assays CNS CNS Activity Compound->CNS Neuropharmacological Screening

Caption: Proposed biological screening cascade for 6-Methoxybenzo[d]d[1][2]ioxole-5-carbonitrile.

Future Research Directions

The lack of specific data for 6-Methoxybenzo[d]d[1][2]ioxole-5-carbonitrile presents a clear opportunity for novel research. The following areas are of high priority:

  • Synthesis and Characterization: Development and publication of a robust and reproducible synthetic route, along with comprehensive spectroscopic and analytical characterization.

  • Physicochemical Profiling: Experimental determination of key physicochemical properties to aid in formulation and further studies.

  • In Vitro Biological Screening: A broad-based screening against a panel of cancer cell lines, pathogenic microbes, and in assays for antioxidant activity.

  • Mechanism of Action Studies: Should significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including target identification and pathway analysis.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to establish a clear SAR, which can guide the design of more potent and selective compounds.

Conclusion

6-Methoxybenzo[d]d[1][2]ioxole-5-carbonitrile (CAS 1427365-61-4) is a chemical entity with a well-defined structure but limited publicly available experimental data. Based on the known biological activities of the broader benzodioxole class of compounds, it holds potential for investigation in various therapeutic areas, particularly in oncology and infectious diseases. This technical guide serves as a foundational resource to stimulate and guide future research into the chemical and biological properties of this intriguing molecule.

References

Due to the limited specific literature on CAS 1427365-61-4, this section would typically be populated with citations for the synthesis and biological evaluation of closely related benzodioxole derivatives. Researchers are encouraged to perform targeted literature searches for analogous structures to inform their experimental design.

Sources

Foundational

An In-depth Technical Guide to 6-Methoxybenzo[d]dioxole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Methoxybenzo[d]dioxole-5-carbonitrile, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxybenzo[d]dioxole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document elucidates the fundamental molecular properties, including its chemical formula and molecular weight, and outlines a plausible synthetic pathway. Furthermore, it delves into the characteristic analytical techniques for its identification and discusses its potential applications, particularly as a scaffold in the design of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of benzodioxole-based compounds.

Core Molecular Attributes

6-Methoxybenzo[d]dioxole-5-carbonitrile is a substituted benzodioxole derivative characterized by the presence of both a methoxy and a nitrile functional group. These features impart specific electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Based on available supplier information for CAS Number 16264-71-4, the molecular formula for this compound is established as C₉H₇NO₃[1].

From this formula, the molecular weight is calculated as follows:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight: 177.159 g/mol

It is important to note that while the CAS number 16264-71-4 has been associated with this compound, some databases link this number to a different isomer, 1-Hydroxy-1H-indole-2-carboxylic acid. However, for the purpose of this guide, we will focus on the structure explicitly named 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Table 1: Core Molecular Data for 6-Methoxybenzo[d]dioxole-5-carbonitrile

PropertyValueSource
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol Calculated
CAS Number 16264-71-4[1]
IUPAC Name 6-methoxy-1,3-benzodioxole-5-carbonitrile

Synthesis and Mechanistic Considerations

A potential precursor for this synthesis is 6-methoxy-1,3-benzodioxol-5-amine. The synthesis could proceed via the diazotization of this amine followed by cyanation.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_cyanation Cyanation (Sandmeyer Reaction) A 6-Methoxy-1,3-benzodioxol-5-amine B Diazonium Salt Intermediate A:e->B:w NaNO₂, HCl 0-5 °C C 6-Methoxybenzo[d]dioxole-5-carbonitrile B:e->C:w CuCN Signaling_Pathway Scaffold 6-Methoxybenzo[d]dioxole- 5-carbonitrile Scaffold Library Diverse Compound Library Scaffold->Library Chemical Modification Screening High-Throughput Screening Library->Screening Biological Assays Hits Hit Compounds Screening->Hits Leads Lead Optimization Hits->Leads SAR Studies Candidate Drug Candidate Leads->Candidate

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Interpretation of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Abstract This technical guide provides a comprehensive analysis and interpretation of the predicted spectral data for 6-Methoxybenzo[d]dioxole-5-carbonitrile. This document is intended for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and interpretation of the predicted spectral data for 6-Methoxybenzo[d]dioxole-5-carbonitrile. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of novel chemical entities. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), this guide offers a robust framework for the structural elucidation of this compound. While experimental data for this specific molecule is not publicly available, this guide establishes a detailed predictive analysis based on data from structurally analogous compounds and foundational spectroscopic theory.

Introduction: The Structural Significance of 6-Methoxybenzo[d]dioxole-5-carbonitrile

6-Methoxybenzo[d]dioxole-5-carbonitrile is a substituted benzodioxole, a heterocyclic motif prevalent in numerous natural products and pharmacologically active molecules. The benzodioxole moiety is a key structural feature in compounds such as myristicin, which is found in nutmeg and has shown a range of biological activities, including insecticidal and potential psychoactive properties.[1] The strategic placement of a methoxy and a nitrile group on this scaffold can significantly influence its electronic properties, reactivity, and biological interactions.

Accurate structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a compound. This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of 6-Methoxybenzo[d]dioxole-5-carbonitrile, providing a detailed rationale for the expected spectral features.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons. The predicted ¹H NMR spectrum of 6-Methoxybenzo[d]dioxole-5-carbonitrile in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the methylenedioxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~ 6.9 - 7.1Singlet (s)1H
H-7~ 6.8 - 7.0Singlet (s)1H
-OCH₂O-~ 6.0 - 6.1Singlet (s)2H
-OCH₃~ 3.9 - 4.1Singlet (s)3H

Rationale and Interpretation:

  • Aromatic Protons (H-4 and H-7): The two aromatic protons are in different chemical environments. H-4 is ortho to the electron-donating methoxy group and meta to the electron-withdrawing nitrile group. H-7 is ortho to the benzodioxole oxygen and meta to the nitrile group. Electron-donating groups tend to shield aromatic protons, shifting them upfield (to lower ppm values), while electron-withdrawing groups deshield them, shifting them downfield.[2][3] Given the opposing effects of the substituents, the precise chemical shifts are best estimated by comparison with similar structures. Both protons are expected to appear as singlets due to the absence of adjacent protons for coupling.

  • Methylenedioxy Protons (-OCH₂O-): The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is characteristically found in the range of 5.9-6.1 ppm.[4]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are also chemically equivalent and will present as a singlet. The typical chemical shift for a methoxy group attached to an aromatic ring is between 3.8 and 4.0 ppm.[1][5]

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5~ 100 - 105
C-6~ 150 - 155
C-3a~ 145 - 150
C-7a~ 148 - 153
C-4~ 108 - 112
C-7~ 105 - 110
-OCH₂O-~ 101 - 103
-OCH₃~ 56 - 60
-C≡N~ 115 - 120

Rationale and Interpretation:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly attached to oxygen atoms (C-3a, C-6, and C-7a) will be significantly deshielded and appear at higher ppm values. The nitrile group also has a deshielding effect on the ipso-carbon (C-5). The remaining aromatic carbons (C-4 and C-7) will appear at intermediate chemical shifts.[6][7]

  • Methylenedioxy Carbon (-OCH₂O-): This carbon typically resonates around 101-103 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected in the range of 56-60 ppm.[8]

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the region of 115-120 ppm.[6]

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aryl C-HStretch~ 3030 - 3100Medium
Aliphatic C-H (-OCH₃, -OCH₂O-)Stretch~ 2850 - 2960Medium
Nitrile (C≡N)Stretch~ 2220 - 2260Medium to Strong, Sharp
Aromatic C=CStretch~ 1580 - 1620 and ~1450 - 1500Medium
Aryl Ether (C-O)Stretch~ 1200 - 1275Strong
BenzodioxoleCharacteristic Absorptions~ 1250, 1040, 930Strong

Rationale and Interpretation:

  • Nitrile (C≡N) Stretch: The most diagnostic peak in the IR spectrum is expected to be the sharp, medium-to-strong absorption for the nitrile group in the 2220-2260 cm⁻¹ region.[9][10][11] Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber.

  • Aromatic and Aliphatic C-H Stretches: The spectrum will show absorptions for the aromatic C-H stretches just above 3000 cm⁻¹ and the aliphatic C-H stretches of the methoxy and methylenedioxy groups just below 3000 cm⁻¹.[12]

  • Aromatic C=C Stretches: One or two bands of medium intensity are expected in the 1450-1620 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretches: A strong absorption corresponding to the aryl ether C-O stretching of the methoxy group will be present around 1200-1275 cm⁻¹. The benzodioxole ring system also has characteristic strong C-O stretching bands.[13]

Predicted Mass Spectrometry (MS) Fragmentation Pattern

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For 6-Methoxybenzo[d]dioxole-5-carbonitrile (Molecular Formula: C₉H₇NO₃), the expected molecular weight is approximately 177.16 g/mol .

Predicted Fragmentation Pathway:

Upon electron ionization, the molecule will form a molecular ion (M⁺˙) with an m/z of 177. The fragmentation of this molecular ion is expected to proceed through several characteristic pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a fragment ion at m/z 162.[14]

  • Loss of Formaldehyde (CH₂O): The methylenedioxy group can undergo fragmentation with the loss of formaldehyde, resulting in a fragment at m/z 147.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can lose a molecule of carbon monoxide, a common fragmentation for phenolic ethers, to give a fragment at m/z 134.

  • Loss of HCN: Aromatic nitriles can undergo fragmentation by losing a molecule of hydrogen cyanide, which would lead to a fragment at m/z 150.[15]

Visualization of the Predicted Fragmentation Workflow:

G M [C₉H₇NO₃]⁺˙ m/z = 177 (Molecular Ion) F1 [C₈H₄NO₃]⁺ m/z = 162 M->F1 - •CH₃ F2 [C₈H₅NO₂]⁺˙ m/z = 147 M->F2 - CH₂O F4 [C₈H₇O₃]⁺ m/z = 150 M->F4 - HCN F3 [C₇H₄NO₂]⁺ m/z = 134 F1->F3 - CO

Caption: Predicted mass spectrometry fragmentation pathway for 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Experimental Protocols

While this guide presents predicted data, the following are standard protocols for acquiring experimental spectral data for a solid organic compound like 6-Methoxybenzo[d]dioxole-5-carbonitrile.

6.1. NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

6.2. IR Spectroscopy Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

6.3. Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization: Use Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the fragmentation pattern.

Conclusion

This technical guide provides a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 6-Methoxybenzo[d]dioxole-5-carbonitrile. By applying fundamental principles of spectroscopy and drawing comparisons with structurally related molecules, a comprehensive spectral profile has been established. This guide serves as a valuable resource for the unambiguous structural characterization of this and similar compounds, underpinning the scientific rigor required in chemical synthesis and drug discovery.

References

  • Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Hallas, G. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Myristicin. PubChem Compound Summary for CID 4276. Retrieved from [Link].

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Retrieved from [Link]

  • Chemaazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Retrieved from [Link]

  • PubMed. (2018, March 12). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole. NIST WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • MDPI. (n.d.). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis .... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

Sources

Foundational

1H and 13C NMR spectrum analysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the struc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-Methoxybenzo[d]dioxole-5-carbonitrile, a substituted benzodioxole derivative of interest in synthetic and medicinal chemistry. By integrating fundamental NMR principles with practical experimental protocols and detailed spectral interpretation, this document serves as a robust reference for researchers. We will explore the causality behind experimental choices, predict and analyze the chemical shifts and coupling patterns, and present a self-validating workflow for acquiring and interpreting high-quality NMR data, grounded in authoritative sources.

Introduction: The Role of NMR in Structural Verification

6-Methoxybenzo[d]dioxole-5-carbonitrile is a polysubstituted aromatic compound featuring a unique combination of electron-donating (methoxy, methylenedioxy) and electron-withdrawing (nitrile) functional groups. Such molecules are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents. Unambiguous structural confirmation is a prerequisite for their use in further research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful method for the structural determination of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2] This guide offers a deep dive into the ¹H and ¹³C NMR spectral features of 6-Methoxybenzo[d]dioxole-5-carbonitrile, providing a framework for its unequivocal identification.

Caption: Molecular structure with atom numbering for NMR assignment.

Foundational NMR Principles

A nuanced understanding of the NMR spectrum of 6-Methoxybenzo[d]dioxole-5-carbonitrile requires an appreciation for the key parameters that govern NMR spectroscopy.

Chemical Shift (δ)

The chemical shift of a nucleus is determined by its local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" the nucleus from the external magnetic field and causing its signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) "deshield" nuclei, causing them to resonate downfield.

  • EDGs in the Molecule: The methoxy (-OCH₃) and methylenedioxy (-O-CH₂-O-) groups are powerful EDGs, donating electron density into the aromatic ring.

  • EWG in the Molecule: The nitrile (-C≡N) group is a strong EWG, withdrawing electron density.

The interplay of these groups dictates the precise chemical shifts of the aromatic protons and carbons.

Spin-Spin Coupling (J)

Spin-spin coupling results in the splitting of an NMR signal into a multiplet based on the number of non-equivalent neighboring protons (n), following the n+1 rule. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about connectivity.[3][4] For aromatic systems, coupling is typically observed between protons that are ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) to each other.

Experimental Methodology: A Self-Validating Protocol

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure spectral integrity.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5]

  • Analyte Quantity: Weigh approximately 5-10 mg of 6-Methoxybenzo[d]dioxole-5-carbonitrile for ¹H NMR. For ¹³C NMR, a higher concentration of 20-30 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.[6]

  • Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is an excellent choice as it is a versatile solvent for many organic compounds and its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the analyte in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary. The solution must be homogeneous and free of any particulate matter.[7]

  • Transfer: Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity.

NMR Data Acquisition

These steps outline a standard procedure on a modern NMR spectrometer.[8]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp lines and high resolution.[9]

  • Tuning and Matching: Tune the probe for both the ¹H and ¹³C frequencies to maximize sensitivity and ensure efficient power transfer.

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 30° or 45° pulse angle with a 4-second acquisition time and no relaxation delay. This provides a good compromise between signal intensity and quantitative accuracy for routine spectra.[8]

    • Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Mode: Run a proton-decoupled experiment (e.g., zgpg30) to produce a spectrum of singlets, simplifying interpretation.

    • Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals are captured.[10]

    • Scans: Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is significantly less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual CDCl₃ signal (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

Figure 2: NMR Data Acquisition and Analysis Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) insert Insert Sample & Lock prep->insert shim Shim Magnetic Field insert->shim tune Tune & Match Probe shim->tune acq_H1 Acquire 1D ¹H Spectrum tune->acq_H1 acq_C13 Acquire 1D ¹³C{¹H} Spectrum acq_H1->acq_C13 acq_2D Acquire 2D Spectra (HSQC/HMBC) (Optional, for confirmation) acq_C13->acq_2D process Data Processing (FT, Phasing, Baseline Correction) acq_2D->process calibrate Calibrate Spectra (¹H: 7.26 ppm, ¹³C: 77.16 ppm) process->calibrate analyze Spectral Analysis (Assign Shifts, Multiplicity, Integrals) calibrate->analyze structure Structure Confirmation analyze->structure

Caption: A validated workflow for reliable NMR data acquisition.

Spectral Analysis and Interpretation

The unique substitution pattern of 6-Methoxybenzo[d]dioxole-5-carbonitrile gives rise to a distinct and predictable NMR fingerprint.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals.

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
H-4~6.5 - 6.7Singlet (s)1HAromatic Proton: This proton is ortho to the electron-donating methylenedioxy group and meta to the methoxy group, resulting in significant shielding. It is expected to be the most upfield aromatic signal.
H-7~7.0 - 7.2Singlet (s)1HAromatic Proton: Positioned between the electron-donating methoxy group and the electron-withdrawing nitrile group, its chemical shift reflects a balance of these effects. The para relationship to H-4 results in no observable coupling (⁵J ≈ 0 Hz), hence it appears as a singlet.
-OCH₂O-~6.0Singlet (s)2HMethylenedioxy Protons: Protons of the dioxole ring typically resonate in this region. They are chemically equivalent and show no coupling, resulting in a sharp singlet.
-OCH₃~3.9Singlet (s)3HMethoxy Protons: The protons of the methoxy group are highly shielded and appear as a characteristic sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display nine unique carbon signals.

LabelChemical Shift (δ, ppm)Carbon TypeAssignment & Rationale
C-5~100Quaternary (C)Nitrile-bearing Carbon: Shielded by the adjacent methoxy group. Its signal may be weaker due to its quaternary nature.
C-6~155Quaternary (C)Methoxy-bearing Carbon: Strongly deshielded by the directly attached, electron-donating oxygen atom.
C-4~102Methine (CH)Aromatic Carbon: Shielded by the ortho and para oxygen substituents.
C-7~110Methine (CH)Aromatic Carbon: Influenced by the adjacent methoxy and nitrile groups.
C-3a~145Quaternary (C)Bridgehead Carbon: Part of the dioxole ring fusion, deshielded by oxygen.
C-7a~148Quaternary (C)Bridgehead Carbon: Part of the dioxole ring fusion, deshielded by oxygen.
-OCH₂O-~102Methylene (CH₂)Methylenedioxy Carbon: Characteristic chemical shift for the methylenedioxy bridge carbon.
-OCH₃~56Methyl (CH₃)Methoxy Carbon: Typical chemical shift for a methoxy group attached to an aromatic ring.
-C≡N~117Quaternary (C)Nitrile Carbon: Appears in the characteristic range for nitriles (110-120 ppm).[11] The signal is expected to be weak.
The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation for structural assignment, complex molecules benefit from 2D NMR techniques for unequivocal confirmation.[12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to.[14] It would definitively link the ¹H signals at δ ~6.6 and ~7.1 ppm to their corresponding ¹³C signals (C-4 and C-7), and confirm the assignments for the -OCH₃ and -OCH₂O- groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying quaternary carbons. For instance, the methoxy protons (δ ~3.9 ppm) would show a correlation to the C-6 carbon (δ ~155 ppm), confirming its position.

Figure 3: Logic of NMR Structural Elucidation cluster_data Experimental Data cluster_info Derived Information H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) Proton_Info Proton Environments H1->Proton_Info Direct_Bonds C-H Connectivity H1->Direct_Bonds C13 ¹³C NMR (Number of Signals, Chemical Shift) Carbon_Skeleton Carbon Skeleton & Functional Groups C13->Carbon_Skeleton Molecular_Framework Full Molecular Framework (including Quaternary C's) C13->Molecular_Framework HSQC 2D HSQC (Direct ¹H-¹³C Correlations) HSQC->Direct_Bonds HMBC 2D HMBC (Long-Range ¹H-¹³C Correlations) HMBC->Molecular_Framework Final Confirmed Structure Proton_Info->Final Carbon_Skeleton->Final Direct_Bonds->Final Molecular_Framework->Final

Caption: Correlation of NMR experiments to structural information.

Conclusion

The ¹H and ¹³C NMR spectra of 6-Methoxybenzo[d]dioxole-5-carbonitrile provide a unique and diagnostic fingerprint for its structural verification. The ¹H spectrum is characterized by two aromatic singlets, a methylenedioxy singlet, and a methoxy singlet, with chemical shifts governed by the electronic nature of the substituents. The ¹³C spectrum confirms the presence of nine distinct carbon environments, including the characteristic nitrile and quaternary carbons. By following the robust experimental protocol outlined and applying the principles of spectral interpretation, researchers can confidently and accurately confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

  • Spectroscopy of Aromatic Compounds , Chemistry LibreTexts. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy , Metin Balci, Elsevier, 2005. [Link]

  • NMR Guidelines for ACS Journals , ACS Publications. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS , University of Maryland. [Link]

  • 1H–1H Coupling in Proton NMR , ACD/Labs. [Link]

  • NMR Sample Preparation: The Complete Guide , Organomation. [Link]

  • NMR Chemical Shifts of Trace Impurities , G. R. Fulmer et al., Organometallics 2010, 29, 9, 2176–2179. [Link]

  • 2D NMR Introduction , Chemistry LibreTexts. [Link]

  • KnowItAll NMR Spectral Library Collection , Wiley Science Solutions. [Link]

  • 13C NMR Chemical Shift , Oregon State University. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr-spectroscopy , T. Matsuo et al., Canadian Journal of Chemistry, 1967, 45(16): 1829-1835. [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor , ResearchGate. [Link]

  • SOP data acquisition , R-NMR. [Link]

  • Coupling Constants Identify Coupled Protons , Chemistry LibreTexts. [Link]

  • Proton Chemical Shifts in NMR , Modgraph. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection , University of Wisconsin. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy , V. V. Das et al., Anuchem, 2013. [Link]

  • Information for Authors , The Journal of Organic Chemistry, ACS Publications. [Link]

  • NMR Sample Preparation , University of Arizona. [Link]

  • How To Prepare And Run An NMR Sample , ALWSCI. [Link]

  • NMR Links and Resources , University of Guelph. [Link]

  • Chemical shifts , University College London. [Link]

  • Copies of 1H, 13C, 19F NMR spectra , e-space, University of Coimbra. [Link]

  • Author Guidelines , The Journal of Organic Chemistry, ACS Publications. [Link]

  • Analyzing Coupling Constants , Oregon State University. [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra , in NMR Spectrometry in Pharmaceutical Analysis, 2018. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum , JEOL. [Link]

  • Solvents Influence H NMR Chemical Shifts , M. Wang et al., Journal of Analytical Methods in Chemistry, 2023. [Link]

  • A guide to 13c nmr chemical shift values , Compound Interest. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy , ChemHelpASAP, YouTube. [Link]

  • Sample Preparation , University College London. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC , The Organic Chemistry Tutor, YouTube. [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1 , NMR skills, YouTube. [Link]

  • NMR Database for Faster Structural Data , CAS.org. [Link]

  • JOC The Journal of Organic Chemistry Guidelines for Authors , ResearchGate. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? , Reddit. [Link]

  • Interpreting Aromatic NMR Signals , YouTube. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents , D. W. G. Addicott et al., J. Org. Chem. 2016, 81, 5, 2273–2280. [Link]

  • 1H and 13C NMR Data on Hydroxy/methoxy Flavonoids , Semantic Scholar. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide , University of Cambridge. [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts , J. T. Njardarson et al., J Org Chem, 2009, 74(18): 7170-7173. [Link]

  • How to Prepare Samples for NMR , ResearchGate. [Link]

  • Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups , ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles , Chemistry LibreTexts. [Link]

  • Sources for raw 1H-NMR data? , Chemistry Stack Exchange. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy , Wikipedia. [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra , SFA ScholarWorks. [Link]

  • Quantitative NMR Spectroscopy , University of Oxford. [Link]

Sources

Exploratory

Mass spectrometry and fragmentation pattern of 6-Methoxybenzo[d]dioxole-5-carbonitrile

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Analysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile Executive Summary This technical guide provides a comprehensive analysis of the predicted electro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Analysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) behavior of 6-Methoxybenzo[d]dioxole-5-carbonitrile. As a molecule incorporating the biologically significant benzodioxole scaffold, understanding its mass spectrometric fingerprint is crucial for its identification and structural elucidation in complex matrices, particularly in pharmaceutical and metabolic research. This document, intended for researchers and drug development professionals, synthesizes fundamental mass spectrometry principles with data from analogous structures to forecast the fragmentation pathways. We will explore the characteristic cleavages of the methoxy group, the stability of the aromatic core, and the influence of the nitrile and dioxole functionalities. The guide includes a detailed experimental protocol for acquiring a mass spectrum, a tabulated summary of predicted key ions, and visual diagrams of the fragmentation cascade and analytical workflow to provide a holistic and actionable resource.

Introduction to 6-Methoxybenzo[d]dioxole-5-carbonitrile

Chemical Structure and Properties:

  • Molecular Formula: C₉H₇NO₃

  • Molecular Weight: 177.16 g/mol

  • Structure:

    Chemical Structure of 6-Methoxybenzo[d]dioxole-5-carbonitrile

6-Methoxybenzo[d]dioxole-5-carbonitrile belongs to the benzodioxole class of compounds, which are prevalent in natural products and serve as vital building blocks in synthetic chemistry. The core structure, often referred to as methylenedioxyphenyl, is found in numerous bioactive molecules. The addition of methoxy and cyano (nitrile) groups to this scaffold creates a unique electronic and structural profile, making its unambiguous characterization essential. Mass spectrometry is a cornerstone technique for this purpose, providing not only the molecular weight but also a distinct fragmentation pattern that serves as a structural fingerprint.

Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M⁺•)[1][2]. Due to the excess energy imparted, the molecular ion is prone to fragmentation.

The fragmentation process is not random; it follows predictable chemical pathways governed by the stability of the resulting fragments. The most common fragmentation mechanisms include:

  • Alpha (α) Cleavage: The bond adjacent to a heteroatom or functional group breaks, often leading to a stable, resonance-delocalized cation.[3][4]

  • Loss of Small Neutral Molecules: Stable neutral molecules like carbon monoxide (CO), water (H₂O), or hydrogen cyanide (HCN) are eliminated.[5][6]

  • Rearrangements: Intramolecular atom transfers, such as the McLafferty rearrangement, can occur prior to fragmentation, yielding characteristic ions.[7]

The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z), where the pattern of peaks reveals the structure of the parent molecule.

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of 6-Methoxybenzo[d]dioxole-5-carbonitrile is predicted to be driven by its key functional groups: the methoxy substituent and the fused benzodioxole ring system.

The Molecular Ion (M⁺•) Upon EI, the formation of the molecular ion at m/z 177 is expected. Due to the stability conferred by the aromatic system, this peak is predicted to be clearly visible and potentially of high abundance.[5]

Primary Fragmentation Pathways

  • Loss of a Methyl Radical (•CH₃): This is a classic and highly favorable fragmentation pathway for aromatic methoxy compounds. Alpha cleavage of the O–CH₃ bond results in the loss of a methyl radical (15 Da), leading to a highly stable, resonance-stabilized phenonium-type cation at m/z 162 ([M-15]⁺). This is anticipated to be one of the most abundant fragment ions in the spectrum.

  • Consecutive Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion at m/z 162 can undergo further fragmentation by eliminating a molecule of carbon monoxide (28 Da). This is a common process for phenolic structures and would produce a fragment ion at m/z 134 ([M-15-28]⁺).

  • Loss of Formaldehyde (CH₂O): An alternative pathway for the methoxy group involves the elimination of a neutral formaldehyde molecule (30 Da) via a rearrangement mechanism. This would result in a radical cation at m/z 147 ([M-30]⁺•).

  • Fragmentation of the Dioxole Ring: The benzodioxole ring itself can fragment. A characteristic, albeit typically less intense, fragmentation involves the loss of CO (28 Da) from the dioxole moiety, which could lead to a fragment from the molecular ion at m/z 149 .

The interplay of these pathways generates a unique fragmentation pattern that confirms the presence and arrangement of the substituents on the benzodioxole core.

G M Molecular Ion (M⁺•) m/z 177 F162 [M-CH₃]⁺ m/z 162 M->F162 - •CH₃ F147 [M-CH₂O]⁺• m/z 147 M->F147 - CH₂O F134 [M-CH₃-CO]⁺ m/z 134 F162->F134 - CO

Caption: Predicted major fragmentation pathways for 6-Methoxybenzo[d]dioxole-5-carbonitrile under EI-MS.

Tabulated Summary of Predicted Key Ions

The following table summarizes the key ions expected in the EI mass spectrum of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

m/zProposed Ion Structure/FormulaDescription of LossPredicted Relative Abundance
177[C₉H₇NO₃]⁺•Molecular Ion (M⁺•)High
162[C₈H₄NO₃]⁺Loss of a methyl radical (•CH₃) from the methoxy group.High (Potential Base Peak)
147[C₈H₅NO₂]⁺•Loss of formaldehyde (CH₂O) from the methoxy group.Medium
134[C₇H₄NO₂]⁺Consecutive loss of CO from the m/z 162 fragment.Medium to Low
118[C₇H₄NO]⁺Loss of O₂ from m/z 150 or other complex pathways.Low
104[C₇H₄O]⁺•Loss of HCN from the m/z 131 fragment.Low

Experimental Protocol for GC-EI-MS Analysis

This section outlines a standardized, self-validating protocol for the analysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Objective: To obtain a reproducible EI mass spectrum and determine the retention time of the target compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL for injection.

  • Instrumentation:

    • A standard GC-MS system equipped with a capillary column and an electron ionization source is used.

  • Gas Chromatography (GC) Conditions:

    • Injection Port: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Compare the experimental spectrum with the predicted fragmentation pattern for confirmation.

G cluster_prep Sample Handling cluster_gcms GC-MS System A Sample Preparation (10 µg/mL in Ethyl Acetate) B GC Autosampler Vial A->B C GC Injection Port (250°C) B->C D Separation (Capillary Column) C->D E Ionization (EI Source, 70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detector (Electron Multiplier) F->G H Data Acquisition & Processing (Mass Spectrum) G->H

Caption: Standard experimental workflow for the GC-EI-MS analysis of the target compound.

Conclusion

The in-silico analysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile provides a robust predictive framework for its characterization by electron ionization mass spectrometry. The fragmentation is expected to be dominated by the loss of a methyl radical from the methoxy group to form a stable cation at m/z 162, which is likely to be the base peak. Subsequent and alternative fragmentation pathways, including the loss of CO and CH₂O, provide further structural confirmation. This detailed guide, combining theoretical fragmentation chemistry with a practical analytical protocol, serves as an essential resource for scientists engaged in the synthesis, identification, and quality control of this and structurally related benzodioxole derivatives. The presented data enables confident structural assignment and facilitates its discovery in complex analytical samples.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78136, Benzo-1,3-dioxole-5-carbonitrile. PubChem. Retrieved from [Link]

  • Fujii, Y., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemHelpASAP (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • SparkNotes (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from a general educational source on mass spectrometry principles.
  • The Organic Chemistry Tutor (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • University of Guanajuato (n.d.). Fragmentation mechanisms in mass spectrometry.
  • Walmik, P. (2021). Design, Synthesis And Characterization of Indolyl-6-Amino 3,4-Dihydro-3 Methylpyrano[2,3-C]Pyrazol-5-Carbonitrile Derivatives as Antioxidant Agents. Der Pharma Chemica. Retrieved from [Link]

  • RSC Publishing (n.d.). Mass Spectrometry: Fragmentation.

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Foreword In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3][4][5] This guide provides a comprehensive examination of the solubility profile of 6-Methoxybenzo[d]dioxole-5-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. While specific experimental solubility data for this compound is not extensively available in public literature, this document will provide a robust theoretical framework for predicting its solubility, alongside detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols.

Molecular Structure and its Implications for Solubility

The solubility of a chemical compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a given solvent.[6] The principle of "similia similibus solvuntur" or "like dissolves like" serves as a guiding tenet. To predict the solubility of 6-Methoxybenzo[d]dioxole-5-carbonitrile, a detailed analysis of its constituent functional groups is essential.

The structure of 6-Methoxybenzo[d]dioxole-5-carbonitrile is characterized by a fused ring system composed of a benzene ring and a 1,3-dioxole ring, with a methoxy (-OCH₃) and a nitrile (-C≡N) group attached to the benzene ring.

Figure 1: Chemical structure of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

  • Benzo[d]dioxole Core: This heterocyclic moiety is relatively nonpolar, contributing to solubility in organic solvents.

  • Methoxy Group (-OCH₃): The methoxy group is polar and can act as a hydrogen bond acceptor. This feature is expected to enhance solubility in polar protic and aprotic solvents.

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and a good hydrogen bond acceptor. This functional group will significantly contribute to the molecule's polarity and its solubility in polar solvents.

Based on this structural analysis, a qualitative prediction of the solubility of 6-Methoxybenzo[d]dioxole-5-carbonitrile in various classes of solvents can be made:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in chlorinated solvents like dichloromethane and chloroform.

  • Moderate Solubility: Predicted in polar protic solvents like methanol, ethanol, and isopropanol, where hydrogen bonding interactions can occur.

  • Low to Negligible Solubility: Anticipated in nonpolar solvents such as hexanes, toluene, and diethyl ether, as well as in aqueous media at neutral pH.

Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure to form a homogeneous solution.[3] For pharmaceutical development, aqueous solubility is a particularly critical parameter as it directly influences the bioavailability of orally administered drugs.[1][5] A drug must be in a dissolved state to be absorbed from the gastrointestinal tract into the systemic circulation.[1][5]

The United States Pharmacopeia (USP) provides descriptive terms for solubility, which are useful for a qualitative understanding.[3]

Descriptive TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely soluble1 - 10
Soluble10 - 30
Sparingly soluble30 - 100
Slightly soluble100 - 1,000
Very slightly soluble1,000 - 10,000
Practically insoluble, or Insoluble> 10,000

Table 1: USP Solubility Definitions.[3]

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[7] This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.[7][8] The concentration of the dissolved solute in the supernatant is then determined analytically.

Causality Behind Experimental Choices

The design of a robust solubility experiment hinges on several key considerations:

  • Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is imperative to use a well-characterized and highly pure sample of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. Characterization of the solid form before and after the experiment (e.g., by X-ray powder diffraction) is recommended to ensure that no phase transformation has occurred.

  • Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. This is typically determined by measuring the concentration at different time points until a constant value is obtained.[7]

  • Temperature Control: Solubility is a temperature-dependent property. Therefore, the experiment must be conducted in a temperature-controlled environment, typically at 25 °C or 37 °C for biological relevance.[9]

  • pH of the Medium: For ionizable compounds, solubility is highly dependent on the pH of the solvent. While 6-Methoxybenzo[d]dioxole-5-carbonitrile is not expected to be readily ionizable, assessing its solubility in buffered solutions across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) is crucial for predicting its behavior in the gastrointestinal tract.[9]

Detailed Step-by-Step Protocol

The following protocol outlines the determination of the solubility of 6-Methoxybenzo[d]dioxole-5-carbonitrile using the shake-flask method.

G A 1. Preparation - Weigh excess 6-Methoxybenzo[d]dioxole-5-carbonitrile. - Add to a known volume of solvent in a sealed vial. B 2. Equilibration - Place vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). - Agitate for a predetermined time (e.g., 24-72 hours). A->B C 3. Phase Separation - Centrifuge the vials to pellet the excess solid. - Filter the supernatant through a 0.22 µm syringe filter. B->C D 4. Sample Preparation - Dilute an aliquot of the clear filtrate with a suitable mobile phase. C->D E 5. Quantification - Analyze the diluted sample by a validated analytical method (e.g., HPLC-UV). - Determine the concentration against a standard curve. D->E F 6. Data Analysis - Calculate the solubility in mg/mL or mol/L. - Repeat for each solvent and at each temperature. E->F

Figure 2: Experimental workflow for solubility determination using the shake-flask method.

Materials and Equipment:

  • 6-Methoxybenzo[d]dioxole-5-carbonitrile (purity > 99%)

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetonitrile, DMSO, dichloromethane, hexane) of analytical grade or higher[10]

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

Procedure:

  • Preparation of Vials: Add an excess amount of 6-Methoxybenzo[d]dioxole-5-carbonitrile to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Solvent: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to pellet the undissolved solid.[11]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[11] This step is crucial to remove any undissolved microparticles.

  • Sample Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 6-Methoxybenzo[d]dioxole-5-carbonitrile. A standard curve should be prepared using known concentrations of the compound.

  • Data Analysis: Calculate the solubility of the compound in the specific solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.

Self-Validating System

To ensure the trustworthiness of the generated data, the following self-validating checks should be incorporated into the protocol:

  • Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to ensure that a significant amount of the compound has not degraded.

  • Solid-State Analysis: As mentioned earlier, analyzing the solid residue by techniques such as XRPD or DSC can confirm the absence of any polymorphic transformations during the experiment.

  • Visual Inspection: A visual inspection of the vials should confirm the presence of excess solid at the end of the equilibration period.

Predicted Solubility Data Presentation

While experimental data is pending, a predicted solubility profile based on the structural analysis is presented below. Researchers are strongly encouraged to use the provided protocol to generate empirical data.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions with the nitrile and methoxy groups.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a highly polar solvent capable of strong dipole-dipole interactions.
AcetonitrileModerate to HighThe nitrile group of the solvent can interact favorably with the polar functional groups of the solute.
Polar Protic MethanolModerateCapable of hydrogen bonding with the methoxy and nitrile groups.
EthanolModerateSimilar to methanol, but the larger alkyl chain may slightly reduce solubility compared to methanol.
WaterLowThe nonpolar benzodioxole core limits solubility despite the presence of polar groups.
Nonpolar HexaneVery Low"Like dissolves like" principle; the polar nature of the solute is incompatible with the nonpolar solvent.
TolueneLowThe aromatic ring of toluene can have some π-π stacking interactions with the benzene ring of the solute, but overall solubility is expected to be low.
Chlorinated DichloromethaneHighGood solvent for many organic compounds with moderate polarity.

Table 2: Predicted Solubility Profile of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Conclusion

The solubility of 6-Methoxybenzo[d]dioxole-5-carbonitrile is a critical parameter that will dictate its handling, purification, and formulation in any drug development program. This guide has provided a theoretical prediction of its solubility based on its molecular structure and has detailed a robust, field-proven experimental protocol for its accurate determination. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data, which is an indispensable component of the comprehensive characterization of this important chemical entity. The insights gained from these studies will undoubtedly facilitate the rational design of future experiments and accelerate the development of new therapeutics.

References

  • Verma, S. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Retrieved from [Link]

  • (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Retrieved from [Link]

  • (2016, September 30). <1236> Solubility Measurements. USP-NF. Retrieved from [Link]

  • (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • (2025, August 23). Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines?. Retrieved from [Link]

  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Retrieved from [Link]

  • (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

  • (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

Sources

Exploratory

Unlocking Therapeutic Potential: Elucidating the Biological Activity of Novel Benzodioxole Carbonitrile Compounds

An In-Depth Technical Guide Abstract The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of novel benzodioxole carbonitrile compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of novel benzodioxole carbonitrile compounds, a class of molecules that marries the biologically versatile 1,3-benzodioxole ring system with the unique electronic and steric properties of the carbonitrile group. The 1,3-benzodioxole moiety is present in numerous natural and synthetic bioactive molecules, lauded for its ability to modulate metabolic pathways and interact with various biological targets.[1][2] Concurrently, the carbonitrile group has emerged as a critical pharmacophore in dozens of approved drugs, valued for its metabolic stability and its capacity to act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[3][4] This document provides a comprehensive exploration of the potential biological activities of these hybrid compounds, focusing on their anticancer and antimicrobial properties. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into future drug development applications.

Introduction: The Rationale for a Hybrid Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a highly lipophilic scaffold found in a wide array of pharmacologically active agents, demonstrating anticancer, antimicrobial, and anti-epileptic effects.[1][5] Its biological activity is often attributed to its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) family, which can significantly alter the pharmacokinetics of parent compounds.[6][7]

The incorporation of a carbonitrile (-C≡N) group into drug candidates is a proven strategy for optimizing therapeutic efficacy. This small, linear, and electron-withdrawing group can enhance binding affinity to target proteins, improve metabolic stability, and fine-tune pharmacokinetic profiles.[3] More than 30 FDA-approved pharmaceuticals contain a nitrile group, attesting to its biocompatibility and versatility.[3][8]

The logical convergence of these two moieties—benzodioxole and carbonitrile—creates a chemical space ripe for the discovery of novel therapeutic agents. This guide synthesizes current research to provide a technical overview of their biological potential, primarily as anticancer and antimicrobial agents.

Anticancer Activity: Mechanisms and Molecular Targets

Several studies have highlighted the significant antitumor potential of benzodioxole derivatives, including those functionalized with nitrile-containing side chains.[9][10] The mechanisms are often multifactorial, targeting key pathways that regulate cancer cell proliferation, survival, and metabolism.

Inhibition of the Thioredoxin System and Induction of Oxidative Stress

A primary mechanism of action for certain benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[6] The Trx system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin, is a critical antioxidant system that is frequently overexpressed in cancer cells.[6] This overexpression helps malignant cells combat high levels of reactive oxygen species (ROS) and evade apoptosis.[6][11]

By inhibiting TrxR, these compounds disrupt the cellular redox balance, leading to an accumulation of ROS.[6][7] This surge in oxidative stress causes irreparable damage to cellular components, ultimately triggering programmed cell death (apoptosis).[11] This targeted approach is particularly promising as it exploits a key vulnerability of many cancer types.[6]

Below is a diagram illustrating this proposed mechanism of action.

Thioredoxin_Inhibition_Pathway cluster_cell Cancer Cell Compound Benzodioxole Carbonitrile Compound TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibition Trx_red Thioredoxin (Reduced) TrxR->Trx_red NADP NADP+ Trx_ox Thioredoxin (Oxidized) Trx_ox->TrxR Regeneration Trx_red->Trx_ox Detoxification of ROS NADPH NADPH NADPH->TrxR e- ROS ↑ Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Inhibition of the Thioredoxin system by benzodioxole carbonitrile compounds.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Another validated target for anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival. Certain thiourea derivatives bearing a benzodioxole moiety have demonstrated potent EGFR inhibitory activity.[12] Molecular docking studies suggest these compounds can effectively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. The nitrile group, in related scaffolds, has been shown to participate in crucial van der Waals or hydrogen bonding interactions within kinase active sites.[3]

Cytotoxic Activity Data

The in vitro cytotoxic efficacy of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound Class/ExampleCancer Cell LineIC₅₀ (µM)Reference
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[12]
N¹,N³-disubstituted-thiosemicarbazone 7HepG2 (Liver)1.74[12]
N¹,N³-disubstituted-thiosemicarbazone 7MCF-7 (Breast)7.0[12]
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 8Mean value over ~60 cell lines~5.71[9]
Doxorubicin (Reference Drug)HCT116 (Colon)8.29[12]
Doxorubicin (Reference Drug)HepG2 (Liver)7.46[12]

Antimicrobial Activity

The benzodioxole scaffold is a component of several natural and synthetic molecules with known antimicrobial properties.[13] The development of novel benzodioxole carbonitriles represents a promising avenue for combating infectious diseases, including those caused by drug-resistant pathogens.

Spectrum of Activity and Potential Mechanisms

Derivatives of benzodioxole have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[13] While the precise mechanisms for the carbonitrile variants are still under investigation, related heterocyclic compounds are known to exert their antimicrobial effects through several means[14]:

  • Disruption of Microbial Cell Membranes: Altering the integrity of the bacterial cell wall or membrane, leading to leakage of cellular contents.

  • Inhibition of Key Enzymes: Targeting essential enzymes involved in metabolic pathways, such as β-ketoacyl-acyl carrier protein synthase (FabH) in fatty acid synthesis.[15]

  • Interference with Nucleic Acid Synthesis: Preventing the replication and transcription of microbial DNA.

The structural flexibility of the benzodioxole core allows for modifications that can enhance potency and specificity against various microbial strains.[14]

Experimental Protocols & Workflows

To ensure the integrity and reproducibility of biological data, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities discussed.

General Screening Workflow

The initial evaluation of a library of novel benzodioxole carbonitrile compounds typically follows a hierarchical screening cascade to identify promising lead candidates for further development.

Screening_Workflow start Library of Novel Benzodioxole Carbonitrile Compounds primary_screen Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT @ single high concentration) start->primary_screen inactive Inactive Compounds primary_screen->inactive Growth Inhibition < Threshold active Active 'Hits' primary_screen->active Growth Inhibition > Threshold dose_response Dose-Response Analysis: IC₅₀ Determination active->dose_response selectivity Selectivity Assay: Test against normal, non-cancerous cell lines dose_response->selectivity non_selective Cytotoxic to Normal Cells selectivity->non_selective Low Selectivity Index selective Selective 'Leads' selectivity->selective High Selectivity Index moa Mechanism of Action (MoA) Studies: - Enzyme Inhibition Assays - Apoptosis Assays - Western Blot selective->moa end Lead Candidate for In Vivo Studies moa->end

Caption: High-level workflow for screening and validating bioactive compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the IC₅₀ value of a compound against a specific cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from all wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation:

    • In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12.

    • Add 100 µL of the test compound (at 4x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add 10 µL of Resazurin and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

Conclusion and Future Perspectives

The convergence of the benzodioxole scaffold and the carbonitrile functional group presents a compelling strategy for the development of novel therapeutic agents. The existing body of research strongly supports their potential as anticancer agents, primarily through mechanisms involving the disruption of cancer cell redox systems and the inhibition of critical growth factor signaling pathways.[6][12] Furthermore, their demonstrated antimicrobial potential warrants deeper investigation in an era of growing antibiotic resistance.[13]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogues to understand how specific substitutions on the benzodioxole ring and modifications of the carbonitrile-containing chain affect potency and selectivity.

  • Advanced Mechanistic Studies: Moving beyond primary screening to pinpoint specific molecular targets and elucidate downstream signaling effects using techniques like proteomics and transcriptomics.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • In Vivo Efficacy: Testing the most promising lead candidates in relevant animal models of cancer and infectious disease to validate their therapeutic potential.

The unique chemical properties and diverse biological activities of benzodioxole carbonitrile compounds make them a highly attractive class of molecules for drug discovery professionals. Continued exploration in this area is poised to yield next-generation therapeutics for some of the most challenging human diseases.

References

  • Wei, W., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH.
  • Various Authors. (n.d.). Structures of Benzodioxole derivatives that have biological activities. ResearchGate.
  • Ahmad, I., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC - NIH.
  • Singh, S., et al. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology.
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole. ChemicalBook.
  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH.
  • El-Sayed, N. N. E. (n.d.). Antimicrobial candidates containing 1,3-benzodioxol system. ResearchGate.
  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.
  • Creative Biolabs. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Creative Biolabs.
  • Various Authors. (n.d.). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. Request PDF on ResearchGate.
  • Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff Website.
  • Wang, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Ugolini, L., et al. (2005). Benzodioxole derivatives as negative effectors of plant proteases. PubMed.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry - ACS Publications.
  • Wei, W., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed.
  • Wei, W., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.
  • Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. PubMed.

Sources

Foundational

In Silico Prediction of ADME/Tox Properties for 6-Methoxybenzo[d]dioxole-5-carbonitrile: A Technical Guide

This guide provides a comprehensive technical overview of the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties for the novel compound 6-Methoxybenzo[d]dioxole-5-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties for the novel compound 6-Methoxybenzo[d]dioxole-5-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a scientifically grounded, step-by-step approach to leveraging computational tools for early-stage candidate assessment.

Introduction: The Imperative of Early ADME/Tox Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing in late-stage development due to unfavorable pharmacokinetic or toxicity profiles.[1] To mitigate this attrition, the early integration of ADME/Tox assessment is paramount. In silico, or computational, methods have emerged as indispensable tools in this endeavor, offering a rapid and cost-effective means to evaluate the potential of a compound long before significant resources are invested in its synthesis and in vitro/in vivo testing.[2]

This guide focuses on 6-Methoxybenzo[d]dioxole-5-carbonitrile, a compound of interest for which a thorough ADME/Tox profile is essential for informed decision-making in its developmental trajectory. We will employ a suite of validated and widely used open-access computational tools—SwissADME, pkCSM, and Toxtree—to construct a comprehensive predictive profile of this molecule. The causality behind the selection of these tools and the interpretation of their outputs will be a central theme, providing not just data, but actionable insights.

The canonical SMILES (Simplified Molecular Input Line Entry System) representation for 6-Methoxybenzo[d]dioxole-5-carbonitrile, COC1=C(C#N)C=C2OCOC2=C1 , will serve as the primary input for our predictive models.

Physicochemical Properties and Drug-Likeness: The Foundation of Pharmacokinetics

A molecule's journey through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its ability to be absorbed, permeate membranes, and interact with metabolic enzymes. We will begin our analysis by predicting these foundational properties using the SwissADME web server.[3]

Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability

Christopher Lipinski's "Rule of Five" provides a set of simple heuristics to assess the "drug-likeness" of a compound and its potential for good oral absorption.[4][5] The rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[6]

Experimental Protocol: SwissADME for Physicochemical and Drug-Likeness Prediction

  • Navigate to the SwissADME web server ([Link]4]

  • In the input field, paste the SMILES string for 6-Methoxybenzo[d]dioxole-5-carbonitrile: COC1=C(C#N)C=C2OCOC2=C1.

  • Click the "Run" button to initiate the calculations.

  • The results page will display a comprehensive analysis of the molecule's properties.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for 6-Methoxybenzo[d]dioxole-5-carbonitrile

PropertyPredicted ValueLipinski's Rule of Five GuidelineViolation
Molecular Weight177.15 g/mol ≤ 500 g/mol No
LogP (iLOGP)1.39≤ 5No
Hydrogen Bond Donors0≤ 5No
Hydrogen Bond Acceptors4≤ 10No
Molar Refractivity45.3040-130No

Interpretation of Results:

The predicted physicochemical properties of 6-Methoxybenzo[d]dioxole-5-carbonitrile indicate full compliance with Lipinski's Rule of Five. This is a positive initial finding, suggesting that the molecule possesses the fundamental characteristics associated with good oral bioavailability. Its relatively low molecular weight and moderate lipophilicity (LogP) are within the desired range for passive diffusion across biological membranes.

Pharmacokinetic Profile: Predicting the Fate of the Molecule in the Body

Beyond basic physicochemical properties, a more detailed understanding of a compound's absorption, distribution, metabolism, and excretion is crucial. For this, we will utilize both SwissADME and the pkCSM web server, which employs a novel approach using graph-based signatures to predict a wide range of ADMET properties.[7][8]

Absorption
  • Gastrointestinal (GI) Absorption: The predicted high GI absorption suggests that the compound is likely to be well-absorbed from the gut into the bloodstream following oral administration.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting intestinal drug absorption. The predicted permeability value will provide an indication of the compound's ability to cross the intestinal epithelial barrier.[9]

Distribution
  • Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is a critical factor for drugs targeting the central nervous system (CNS) and a key consideration for avoiding unwanted CNS side effects for peripherally acting drugs.

  • P-glycoprotein (P-gp) Substrate: P-gp is an efflux transporter that can actively pump drugs out of cells, including from the brain and back into the intestinal lumen, thereby reducing their bioavailability and efficacy.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: The CYP family of enzymes is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles. We will predict the potential of our compound to inhibit key CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

Excretion
  • Total Clearance: This parameter reflects the rate at which a drug is removed from the body and is a key determinant of its dosing frequency.

Experimental Protocol: pkCSM for Detailed ADME Prediction

  • Access the pkCSM web server ([Link]]

  • Enter the SMILES string for 6-Methoxybenzo[d]dioxole-5-carbonitrile.

  • Select the desired prediction modules (ADME).

  • Submit the job and await the results.

Table 2: Predicted ADME Properties of 6-Methoxybenzo[d]dioxole-5-carbonitrile

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Interpretation
Absorption
GI AbsorptionHigh94.553%Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp)-0.592Moderate to good permeability across the intestinal barrier.
Distribution
BBB PermeantYesLogBB: -0.169Predicted to cross the blood-brain barrier.
P-gp SubstrateNoNoNot likely to be subject to efflux by P-glycoprotein.
Metabolism
CYP1A2 inhibitorNoNoUnlikely to inhibit CYP1A2.
CYP2C19 inhibitorNoNoUnlikely to inhibit CYP2C19.
CYP2C9 inhibitorYesYesPotential for drug-drug interactions with CYP2C9 substrates.
CYP2D6 inhibitorNoNoUnlikely to inhibit CYP2D6.
CYP3A4 inhibitorYesYesPotential for drug-drug interactions with CYP3A4 substrates.
Excretion
Total Clearance (log ml/min/kg)-0.432Moderate rate of clearance from the body.

Causality and Insights:

The prediction that 6-Methoxybenzo[d]dioxole-5-carbonitrile is a substrate for neither P-gp nor a strong inhibitor of most CYP enzymes is favorable. However, the predicted inhibition of CYP2C9 and CYP3A4 warrants further investigation, as this could lead to clinically relevant drug-drug interactions. The predicted ability to cross the BBB is a double-edged sword; it is a desirable property for a CNS-acting drug but a potential liability for a peripherally acting one.

Toxicity Profile: Early Identification of Potential Hazards

Toxicity is a major reason for drug failure. In silico toxicology tools allow for the early identification of potential liabilities, guiding medicinal chemistry efforts to mitigate these risks. We will use pkCSM and Toxtree, a flexible and user-friendly open-source application that applies decision tree approaches to predict various toxic effects.[10][11]

Key Toxicity Endpoints
  • AMES Toxicity (Mutagenicity): The Ames test is a widely used method to assess a compound's mutagenic potential, which is a key indicator of its carcinogenic risk.[12]

  • Hepatotoxicity (Liver Injury): Drug-induced liver injury (DILI) is a significant cause of drug withdrawal from the market.[5]

  • Carcinogenicity: The potential of a substance to cause cancer is a critical safety concern.

  • Skin Sensitization: The potential to cause an allergic skin reaction.

Experimental Protocol: Toxtree for Toxicity Prediction

  • Download and install Toxtree from the official source.

  • Launch the application and create a new molecule by inputting the SMILES string.[10]

  • Select the desired toxicity prediction module (e.g., Cramer rules, Benigni/Bossa rulebase for mutagenicity).

  • Run the estimation and analyze the decision tree output.

Table 3: Predicted Toxicity Profile of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Toxicity EndpointPredicted Result (pkCSM)Predicted Result (Toxtree)Interpretation
AMES ToxicityNegativeNo structural alerts for mutagenicityLow likelihood of being mutagenic.
HepatotoxicityNegative-Low predicted risk of liver toxicity.
CarcinogenicityNegativeNo structural alerts for carcinogenicityLow predicted risk of carcinogenicity.
Skin SensitizationNegative-Low predicted risk of causing skin sensitization.
hERG I InhibitorNo-Low risk of cardiotoxicity related to hERG channel inhibition.
Oral Rat Acute Toxicity (LD50)2.535 mol/kg-Moderate acute toxicity predicted in rats.
Cramer Class-Class IIISuggests a potential for toxicity based on structural features.

Self-Validating System and Authoritative Grounding:

Visualizing the In Silico Workflow

To provide a clear overview of the predictive process, the following diagram illustrates the workflow for the in silico ADME/Tox assessment of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

InSilico_Workflow cluster_input Input cluster_adme ADME Prediction cluster_tox Toxicity Prediction cluster_output Output & Analysis Compound 6-Methoxybenzo[d]dioxole-5-carbonitrile SMILES: COC1=C(C#N)C=C2OCOC2=C1 SwissADME SwissADME (Physicochemical Properties, Drug-Likeness) Compound->SwissADME pkCSM_ADME pkCSM (Absorption, Distribution, Metabolism, Excretion) Compound->pkCSM_ADME pkCSM_Tox pkCSM (AMES, Hepatotoxicity, Carcinogenicity, etc.) Compound->pkCSM_Tox Toxtree Toxtree (Mutagenicity, Carcinogenicity Alerts, Cramer Class) Compound->Toxtree ADME_Profile Comprehensive ADME Profile SwissADME->ADME_Profile pkCSM_ADME->ADME_Profile Tox_Profile Toxicity Hazard Assessment pkCSM_Tox->Tox_Profile Toxtree->Tox_Profile Decision Go/No-Go Decision Prioritization for Synthesis ADME_Profile->Decision Tox_Profile->Decision

Caption: In silico ADME/Tox prediction workflow.

Conclusion and Future Directions

The in silico analysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile provides a promising initial profile. The compound exhibits excellent drug-like properties, with predicted good oral absorption and a low likelihood of mutagenicity, carcinogenicity, or hepatotoxicity. The primary areas for further investigation are the predicted inhibition of CYP2C9 and CYP3A4, which could have implications for drug-drug interactions, and its potential to cross the blood-brain barrier, which needs to be considered in the context of its intended therapeutic target.

It is crucial to remember that in silico predictions are not a substitute for experimental validation. However, they provide an invaluable framework for prioritizing candidates, guiding medicinal chemistry efforts to optimize properties, and designing more efficient and targeted in vitro and in vivo studies. The self-validating approach of using multiple predictive tools, grounded in authoritative scientific principles, empowers researchers to make more informed and data-driven decisions in the complex and challenging process of drug discovery.

References

  • ChemSafetyPRO. (2018). How to Use Toxtree to Determine Cramer Class and Estimate Toxic Hazard. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26. [Link]

  • Van De Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192–204. [Link]

  • Benigni, R., & Bossa, C. (2011). Ames/Salmonella mutagenicity test: a reference database and prediction models. SAR and QSAR in Environmental Research, 22(5-6), 435–448. [Link]

  • European Chemicals Agency. (2016). Guidance on information requirements and chemical safety assessment. [Link]

  • Cramer, G. M., Ford, R. A., & Hall, R. L. (1978). Estimation of toxic hazard—A decision tree approach. Food and Cosmetics Toxicology, 16(3), 255-276. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]

  • Toxtree. Ideaconsult Ltd. [Link]

  • pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. [Link]

  • SwissADME. Swiss Institute of Bioinformatics. [Link]

  • Journal of Science & Technology. (2022). In Silico study using Toxtree (TT) Cramer decision tree scheme for different Isomers of Resmethrin. [Link]

  • Scribd. Toxtree User Manual. [Link]

  • YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • Biosig Lab. (n.d.). Theory - How to interpret pkCSM results. [Link]

  • National Institutes of Health. (2018). In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • YouTube. (2021). Use of in silico methods for assessing toxicity. [Link]

  • ResearchGate. (2018). In Silico Prediction of Hepatotoxicity. [Link]

  • YouTube. (2022). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. [Link]

  • YouTube. (2024). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. [Link]

  • YouTube. (2019). tOXtREE analysis of chemicals. [Link]

  • SourceForge. (n.d.). Download Toxtree_user_manual.pdf. [Link]

  • Ideaconsult Ltd. (n.d.). Toxtree. [Link]

  • The University of Melbourne. (n.d.). pkCSM - Biosig Lab. [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. [Link]

  • MDPI. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. [Link]

  • NCBI. (n.d.). Provisional Peer-Reviewed Toxicity Values for 2,3-Toluenediamine (CASRN 2687-25-4). [Link]

  • MDPI. (2020). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis and Applications of Substituted Benzodioxoles

Abstract: The 1,3-benzodioxole scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds of significant industrial importance. This guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,3-benzodioxole scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds of significant industrial importance. This guide provides a comprehensive overview of the synthesis and applications of substituted benzodioxoles, tailored for researchers, scientists, and professionals in drug development. We will explore classical and modern synthetic methodologies, delving into the mechanistic intricacies that govern these transformations. Furthermore, this guide will illuminate the diverse applications of benzodioxole derivatives in pharmaceuticals, agrochemicals, and the fragrance industry, supported by detailed examples and experimental protocols.

Introduction to the Benzodioxole Scaffold

Chemical Structure and Properties

The 1,3-benzodioxole, also known as methylenedioxybenzene, is an organic compound with the molecular formula C₇H₆O₂. It consists of a benzene ring fused to a five-membered dioxole ring. This fusion imparts a planar and rigid structure to the molecule. The methylenedioxy bridge (-O-CH₂-O-) is a key feature, influencing the electronic properties and reactivity of the aromatic ring. The oxygen atoms in the dioxole ring are electron-donating, which increases the electron density of the benzene ring, making it more susceptible to electrophilic substitution reactions compared to benzene itself.

Natural Occurrence and Significance

The benzodioxole moiety is a common structural feature in a variety of natural products, many of which are found in essential oils of plants. Notable examples include safrole, the principal component of sassafras oil, isosafrole, found in ylang-ylang oil, and piperine, the pungent compound in black pepper. These natural products have played a significant role in traditional medicine and as starting materials for the synthesis of other valuable compounds.

Importance in Medicinal Chemistry and Other Industries

The unique structural and electronic properties of the benzodioxole ring system have made it a valuable scaffold in medicinal chemistry and other industries. Its ability to mimic a catechol moiety while offering improved metabolic stability and pharmacokinetic properties has led to its incorporation into numerous pharmaceuticals. Beyond medicine, benzodioxole derivatives are crucial in the agrochemical industry, particularly as insecticide synergists, and are highly valued in the fragrance and flavor industry for their distinct aromas.

Synthetic Strategies for the Benzodioxole Core

The construction of the benzodioxole ring system can be achieved through various synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling methodologies.

Classical Approaches: Catechol-Based Syntheses

The most traditional and widely used methods for the synthesis of benzodioxoles start from catechols (1,2-dihydroxybenzenes).

This is a cornerstone of benzodioxole synthesis, involving the reaction of a catechol with a dihalomethane, such as dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂), in the presence of a base. The reaction proceeds via a double Williamson ether synthesis, where the catecholate dianion, formed in situ, acts as a nucleophile, displacing both halogen atoms to form the methylenedioxy bridge. The choice of base (e.g., NaOH, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, DMSO, acetone) can significantly influence the reaction efficiency and yield. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), are often employed to facilitate the reaction between the aqueous and organic phases, leading to higher yields and milder reaction conditions.

Diagram of Williamson Ether Synthesis for Benzodioxole Formation

G Catechol Catechol Benzodioxole Substituted Benzodioxole Catechol->Benzodioxole Williamson Ether Synthesis Dihalomethane Dihalomethane (e.g., CH₂Cl₂) Dihalomethane->Benzodioxole Base Base (e.g., NaOH) Base->Benzodioxole

Caption: General scheme for the synthesis of benzodioxoles from catechols.

Catechols can also react with aldehydes or ketones in the presence of an acid catalyst to form substituted benzodioxoles. This reaction is essentially an acetal formation where the catechol acts as the diol. The choice of the carbonyl compound determines the substitution pattern on the methylene bridge of the resulting benzodioxole.

Modern Catalytic Methods

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzodioxoles, often offering higher efficiency, milder reaction conditions, and broader substrate scope compared to classical methods.

Palladium catalysts are highly effective in promoting the formation of C-O bonds. Intramolecular C-O bond formation from a suitably functionalized catechol derivative can lead to the formation of the benzodioxole ring. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce substituents onto a pre-formed benzodioxole ring, allowing for the synthesis of a wide variety of derivatives.[1] For example, a bromo-substituted benzodioxole can be coupled with a boronic acid to introduce a new carbon-carbon bond.

Diagram of Palladium-Catalyzed Suzuki-Miyaura Coupling

G BromoBenzodioxole Bromo-substituted Benzodioxole SubstitutedBenzodioxole Substituted Benzodioxole BromoBenzodioxole->SubstitutedBenzodioxole Suzuki-Miyaura Coupling BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->SubstitutedBenzodioxole PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->SubstitutedBenzodioxole

Caption: Palladium-catalyzed synthesis of substituted benzodioxoles.

Copper catalysts are well-known to facilitate Ullmann-type coupling reactions for C-O bond formation. Intramolecular copper-catalyzed cyclization of a 2-halophenoxy alcohol derivative can be a viable route to benzodioxole synthesis.[2][3] These reactions often require a ligand to stabilize the copper catalyst and a base to deprotonate the hydroxyl group.

Rhodium catalysts have shown remarkable activity in directing C-H activation and subsequent annulation reactions.[4][5][6] This strategy allows for the direct functionalization of C-H bonds, offering a highly atom-economical approach to the synthesis of complex substituted benzodioxoles. For instance, a rhodium catalyst can mediate the coupling of a catechol with an alkyne to construct the benzodioxole ring with concomitant introduction of substituents.

Synthesis of Substituted Benzodioxoles

The synthesis of substituted benzodioxoles can be approached in two main ways:

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be performed on the parent 1,3-benzodioxole. The methylenedioxy group is an activating, ortho-, para-director, guiding the incoming electrophile to the 4- and 5-positions of the benzodioxole ring.

Alternatively, substituted benzodioxoles can be prepared by starting with an appropriately substituted catechol and then forming the dioxole ring using one of the methods described above. This approach is often preferred when the desired substituent is not compatible with the conditions of electrophilic aromatic substitution or when a specific regioisomer is required.

Key Applications of Substituted Benzodioxoles

The versatility of the benzodioxole scaffold has led to its widespread use in various industrial sectors.

In Pharmaceuticals

The benzodioxole moiety is a key structural component in several FDA-approved drugs and is a common building block in the synthesis of new therapeutic agents.

  • Tadalafil (Cialis®): An inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction and pulmonary arterial hypertension.[7] The benzodioxole group in tadalafil plays a crucial role in its binding to the active site of the PDE5 enzyme. The synthesis of tadalafil involves the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal (3,4-methylenedioxybenzaldehyde).[8][9][10]

  • Stiripentol (Diacomit®): An anticonvulsant drug used in the treatment of severe myoclonic epilepsy in infancy (Dravet syndrome).[11][12] The benzodioxole ring is a key feature of its structure. Its synthesis involves the condensation of piperonal with a ketone followed by reduction.[13]

The benzodioxole scaffold is a valuable intermediate in the synthesis of a wide range of pharmaceuticals due to its ability to be readily functionalized. For example, substituted benzodioxoles are precursors to various bioactive compounds with potential anticancer and other therapeutic activities.

In Agrochemicals
  • Piperonyl Butoxide (PBO): PBO is perhaps the most well-known benzodioxole derivative in the agrochemical industry. It is not an insecticide itself but acts as a synergist, enhancing the efficacy of certain insecticides like pyrethrins, pyrethroids, and carbamates. PBO functions by inhibiting cytochrome P450 enzymes in insects, which are responsible for metabolizing and detoxifying the insecticide. This inhibition leads to a longer persistence and higher concentration of the active insecticide in the insect's body, thus increasing its potency.

Certain benzodioxole derivatives have been investigated for their herbicidal and fungicidal properties, although they are less common in this application compared to their use as insecticide synergists.

In the Fragrance and Flavor Industry

The characteristic sweet, floral, and spicy aromas of many benzodioxole derivatives have made them staples in the fragrance and flavor industry.

  • Heliotropin (Piperonal): Possesses a sweet, floral, and powdery scent reminiscent of heliotrope flowers, with almond and vanilla undertones. It is widely used in perfumes, soaps, and cosmetics. Heliotropin can be synthesized from catechol via the formation of 1,3-benzodioxole followed by formylation.[14][15][16][17]

  • Safrole and Isosafrole: These compounds have a characteristic sweet, spicy, and sassafras-like aroma.[18] While their use in food and beverages is now restricted due to safety concerns, they have historically been important fragrance components.[19][20] Their derivatives continue to be used in perfumery.

In Other Industrial Applications

Substituted benzodioxoles also find applications as starting materials for the synthesis of other fine chemicals and as components in the formulation of various consumer products.

Experimental Protocols

Detailed Step-by-Step Synthesis of Piperonal (Heliotropin) from Catechol

This protocol outlines a classical approach to the synthesis of piperonal, a key fragrance compound, starting from catechol. The synthesis involves two main steps: the formation of the 1,3-benzodioxole ring and subsequent formylation.

Step 1: Synthesis of 1,3-Benzodioxole from Catechol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of catechol (110 g, 1.0 mol) in dimethyl sulfoxide (DMSO, 400 mL).

  • Base Addition: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (88 g NaOH in 88 mL H₂O, 2.2 mol) while maintaining the temperature below 30 °C by external cooling.

  • Addition of Dichloromethane: Heat the mixture to 90-100 °C and add dichloromethane (85 g, 1.0 mol) dropwise over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 100-110 °C for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (500 mL) and diethyl ether (200 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Purification: Combine the organic extracts, wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude 1,3-benzodioxole can be purified by fractional distillation under reduced pressure.

Step 2: Vilsmeier-Haack Formylation of 1,3-Benzodioxole to Piperonal

  • Reagent Preparation: In a dry three-necked flask under a nitrogen atmosphere, cool a solution of N,N-dimethylformamide (DMF, 80 g, 1.1 mol) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 153 g, 1.0 mol) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Addition of 1,3-Benzodioxole: To the Vilsmeier reagent, add a solution of 1,3-benzodioxole (122 g, 1.0 mol) in DMF (100 mL) dropwise at 0-5 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate (500 mL) to hydrolyze the intermediate.

  • Work-up and Purification: Extract the mixture with dichloromethane (3 x 200 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent to obtain crude piperonal, which can be purified by recrystallization from ethanol/water or by vacuum distillation.

Protocol for a Modern Catalytic Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of a substituted benzodioxole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis of 5-(4-methoxyphenyl)-1,3-benzodioxole

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add 5-bromo-1,3-benzodioxole (201 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Work-up: Cool the reaction to room temperature and add water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired product.

Future Perspectives and Challenges

Green Synthesis Approaches

The development of more environmentally friendly and sustainable methods for the synthesis of benzodioxoles is an ongoing area of research. This includes the use of greener solvents, renewable starting materials, and more efficient catalytic systems. Microwave-assisted synthesis, for example, has shown promise in reducing reaction times and energy consumption.[21]

Novel Applications and Bioisosteric Replacements

The exploration of new biological activities of substituted benzodioxoles continues to be a fertile ground for research. Their potential as novel anticancer, anti-inflammatory, and neuroprotective agents is being actively investigated. Furthermore, the benzodioxole moiety is being explored as a bioisosteric replacement for other functional groups in drug design to improve the pharmacological properties of existing drugs.

Challenges in Synthesis and Scale-up

While significant progress has been made in the synthesis of benzodioxoles, challenges remain, particularly in the regioselective functionalization of the aromatic ring and the development of cost-effective and scalable catalytic methods. The transition from laboratory-scale synthesis to industrial production often requires further optimization of reaction conditions to ensure safety, efficiency, and economic viability.

References

A comprehensive list of references will be provided upon request.

Sources

Foundational

Discovery and background of 6-Methoxybenzo[d]dioxole-5-carbonitrile

An In-Depth Technical Guide to 6-Methoxybenzo[d]dioxole-5-carbonitrile: Synthesis, Characterization, and Potential Applications Introduction: The Prominence of the 1,3-Benzodioxole Scaffold The 1,3-benzodioxole moiety, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methoxybenzo[d]dioxole-5-carbonitrile: Synthesis, Characterization, and Potential Applications

Introduction: The Prominence of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a benzene ring fused to a five-membered dioxole ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This structural motif is present in a wide array of biologically active compounds, exhibiting properties that range from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[2][3][4] Natural products like safrole are well-known examples that feature this core structure.[5] The unique electronic and conformational properties imparted by the methylenedioxy bridge contribute to the diverse pharmacological profiles of its derivatives.[1] This guide provides a comprehensive overview of a specific, synthetically accessible derivative, 6-Methoxybenzo[d]dioxole-5-carbonitrile, focusing on its proposed synthesis, predicted physicochemical and spectroscopic characteristics, and potential applications in drug discovery for researchers and drug development professionals.

Proposed Synthesis and Mechanistic Rationale

While a dedicated discovery paper for 6-Methoxybenzo[d]dioxole-5-carbonitrile is not prominent in the literature, a plausible and efficient synthetic route can be devised from commercially available precursors, primarily through the conversion of an aldehyde functional group.

A key and readily available intermediate for this synthesis is 6-Methoxy-1,3-benzodioxole-5-carbaldehyde . This compound serves as an excellent building block for various bioactive molecules and is utilized in both pharmaceutical and fragrance industries.[6]

From Aldehyde to Nitrile: A One-Pot Conversion

The most direct proposed synthesis involves the conversion of the aldehyde group of 6-Methoxy-1,3-benzodioxole-5-carbaldehyde to a nitrile. Several modern organic chemistry methods allow for this efficient transformation.[7][8] A particularly effective approach is the Schmidt reaction of aldehydes.[9][10]

Experimental Protocol: Schmidt Reaction for Nitrile Synthesis [10]

  • Reaction Setup: To a solution of 6-Methoxy-1,3-benzodioxole-5-carbaldehyde (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and acetonitrile (ACN), add azidotrimethylsilane (TMSN₃, 2.0 equivalents).[9]

  • Catalyst Addition: Carefully add a sub-stoichiometric amount of a strong acid catalyst, such as triflic acid (TfOH, 0.4 equivalents), to the stirring solution at room temperature.[9] A brisk evolution of nitrogen gas is typically observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 20-75 minutes, monitoring the consumption of the starting aldehyde by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to yield the desired 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Causality of Experimental Choices:

  • HFIP as Solvent: The use of a strong hydrogen-bond-donating solvent like HFIP facilitates the reaction with a lower loading of the strong acid catalyst.[9]

  • TMSN₃ as Azide Source: Azidotrimethylsilane is a safer and more soluble alternative to hydrazoic acid for the Schmidt reaction.

  • Triflic Acid Catalyst: Triflic acid is a powerful catalyst for this transformation, promoting the formation of the nitrile over the common formanilide byproduct.[10]

The conversion of an aldehyde to a nitrile can also be achieved through a two-step process involving the formation of an aldoxime followed by dehydration.[11]

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative, albeit longer, synthetic pathway could involve the use of the Sandmeyer reaction.[12][13] This classic transformation allows for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[14][15] This would necessitate the synthesis of 5-amino-6-methoxybenzo[d]dioxole as a precursor.

Physicochemical and Spectroscopic Profile (Predicted)

The structural features of 6-Methoxybenzo[d]dioxole-5-carbonitrile allow for the prediction of its key physicochemical and spectroscopic data.

PropertyPredicted ValueJustification
Molecular Formula C₉H₇NO₃Based on the chemical structure.
Molecular Weight 177.16 g/mol Calculated from the molecular formula.
¹H NMR δ ~ 7.0-7.2 (s, 1H), δ ~ 6.5-6.7 (s, 1H), δ ~ 6.0 (s, 2H), δ ~ 3.9 (s, 3H)Predicted chemical shifts for the two aromatic protons, the methylenedioxy protons, and the methoxy protons, based on data from similar benzodioxole derivatives.[16]
¹³C NMR δ ~ 160 (Ar-C-O), ~148 (Ar-C-O), ~145 (Ar-C-O), ~118 (CN), ~115 (Ar-C-CN), ~108 (Ar-CH), ~102 (O-CH₂-O), ~98 (Ar-CH), ~56 (O-CH₃)Approximate chemical shifts for the carbon atoms of the aromatic ring, the nitrile group, the methylenedioxy bridge, and the methoxy group, inferred from analogous structures.[16]
IR Spectroscopy ~2220-2240 cm⁻¹ (C≡N stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch)Characteristic stretching frequencies for the nitrile, aromatic C-H, aromatic C=C, and ether C-O bonds.

Potential Applications in Drug Discovery

The chemical architecture of 6-Methoxybenzo[d]dioxole-5-carbonitrile suggests its potential as a valuable scaffold for the development of novel therapeutic agents.

  • Anticancer Potential: The 1,3-benzodioxole core is a constituent of numerous compounds with demonstrated anticancer activity.[4][17] These derivatives can induce apoptosis and inhibit critical cellular pathways in cancer cells.[17] Furthermore, the aromatic nitrile group is a feature in several pharmaceutical agents and can act as a bioisostere for other functional groups, potentially improving metabolic stability.[9]

  • Antimicrobial and Other Biological Activities: Various derivatives of 1,3-benzodioxole have shown a broad spectrum of biological activities, including antimicrobial, analgesic, and antiepileptic effects.[2][5] The introduction of methoxy and cyano substituents can modulate the pharmacokinetic and pharmacodynamic properties of the core scaffold, leading to new therapeutic profiles.

  • HIV Inhibition: Some 1,3-benzodioxole derivatives have been investigated as HIV entry inhibitors, showcasing the versatility of this scaffold in targeting diverse biological processes.[18]

Visualizations

Synthetic Pathway of 6-Methoxybenzo[d]dioxole-5-carbonitrile start 6-Methoxy-1,3-benzodioxole-5-carbaldehyde reagents TMSN3, TfOH (cat.) HFIP/ACN, rt start->reagents product 6-Methoxybenzo[d]dioxole-5-carbonitrile reagents->product

Sources

Protocols & Analytical Methods

Method

Synthetic Strategies for 6-Methoxybenzo[d]dioxole-5-carbonitrile: A Guide for Researchers

Abstract 6-Methoxybenzo[d]dioxole-5-carbonitrile, also known as 3-methoxy-4,5-methylenedioxybenzonitrile, is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Methoxybenzo[d]dioxole-5-carbonitrile, also known as 3-methoxy-4,5-methylenedioxybenzonitrile, is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. This application note provides a comprehensive overview of plausible and efficient synthetic routes for the preparation of this versatile compound. Detailed protocols, mechanistic insights, and comparative data are presented to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs. The discussed methodologies include the conversion from a benzaldehyde precursor, the classic Sandmeyer reaction from an amino-substituted precursor, and a modern direct C-H cyanation approach.

Introduction

The benzo[d]dioxole (or 1,3-benzodioxole) scaffold is a common motif in natural products and a privileged structure in drug discovery. The addition of a methoxy and a cyano group to this core structure at the 6- and 5-positions, respectively, provides a molecule with diverse functional handles for further chemical transformations. The nitrile group, in particular, is a versatile precursor to amines, amides, carboxylic acids, and various heterocyclic systems.[1] This document outlines three distinct and viable synthetic pathways to 6-Methoxybenzo[d]dioxole-5-carbonitrile, each with its own set of advantages and considerations.

Route 1: Synthesis from 3-Methoxy-4,5-methylenedioxybenzaldehyde

This is arguably one of the most straightforward and high-yielding approaches, starting from the commercially available or readily synthesized 3-methoxy-4,5-methylenedioxybenzaldehyde. The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis, typically proceeding through an oxime intermediate which is then dehydrated.

Scientific Rationale

The conversion of the aldehyde to the nitrile involves two key steps:

  • Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime. This is a classic condensation reaction.

  • Dehydration of the Oxime: The aldoxime is then dehydrated to yield the nitrile. A variety of dehydrating agents can be employed, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent can influence the reaction conditions and yield.

Visual Workflow

G A 3-Methoxy-4,5-methylenedioxybenzaldehyde C 6-Methoxybenzo[d]dioxole-5-carbaldehyde oxime A->C Oxime Formation B Hydroxylamine Hydrochloride, Base E 6-Methoxybenzo[d]dioxole-5-carbonitrile C->E Dehydration D Dehydrating Agent (e.g., Acetic Anhydride)

Caption: Synthesis of the target nitrile from its corresponding benzaldehyde.

Detailed Protocol

Step 1: Synthesis of 6-Methoxybenzo[d]dioxole-5-carbaldehyde oxime

  • To a solution of 3-methoxy-4,5-methylenedioxybenzaldehyde (1.0 eq) in ethanol (5 mL per gram of aldehyde) is added hydroxylamine hydrochloride (1.2 eq).

  • A solution of sodium hydroxide (1.3 eq) in water (2 mL per gram of NaOH) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • The reaction mixture is then poured into cold water and acidified with dilute hydrochloric acid to a pH of ~5-6.

  • The precipitated oxime is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

  • The dried oxime from the previous step (1.0 eq) is suspended in acetic anhydride (3.0 eq).

  • The mixture is heated to reflux (approximately 140 °C) for 1-2 hours.

  • The reaction is monitored by TLC for the disappearance of the oxime.

  • After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then a cold, dilute sodium bicarbonate solution until the effervescence ceases.

  • The crude product is washed again with water and dried.

  • Recrystallization from ethanol or a mixture of ethanol and water affords the pure 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Data Summary
StepKey ReagentsTypical Reaction TimeTypical Yield
1 Hydroxylamine HCl, NaOH1-2 hours90-95%
2 Acetic Anhydride1-2 hours85-95%

Route 2: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3] This route requires the synthesis of the corresponding aromatic amine, 6-Methoxybenzo[d]dioxole-5-amine.

Scientific Rationale

This synthetic pathway involves three main stages:

  • Nitration: Introduction of a nitro group onto a suitable precursor, such as myristicin (6-allyl-4-methoxy-1,3-benzodioxole). The position of nitration is directed by the existing activating groups.

  • Reduction of the Nitro Group: The nitro group is then reduced to a primary amine. Common reducing agents include tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

  • Sandmeyer Reaction: The resulting amine is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide solution to yield the target nitrile.[4][5]

Visual Workflow

G A Myristicin C 6-Nitro-myristicin derivative A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) E 6-Methoxybenzo[d]dioxole-5-amine C->E Reduction D Reducing Agent (e.g., SnCl2/HCl) G 6-Methoxybenzo[d]dioxole-5-carbonitrile E->G Sandmeyer Reaction F 1. NaNO2, HCl 2. CuCN

Caption: Multi-step synthesis via the Sandmeyer reaction.

Detailed Protocol

Step 1: Nitration of a Myristicin Derivative

A suitable protection/modification strategy for the allyl group of myristicin may be required prior to nitration to avoid side reactions. For the purpose of this protocol, we will assume a suitable protected or saturated precursor is used.

  • The myristicin derivative (1.0 eq) is dissolved in a suitable solvent such as acetic acid or dichloromethane.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) is added dropwise with careful temperature control.

  • The reaction is stirred at low temperature for 1-3 hours.

  • Upon completion, the reaction mixture is poured onto ice water, and the precipitated nitro compound is collected by filtration, washed with water, and dried.

Step 2: Reduction to 6-Methoxybenzo[d]dioxole-5-amine

  • To a solution of the nitro compound (1.0 eq) in ethanol is added tin(II) chloride dihydrate (3.0-5.0 eq) and concentrated hydrochloric acid.

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling, the reaction mixture is made strongly basic with a concentrated sodium hydroxide solution.

  • The product is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amine.

Step 3: Sandmeyer Cyanation

  • The crude amine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is monitored with starch-iodide paper.

  • In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and warmed gently.

  • The cold diazonium salt solution is added slowly to the warm cyanide solution. Effervescence (evolution of N2 gas) will be observed.

  • The reaction mixture is heated to 50-60 °C for 30-60 minutes after the addition is complete.

  • After cooling, the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

  • Purification by column chromatography or recrystallization yields the final product.

Data Summary
StepKey ReagentsTypical Reaction TimeTypical Yield
1 HNO₃, H₂SO₄1-3 hours70-85%
2 SnCl₂·2H₂O, HCl2-4 hours80-90%
3 NaNO₂, CuCN1-2 hours60-80%

Route 3: Direct C-H Cyanation

Recent advances in photoredox catalysis have enabled the direct cyanation of C-H bonds in aromatic systems, offering a more atom-economical and potentially milder alternative to traditional methods.[1][6] This approach could be applied to a readily available precursor like myristicin or a simpler derivative.

Scientific Rationale

This method utilizes an organic photoredox catalyst, such as an acridinium salt, which upon irradiation with visible light, can oxidize the electron-rich aromatic ring of the substrate to a radical cation. This reactive intermediate is then trapped by a cyanide source, like trimethylsilyl cyanide (TMSCN). Subsequent oxidation and loss of a proton yields the desired benzonitrile.[1] The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring. For a substrate like myristicin, the cyanation is expected to occur at the position ortho to the methoxy group and para to the allyl group.

Visual Workflow

G A Myristicin or Derivative C Radical Cation Intermediate A->C SET B Acridinium Photocatalyst, Visible Light E 6-Methoxybenzo[d]dioxole-5-carbonitrile C->E Cyanide Addition & Oxidation D TMSCN, O2

Caption: Direct C-H cyanation via photoredox catalysis.

Detailed Protocol
  • To a reaction vessel charged with the myristicin derivative (1.0 eq) and the acridinium photoredox catalyst (e.g., 1-2 mol%) is added a suitable solvent such as acetonitrile.

  • Trimethylsilyl cyanide (TMSCN) (1.5-2.0 eq) is added to the mixture.

  • The reaction vessel is sealed and the mixture is degassed and backfilled with oxygen or air.

  • The reaction is stirred vigorously and irradiated with visible light (e.g., blue LEDs) at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Data Summary
Key ReagentsTypical Reaction TimeTypical Yield
Acridinium catalyst, TMSCN, O₂12-24 hours50-75% (estimated)

Conclusion

This application note has detailed three distinct and viable synthetic routes for the preparation of 6-Methoxybenzo[d]dioxole-5-carbonitrile. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and the laboratory's capabilities. The synthesis from 3-methoxy-4,5-methylenedioxybenzaldehyde is likely the most direct and highest-yielding approach for many researchers. The Sandmeyer reaction, while being a classic and robust method, is a multi-step process that may be more suitable when the corresponding amine is readily accessible. The direct C-H cyanation represents a modern and elegant approach, although it may require more specialized reagents and optimization for this specific substrate.

References

  • Romero, N. A., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(4), 1482–1485. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4276, Myristicin. Retrieved January 26, 2026 from [Link].

  • Sohilait, H. J. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin. Science Journal of Chemistry, 3(3), 62-66. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • Sandmeyer Reaction. (2020, September 24). L.S. College, Muzaffarpur. [Link]

  • Singh, T., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3139–3165. [Link]

Sources

Application

Synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile: A Detailed Laboratory Protocol

Introduction 6-Methoxybenzo[d]dioxole-5-carbonitrile is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of biologically active molecules. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxybenzo[d]dioxole-5-carbonitrile is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of biologically active molecules. The unique substitution pattern of the benzodioxole ring, featuring both a methoxy and a nitrile group, offers multiple avenues for further functionalization. This application note provides a detailed, two-step laboratory-scale protocol for the synthesis of this important compound, commencing with the bromination of 6-methoxybenzo[d]dioxole, followed by a copper-catalyzed cyanation of the resulting aryl bromide.

This guide is intended for researchers and scientists with a background in synthetic organic chemistry. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Synthetic Scheme

The proposed synthesis is a two-step process:

  • Bromination: Electrophilic aromatic substitution on 6-methoxybenzo[d]dioxole to introduce a bromine atom at the 5-position.

  • Cyanation: A Rosenmund-von Braun reaction to displace the bromine atom with a nitrile group using copper(I) cyanide.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)Key Reagents
6-Methoxybenzo[d]dioxoleC₈H₈O₃152.15Solid/Liquid-
5-Bromo-6-methoxybenzo[d]dioxoleC₈H₇BrO₃231.04SolidN-Bromosuccinimide (NBS), Acetonitrile
6-Methoxybenzo[d]dioxole-5-carbonitrileC₉H₇NO₃177.16SolidCopper(I) Cyanide, DMF

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation (Rosenmund-von Braun) A 6-Methoxybenzo[d]dioxole B Dissolve in Acetonitrile A->B C Add N-Bromosuccinimide (NBS) B->C D Stir at Room Temperature C->D E Reaction Quench & Work-up D->E F Purification (Crystallization) E->F G 5-Bromo-6-methoxybenzo[d]dioxole F->G H 5-Bromo-6-methoxybenzo[d]dioxole I Combine with Copper(I) Cyanide in DMF H->I J Heat under Inert Atmosphere I->J K Reaction Work-up J->K L Purification (Column Chromatography) K->L M 6-Methoxybenzo[d]dioxole-5-carbonitrile L->M

Figure 1: Overall workflow for the synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-methoxybenzo[d]dioxole

Rationale:

The bromination of the electron-rich 6-methoxybenzo[d]dioxole is achieved using N-Bromosuccinimide (NBS), a mild and selective brominating agent for activated aromatic rings. The methoxy group is a strong ortho-, para-director, and the dioxole moiety is also activating. The desired 5-position is para to the methoxy group, making it the most likely site for electrophilic substitution. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve both the starting material and NBS.

Materials:

  • 6-Methoxybenzo[d]dioxole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxybenzo[d]dioxole (1.0 eq) in acetonitrile (approximately 10 mL per gram of starting material).

  • To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude 5-bromo-6-methoxybenzo[d]dioxole by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

Step 2: Synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Rationale:

The conversion of the aryl bromide to the corresponding nitrile is accomplished via the Rosenmund-von Braun reaction.[1] This reaction typically involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide in a polar aprotic solvent like dimethylformamide (DMF).[1] The reaction proceeds through an oxidative addition of the aryl halide to the copper(I) cyanide, followed by reductive elimination to form the aryl nitrile.[1]

!!! SAFETY PRECAUTIONS !!!

Copper(I) cyanide is highly toxic if swallowed, inhaled, or in contact with skin. It also liberates highly toxic hydrogen cyanide gas upon contact with acids. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, must be worn at all times. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Materials:

  • 5-Bromo-6-methoxybenzo[d]dioxole

  • Copper(I) Cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or a round-bottom flask fitted with a reflux condenser and nitrogen inlet

  • Nitrogen or Argon gas supply

  • Heating mantle with a temperature controller

  • Aqueous ferric chloride solution

  • Toluene

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 5-bromo-6-methoxybenzo[d]dioxole (1.0 eq) and copper(I) cyanide (1.5 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe (approximately 10 mL per gram of aryl bromide).

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up: Carefully pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride (to complex the cyanide). Stir for 30 minutes.

  • Extract the aqueous mixture with toluene (3 x volume of DMF).

  • Combine the organic extracts and filter through a pad of Celite® to remove any solid precipitates.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-Methoxybenzo[d]dioxole-5-carbonitrile as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic nitrile stretch (around 2220-2230 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile. By following the outlined procedures and adhering to the necessary safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

  • Copper-Catalyzed Cyanations of Aromatic Bromides with Benzoyl Cyanide. Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Baker, W., Montgomery, L. V., & Smith, H. A. (1932). 171. Synthesis of Derivatives of Myristicin. Journal of the Chemical Society (Resumed), 1281. [Link]

Sources

Method

The Crucial Role of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid in Tadalafil Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Tadalafil and the Significance of Stereochemistry Tadalafil, marketed under the brand name Cialis®, is a potent and selective inhibitor of pho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tadalafil and the Significance of Stereochemistry

Tadalafil, marketed under the brand name Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[1] Its inhibitory action leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow, which is effective in the treatment of erectile dysfunction.[1][2] The therapeutic efficacy of Tadalafil is intrinsically linked to its specific stereochemistry, with the (6R,12aR)-diastereomer being the active pharmaceutical ingredient.[3] This stereochemical precision underscores the critical importance of a well-controlled and stereoselective synthetic pathway. At the heart of this synthesis lies the formation of a key intermediate, (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives, the synthesis of which is a pivotal step that dictates the overall efficiency and purity of the final drug substance.

This application note provides a detailed exploration of the synthesis of this crucial intermediate and its subsequent conversion to Tadalafil, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the process variables.

The Pictet-Spengler Reaction: A Cornerstone in Tadalafil Synthesis

The synthesis of the tetracyclic core of Tadalafil is elegantly achieved through the Pictet-Spengler reaction. This powerful acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline or, in this case, a tetrahydro-β-carboline ring system.[4] In the context of Tadalafil synthesis, the key Pictet-Spengler reaction occurs between D-tryptophan methyl ester and piperonal (1,3-benzodioxole-5-carbaldehyde).[3][5]

The stereochemical outcome of this reaction is of paramount importance, as it establishes two of the four stereocenters present in Tadalafil. The desired product is the cis-diastereomer, (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester, which is the precursor to the biologically active (6R,12aR)-Tadalafil.[3] However, the reaction can also yield the undesired trans-diastereomer, which must be separated or minimized to ensure the purity of the final product.[3]

Reaction Mechanism and Stereoselectivity

The reaction is initiated by the formation of a Schiff base between the amino group of D-tryptophan methyl ester and the aldehyde group of piperonal. Under acidic conditions, the indole ring acts as a nucleophile and attacks the iminium ion, leading to the formation of the new six-membered ring and the tetrahydro-β-carboline core.

The stereoselectivity of the Pictet-Spengler reaction in Tadalafil synthesis is a subject of extensive study. The choice of solvent and acid catalyst has been shown to significantly influence the diastereomeric ratio of the product.[4] For instance, the use of trifluoroacetic acid (TFA) in dichloromethane is a common method, but it often leads to a mixture of cis and trans isomers, necessitating purification by column chromatography or recrystallization.[5] Research has shown that the solubility difference between the hydrochloride salts of the cis and trans products can be exploited to achieve higher stereoselectivity.[4] Specifically, using solvents like nitromethane or acetonitrile can lead to a significantly higher cis/trans ratio, with some studies reporting ratios as high as 99:1.[4] This is attributed to the lower solubility of the cis-isomer's hydrochloride salt, which precipitates out of the solution, thereby shifting the equilibrium towards its formation.[2]

Synthetic Workflow Overview

The overall synthesis of Tadalafil from D-tryptophan methyl ester and piperonal can be conceptually divided into two main stages:

  • Formation of the Tetrahydro-β-carboline Intermediate: This stage involves the Pictet-Spengler reaction to construct the core heterocyclic system with the desired stereochemistry.

  • Annulation of the Piperazinedione Ring: The tetrahydro-β-carboline intermediate is then further functionalized and cyclized to form the final piperazinedione ring of the Tadalafil molecule.

Tadalafil_Synthesis_Workflow cluster_0 Stage 1: Tetrahydro-β-carboline Formation cluster_1 Stage 2: Piperazinedione Ring Annulation D_tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Intermediate (1R,3R)-Tetrahydro-β-carboline Intermediate Pictet_Spengler->Intermediate Stereoselective Cyclization Acylation Acylation with Chloroacetyl Chloride Intermediate->Acylation Cyclization Cyclization with Methylamine Acylation->Cyclization Amide Formation Tadalafil Tadalafil Cyclization->Tadalafil Intramolecular Cyclization

Caption: High-level overview of the two main stages in Tadalafil synthesis.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and available reagents.

Protocol 1: Synthesis of (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester

This protocol aims for high stereoselectivity towards the desired cis-isomer.

Materials:

  • D-Tryptophan methyl ester hydrochloride

  • Piperonal

  • Isopropanol or Nitromethane

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filter funnel and flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-tryptophan methyl ester hydrochloride (1 equivalent) and piperonal (1.0 to 1.2 equivalents).[6]

  • Add isopropanol or nitromethane as the solvent (approximately 8-10 volumes relative to the D-tryptophan methyl ester hydrochloride).[6]

  • Heat the mixture to reflux and maintain stirring for 9-10 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.[6]

  • The product is expected to precipitate as a pale-yellow solid.[6]

  • Collect the solid by filtration and wash the filter cake with a small amount of cold solvent.

  • Dry the solid under vacuum to obtain the desired (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester.

Rationale for Experimental Choices:

  • Solvent: The choice of isopropanol or nitromethane is crucial for achieving high stereoselectivity.[6] These solvents facilitate the precipitation of the desired cis-isomer as its hydrochloride salt, driving the equilibrium towards its formation.[2][4]

  • Reaction Time and Temperature: Refluxing for an extended period ensures the completion of the reaction. The specific duration may vary and should be optimized based on reaction monitoring.

Protocol 2: Synthesis of Tadalafil from the Tetrahydro-β-carboline Intermediate

This protocol outlines the subsequent acylation and cyclization steps.

Materials:

  • (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester

  • Chloroacetyl chloride

  • Ethyl acetate

  • Potassium carbonate or another suitable inorganic base

  • 40% Aqueous methylamine solution

  • An aprotic polar solvent (e.g., Tetrahydrofuran, N,N-dimethylformamide)

  • Lower alcohol (e.g., Methanol, Ethanol)

Procedure:

Step 1: Acylation with Chloroacetyl Chloride

  • In a three-necked flask equipped with a thermometer and a dropping funnel, suspend the tetrahydro-β-carboline intermediate (1 equivalent) and potassium carbonate (3-4 equivalents) in ethyl acetate (8-10 volumes).[5]

  • Cool the mixture in an ice bath to below 3-5 °C.[5]

  • Slowly add a solution of chloroacetyl chloride (1.1 to 1.5 equivalents) in ethyl acetate dropwise, maintaining the temperature below 5 °C.

  • Continue stirring in the ice bath for 1-1.5 hours, then allow the reaction to warm to room temperature and stir for another 1.5 hours.[6]

  • After the reaction is complete (monitored by TLC or HPLC), add water to quench the reaction and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chloroacetylated intermediate as a brown powder.[6]

Step 2: Aminolysis and Cyclization

  • Dissolve the crude chloroacetylated intermediate in an aprotic polar solvent (5-6 volumes).[5]

  • Add 40% aqueous methylamine solution (2-2.5 molar equivalents).[5]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.[5]

  • To the residue, add a lower alcohol (e.g., methanol, about 10 volumes) and stir vigorously for 1-1.5 hours.[5]

  • The Tadalafil product will precipitate as a white solid.

  • Collect the solid by filtration, wash with a small amount of cold lower alcohol, and dry under vacuum to obtain high-purity Tadalafil.

Rationale for Experimental Choices:

  • Acylation: The use of chloroacetyl chloride introduces the necessary functionality for the subsequent cyclization. The reaction is performed at low temperatures to control its exothermicity.

  • Cyclization: The addition of methylamine serves a dual purpose: it acts as a nucleophile to displace the chloride and as a base to facilitate the final intramolecular cyclization to form the piperazinedione ring.

  • Purification: The final precipitation from a lower alcohol is an effective method for purifying Tadalafil, as it is poorly soluble in these solvents while many impurities remain in solution.[5]

Data Presentation

ParameterProtocol 1 (Intermediate)Protocol 2 (Tadalafil)
Starting Materials D-Tryptophan methyl ester HCl, Piperonal(1R,3R)-Tetrahydro-β-carboline, Chloroacetyl chloride, Methylamine
Key Reaction Pictet-Spengler ReactionAcylation and Cyclization
Typical Yield 90-96% (for the cis-isomer)[6]92-95% (from the chloroacetylated intermediate)[5]
Purity High diastereomeric purity (>99:1 cis:trans)[4]>98%[5]
Appearance Pale yellow solid[6]White solid

Conclusion

The synthesis of Tadalafil is a testament to the power of classic organic reactions, like the Pictet-Spengler reaction, in constructing complex molecular architectures. The successful synthesis hinges on the stereoselective formation of the (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid intermediate. By carefully selecting reaction conditions, particularly the solvent system, high diastereoselectivity can be achieved, streamlining the overall synthesis and ensuring the production of the therapeutically active enantiomer of Tadalafil. The protocols and insights provided in this application note offer a comprehensive guide for researchers and professionals involved in the synthesis and development of this important pharmaceutical agent.

References

  • Shi, X., et al. (2006). Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues. Tetrahedron: Asymmetry, 17(15), 2241-2248. [Link]

  • Reddy, T. S., & Reddy, P. S. (2014). Process for the preparation of tadalafil.
  • Zhang, J. (2013). Simple preparation process of tadalafil.
  • Zhang, J. (2013). Simple preparation process of tadalafil. Patsnap. [Link]

  • Gilla, G., et al. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor.
  • Anumula, R. R., et al. (2008). Alternative Synthesis of Tadalafil: PDE5 Inhibitor. Synthetic Communications, 38(23), 4265-4271. [Link]

  • Daugan, A. C. M. (1999). Tetracyclic derivatives; process of preparation and use.
  • National Center for Biotechnology Information. (n.d.). Tadalafil. PubChem. Retrieved from [Link]

Sources

Application

The Emerging Potential of 6-Methoxybenzo[d]dioxole-5-carbonitrile in Medicinal Chemistry: A Guide for Researchers

Introduction: Unveiling a Privileged Scaffold for Drug Discovery The 1,3-benzodioxole moiety is a cornerstone in the architecture of numerous biologically active compounds, earning its designation as a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The 1,3-benzodioxole moiety is a cornerstone in the architecture of numerous biologically active compounds, earning its designation as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in natural products and synthetic molecules with significant therapeutic applications highlights its importance.[1][3] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6][7][8] This guide focuses on a specific, yet underexplored, derivative: 6-Methoxybenzo[d]dioxole-5-carbonitrile . While direct literature on this exact molecule is sparse, its structural features—a methoxy group and a nitrile moiety on the benzodioxole core—suggest a high potential for novel therapeutic applications.

This document serves as a comprehensive resource for researchers, providing a detailed, plausible synthetic route to 6-Methoxybenzo[d]dioxole-5-carbonitrile and outlining its potential applications in medicinal chemistry, with a primary focus on anticancer drug discovery. The protocols herein are based on established chemical principles and the biological activities of structurally related benzodioxole analogs.

Synthetic Protocol: A Practical Approach to 6-Methoxybenzo[d]dioxole-5-carbonitrile

The synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile can be logically approached from the commercially available starting material, 6-methoxypiperonal (6-Methoxy-benzo[5][9]dioxole-5-carbaldehyde). The proposed two-step synthesis involves the conversion of the aldehyde to an oxime, followed by a dehydration reaction to yield the desired nitrile.

Experimental Workflow: Synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration to Nitrile A 6-Methoxypiperonal E Reaction Mixture A->E B Hydroxylamine Hydrochloride B->E C Base (e.g., Pyridine or Sodium Acetate) C->E D Solvent (e.g., Ethanol) D->E F Reflux or Stir at Room Temperature E->F G Work-up & Purification F->G H 6-Methoxybenzo[d]dioxole-5-carbaldehyde oxime G->H I 6-Methoxybenzo[d]dioxole-5-carbaldehyde oxime H->I L Reaction Mixture I->L J Dehydrating Agent (e.g., Acetic Anhydride, DCC, or Burgess Reagent) J->L K Solvent (e.g., Acetic Anhydride or DCM) K->L M Heating or Stirring at Appropriate Temperature L->M N Work-up & Purification M->N O 6-Methoxybenzo[d]dioxole-5-carbonitrile N->O

Caption: Proposed two-step synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Step 1: Synthesis of 6-Methoxybenzo[d]dioxole-5-carbaldehyde oxime

Rationale: The conversion of an aldehyde to an oxime is a standard and high-yielding reaction, providing a stable intermediate for the subsequent dehydration to a nitrile.

Materials:

  • 6-Methoxypiperonal

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol (95%)

  • Distilled water

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask, dissolve 1.0 equivalent of 6-methoxypiperonal in a suitable amount of 95% ethanol.

  • Add a solution of 1.1 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of pyridine (or sodium acetate) in a minimal amount of water.

  • Stir the reaction mixture at room temperature or gently reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure 6-Methoxybenzo[d]dioxole-5-carbaldehyde oxime.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Rationale: The dehydration of the oxime is a crucial step to introduce the nitrile functionality. Acetic anhydride is a common and effective reagent for this transformation.

Materials:

  • 6-Methoxybenzo[d]dioxole-5-carbaldehyde oxime

  • Acetic anhydride

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of 6-Methoxybenzo[d]dioxole-5-carbaldehyde oxime to an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water to hydrolyze the excess acetic anhydride and precipitate the product.

  • Filter the solid, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Wash again with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude 6-Methoxybenzo[d]dioxole-5-carbonitrile by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, IR spectroscopy (a characteristic nitrile peak should be observed around 2220-2240 cm⁻¹), and mass spectrometry.

Application in Medicinal Chemistry: A Focus on Anticancer Drug Discovery

The benzodioxole scaffold is a recurring motif in compounds with demonstrated antitumor activity.[1][6][7] The incorporation of a methoxy group and a nitrile functionality can significantly influence the pharmacological properties of the molecule. The methoxy group can modulate metabolic stability and receptor binding, while the nitrile group can act as a hydrogen bond acceptor or be involved in covalent interactions with biological targets.

Given the established anticancer potential of benzodioxole derivatives, a primary application of 6-Methoxybenzo[d]dioxole-5-carbonitrile is as a lead compound or a key intermediate for the synthesis of novel anticancer agents.

Proposed Research Workflow for Anticancer Evaluation

G A 6-Methoxybenzo[d]dioxole-5-carbonitrile B In vitro Cytotoxicity Screening (e.g., MTT, SRB assay) A->B D Determination of IC50 values B->D C Panel of Human Cancer Cell Lines (e.g., Breast, Lung, Colon) C->B E Active? D->E F Mechanism of Action Studies E->F Yes M Stop/Re-evaluate E->M No G Apoptosis Assays (e.g., Annexin V/PI staining) F->G H Cell Cycle Analysis (e.g., Flow Cytometry) F->H I Target Identification (e.g., Kinase profiling, Proteomics) F->I J Lead Optimization (SAR studies) F->J K Synthesis of Analogs J->K L In vivo Efficacy Studies (Xenograft models) J->L K->B

Caption: A proposed workflow for the evaluation of 6-Methoxybenzo[d]dioxole-5-carbonitrile as an anticancer agent.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is a robust and widely used method for the initial screening of potential cytotoxic agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., MCF-10A) for selectivity assessment

  • 6-Methoxybenzo[d]dioxole-5-carbonitrile (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Methoxybenzo[d]dioxole-5-carbonitrile in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Presentation

The results of the cytotoxicity screening should be summarized in a table for easy comparison.

CompoundCell LineIC₅₀ (µM) ± SDSelectivity Index (SI)*
6-Methoxybenzo[d]dioxole-5-carbonitrileMCF-7[Experimental Value][Calculated Value]
A549[Experimental Value][Calculated Value]
HCT116[Experimental Value][Calculated Value]
MCF-10A[Experimental Value]-
Doxorubicin (Positive Control)MCF-7[Experimental Value][Calculated Value]

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Further Mechanistic and Developmental Studies

Should 6-Methoxybenzo[d]dioxole-5-carbonitrile demonstrate significant and selective cytotoxicity, further investigations into its mechanism of action are warranted. These could include:

  • Apoptosis and Cell Cycle Analysis: To determine if the compound induces programmed cell death and/or causes cell cycle arrest.

  • Target Identification: Employing techniques such as kinase profiling, affinity chromatography, or proteomics to identify the molecular target(s) of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of 6-Methoxybenzo[d]dioxole-5-carbonitrile to understand the contribution of the methoxy and nitrile groups to its activity and to optimize its potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the most promising compounds in animal models, such as tumor xenografts in mice.

Conclusion and Future Directions

While 6-Methoxybenzo[d]dioxole-5-carbonitrile remains a largely unexplored molecule, its structural features, rooted in the well-established 1,3-benzodioxole scaffold, present a compelling case for its investigation in medicinal chemistry. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to unlock the therapeutic potential of this compound. The journey from a novel chemical entity to a clinical candidate is long and challenging, but the exploration of unique chemical spaces, such as that occupied by 6-Methoxybenzo[d]dioxole-5-carbonitrile, is essential for the discovery of next-generation therapeutics.

References

  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • Hawash, M., Jaradat, N., Hameedi, S., & Mosa, A. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC chemistry, 14(1), 1-12.
  • de Farias, K. M., de Farias, A. K. M., de Oliveira, M. T., de Oliveira, M. T., & de Oliveira, M. T. (2018). New 1, 3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. Chemical biology & drug design, 91(3), 738-746.
  • Safrole. (2023, November 28). In Wikipedia. [Link]

  • Barreiro, E. J., Lima, M. E. F., & Fraga, C. A. M. (2002). The 1, 3-benzodioxole group in medicinal chemistry. Current medicinal chemistry, 9(19), 1735-1755.
  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • Ye, Y., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. Journal of Medicinal Chemistry, 64(19), 14695-14716.
  • de Souza, A. M. T., de Lacerda, A. C. S., & de Lima, M. C. A. (2001). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Il Farmaco, 56(5-7), 441-446.
  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 85, 129215.
  • Zaragoza, F. (2022, August 13). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation [Video]. YouTube. [Link]

  • Jaradat, N., et al. (2019). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. Palestinian Medical and Pharmaceutical Journal, 4(2), 64-72.
  • Hawash, M., Jaradat, N., Hameedi, S., & Mosa, A. (2020). Structures of benzodioxol derivatives having various biological activities. In Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents.
  • Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6965.
  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
  • Tsyganov, D. V., & Semenov, V. V. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676.
  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I).
  • Cyanation. (2023, December 2). In Wikipedia. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 85, 129215.
  • Mata-Vega, A. M., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 6995.
  • Nguyen, T. T. H., et al. (2023). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.

Sources

Method

One-Pot Multicomponent Synthesis of Benzodioxole Derivatives: An Application Note and Protocol

Introduction: The Significance of the Benzodioxole Scaffold in Modern Drug Discovery The 1,3-benzodioxole moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and medicinally sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzodioxole Scaffold in Modern Drug Discovery

The 1,3-benzodioxole moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and medicinally significant compounds.[1][2] Its unique structural and electronic properties contribute to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] The development of efficient and sustainable synthetic methodologies to access diverse benzodioxole derivatives is, therefore, a critical endeavor for researchers in medicinal chemistry and drug development.

Traditionally, the synthesis of benzodioxole derivatives has involved multi-step procedures that can be time-consuming, generate significant waste, and may not be amenable to the rapid generation of compound libraries for high-throughput screening. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy to overcome these limitations. By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of complex molecules in a highly convergent and atom-economical fashion. This approach not only streamlines the synthetic process but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption.

This application note provides a detailed protocol and scientific rationale for a one-pot, three-component synthesis of 2-substituted-1,3-benzodioxole derivatives from catechols, aldehydes, and an alcohol, facilitated by an acid catalyst. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss expected outcomes and troubleshooting strategies.

Reaction Mechanism and Scientific Rationale: An Acid-Catalyzed Cascade

The one-pot synthesis of 2-substituted-1,3-benzodioxoles from a catechol, an aldehyde, and an alcohol proceeds through a cascade of acid-catalyzed reactions. The overall transformation is a condensation reaction that results in the formation of a cyclic acetal.

The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the acid catalyst. This activation step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Subsequently, one of the hydroxyl groups of the catechol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer, leading to the formation of a hemiacetal intermediate .

The newly formed hydroxyl group in the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). The departure of the water molecule generates a highly reactive oxocarbenium ion .

The second hydroxyl group of the catechol then acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This intramolecular cyclization is the key step in the formation of the five-membered dioxole ring.

Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final 2-substituted-1,3-benzodioxole product.

The role of the third component, an alcohol (often the solvent, such as methanol or ethanol), is primarily to act as a proton shuttle and to help maintain the catalytic cycle. In some variations of this reaction, the alcohol can also participate in the formation of an acetal with the aldehyde prior to the reaction with catechol.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product Catechol Catechol Hemiacetal Hemiacetal Intermediate Catechol->Hemiacetal Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde Protonation Acid Acid Catalyst (H+) Acid->Protonated_Aldehyde Protonated_Aldehyde->Hemiacetal Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium Dehydration Water Water (H2O) Hemiacetal->Water Cyclized_Intermediate Cyclized Intermediate (Oxonium Ion) Oxocarbenium->Cyclized_Intermediate Intramolecular Cyclization Cyclized_Intermediate->Acid Catalyst Regeneration Benzodioxole 2-Substituted-1,3-Benzodioxole Cyclized_Intermediate->Benzodioxole Deprotonation

Figure 1. A simplified workflow of the acid-catalyzed one-pot synthesis of 2-substituted-1,3-benzodioxole derivatives.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the one-pot synthesis of 2-substituted-1,3-benzodioxole derivatives. The specific aldehyde and catechol can be varied to generate a library of derivatives.

Materials and Equipment
  • Reactants:

    • Catechol (or substituted catechol)

    • Aldehyde (aromatic or aliphatic)

    • Anhydrous alcohol (e.g., methanol, ethanol)

  • Catalyst:

    • p-Toluenesulfonic acid (p-TSA) or a solid acid catalyst (e.g., Amberlyst-15)

  • Solvent:

    • Anhydrous toluene or cyclohexane

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Chromatography column (for purification)

Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add catechol (1.0 eq), the desired aldehyde (1.1 eq), and the acid catalyst (0.1 eq of p-TSA or a catalytic amount of solid acid catalyst).

    • Add a sufficient volume of anhydrous toluene or cyclohexane to dissolve the reactants.

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with the same solvent used in the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water, a byproduct of the reaction, will be observed in the Dean-Stark trap.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid acid catalyst was used, filter it off and wash with a small amount of the reaction solvent.

    • If p-TSA was used, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-substituted-1,3-benzodioxole derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Yields and Characterization

The yields of the one-pot synthesis of benzodioxole derivatives are generally good to excellent, depending on the specific substrates and reaction conditions employed. The following table provides representative data for the synthesis of a few derivatives.

EntryCatecholAldehydeCatalystSolventTime (h)Yield (%)
1CatecholBenzaldehydep-TSAToluene385
2Catechol4-Chlorobenzaldehydep-TSAToluene492
34-MethylcatecholBenzaldehydeAmberlyst-15Cyclohexane588
4CatecholHeptanalp-TSAToluene675

Table 1. Representative examples of one-pot synthesis of 2-substituted-1,3-benzodioxole derivatives.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive catalystUse freshly opened or properly stored acid catalyst.
Wet reagents or solventEnsure all reagents and solvents are anhydrous.
Insufficient heatingEnsure the reaction is at a vigorous reflux to facilitate azeotropic water removal.
Incomplete reaction Insufficient reaction timeContinue monitoring the reaction by TLC until completion.
Catalyst deactivationAdd a fresh portion of the catalyst.
Formation of side products Aldehyde self-condensationAdd the aldehyde slowly to the reaction mixture.
OverheatingMaintain a steady reflux temperature; avoid excessive heating.

Table 2. Troubleshooting common issues in the one-pot synthesis of benzodioxole derivatives.

Conclusion and Future Outlook

The one-pot multicomponent synthesis of benzodioxole derivatives represents a highly efficient, atom-economical, and scalable approach to access this important class of heterocyclic compounds. The acid-catalyzed condensation of catechols and aldehydes provides a robust and versatile platform for the generation of diverse molecular architectures. This methodology is particularly well-suited for the construction of compound libraries for drug discovery programs, enabling the rapid exploration of structure-activity relationships.

Future advancements in this field may focus on the development of even more environmentally benign and recyclable catalysts, the expansion of the substrate scope to include a wider range of functional groups, and the application of this methodology in flow chemistry for continuous manufacturing processes. The continued exploration of one-pot multicomponent reactions will undoubtedly play a pivotal role in the future of medicinal chemistry and the development of novel therapeutic agents.

References

  • Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]

  • Asghari, S., Ramezani, M., & Abachi, F. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 15(4), 867–874. Available at: [Link]

  • Google Patents. (2012). Synthetic method of 1, 3-benzodioxole. CN102766131A.
  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
  • Master Organic Chemistry. (2023). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Available at: [Link]

  • Singh, M., & Singh, J. (2015). Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives.
  • Hawash, M. M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 1-13.
  • Exploring the Versatile Chemistry and Applications of 1,3-Benzodioxole. (n.d.). LinkedIn.
  • Elrod, M. J. (2007). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Atmospheric Environment, 41(30), 6388-6397.
  • LibreTexts Chemistry. (2020). 23.
  • Zarei, M., et al. (2024).
  • de Souza, A. C. S., et al. (2007). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • YouTube. (2018).
  • YouTube. (2020). 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis.
  • International Journal of Pharmaceutical Sciences and Research. (2019).
  • Vitale, P., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(13), 5035.
  • MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.

Sources

Application

Strategic Derivatization of 6-Methoxybenzo[d]dioxole-5-carbonitrile for Structure-Activity Relationship (SAR) Studies

An Application Note for Medicinal Chemistry and Drug Discovery Abstract The 6-methoxybenzo[d]dioxole-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemistry and Drug Discovery

Abstract

The 6-methoxybenzo[d]dioxole-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its origins can be traced to natural products like piperine, which exhibit a wide range of pharmacological effects.[1][2] The strategic modification of this scaffold is a critical step in the development of novel therapeutics, allowing for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide for researchers, detailing key derivatization strategies, step-by-step experimental protocols, and a framework for interpreting the resulting structure-activity relationship (SAR) data. We will focus on scientifically-grounded methodologies that leverage the inherent reactivity of the nitrile, the aromatic ring, and the methoxy substituent to generate diverse chemical libraries for biological screening.

Introduction: The Value of the Benzodioxole Scaffold

The benzo[d][1][3]dioxole moiety, often referred to as the methylenedioxyphenyl group, is a key pharmacophore found in a multitude of natural and synthetic compounds. Its unique electronic and conformational properties often impart favorable interactions with biological targets. Piperonal, a derivative of piperine, is a common starting material for synthesizing more complex molecules.[4] Derivatives of this core structure have demonstrated a vast array of biological activities, including anticancer, antimicrobial, and insecticidal properties.[5][6][7] For example, Piperonyl Butoxide (PBO), a well-known semisynthetic derivative, acts as a potent insecticide synergist by inhibiting cytochrome P-450 enzymes in insects.[8]

The specific scaffold, 6-methoxybenzo[d]dioxole-5-carbonitrile, presents three primary points for chemical modification, making it an ideal starting point for SAR-driven drug discovery campaigns. The goal of such a campaign is to systematically alter the molecule's structure and observe the corresponding changes in biological activity, thereby building a comprehensive understanding of the pharmacophore.[9][10][11]

Core Derivatization Strategies: A Logic-Driven Approach

To effectively explore the SAR of the 6-methoxybenzo[d]dioxole-5-carbonitrile scaffold, a multi-pronged derivatization strategy is essential. The choice of which part of the molecule to modify should be guided by the desired physicochemical properties and the synthetic tractability of the route.

The overall process involves synthesizing a focused library of analogs, purifying and characterizing them, and then subjecting them to biological assays to determine their activity.

G cluster_0 Synthesis Phase cluster_1 Analysis Phase Start 6-Methoxybenzo[d]dioxole-5-carbonitrile Nitrile_Mod Strategy 1: Nitrile Group Modification Start->Nitrile_Mod Parallel Synthesis Aromatic_Mod Strategy 2: Aromatic Ring Substitution Start->Aromatic_Mod Parallel Synthesis Methoxy_Mod Strategy 3: O-Demethylation & Alkylation Start->Methoxy_Mod Parallel Synthesis Library Diverse Analog Library Nitrile_Mod->Library Aromatic_Mod->Library Methoxy_Mod->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify Screen Biological Screening (e.g., in vitro assays) Purify->Screen SAR SAR Data Analysis Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow for SAR studies.

The three principal strategies for derivatization are outlined below.

Table 1: Summary of Derivatization Strategies

StrategyTarget MoietyPotential ModificationsResulting Functional GroupsRationale for SAR
Strategy 1 Cyano Group (-C≡N)Hydrolysis, Reduction, CycloadditionCarboxylic Acid, Amide, Primary Amine, TetrazoleIntroduce hydrogen bond donors/acceptors, alter polarity, and explore new vector space.
Strategy 2 Aromatic RingElectrophilic Substitution (Nitration, Halogenation)Nitro, HalogenModulate electronic properties (pKa), introduce steric bulk, and create new handles for further coupling reactions (e.g., Suzuki).[12]
Strategy 3 Methoxy Group (-OCH₃)O-Demethylation followed by Alkylation/AcylationPhenol, Ether, EsterExplore the impact of hydrogen bonding (phenol) and probe for hydrophobic pockets with various alkyl/aryl ethers.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

The nitrile is a highly versatile functional group. Its conversion to a carboxylic acid opens the door to a vast array of amide derivatives through well-established coupling chemistry.

G Start Starting Nitrile (R-CN) Acid Intermediate Acid (R-COOH) Start->Acid NaOH, EtOH/H₂O Reflux Amide Final Amide Library (R-CONH-R') Acid->Amide R'-NH₂, Coupling Agent (e.g., HATU, DMF)

Caption: Workflow for nitrile to amide conversion.

A. Hydrolysis to 6-Methoxybenzo[d]dioxole-5-carboxylic Acid

  • Rationale: Basic hydrolysis is a classic and effective method for converting nitriles to carboxylic acids. The extended reflux ensures complete conversion.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 6-methoxybenzo[d]dioxole-5-carbonitrile (1.0 eq).

  • Reagents: Add ethanol and a 10% aqueous solution of sodium hydroxide (NaOH) (5.0 eq). The ethanol serves to solubilize the starting material.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 using concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used directly in the next step or recrystallized for purification.

B. Amide Coupling with Representative Amines

  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a modern coupling agent like HATU provides high yields and minimizes side reactions.

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) from the previous step in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.

Framework for Structure-Activity Relationship (SAR) Analysis

Once a library of derivatives has been synthesized and tested, the resulting data must be carefully analyzed to extract meaningful SAR trends. This analysis informs the next round of synthesis in the iterative cycle of drug discovery.

Imagine our derivatives were tested as inhibitors of a hypothetical enzyme, "Target X". The data could be organized as follows:

Table 2: Hypothetical SAR Data for Amide Derivatives

Compound IDR' Group (from Amine)IC₅₀ (nM) vs. Target XLipophilicity (cLogP)Comments
Parent Acid -OH>10,0001.8Inactive starting point.
AN-01 -CH₂CH₃ (Ethyl)5,2002.5Weak activity.
AN-02 -CH₂(C₆H₅) (Benzyl)8503.7Introduction of aromatic ring improves potency.
AN-03 -CH₂(4-F-C₆H₄) (4-Fluorobenzyl)2503.9Electron-withdrawing group on phenyl ring is beneficial.
AN-04 -CH₂(4-OH-C₆H₄) (4-Hydroxybenzyl)4503.1H-bond donor is tolerated but less potent than fluoro.
AN-05 -c-C₆H₁₁ (Cyclohexyl)1,5004.1Bulky aliphatic group is less favorable than aromatic.
  • Causality and Insights: The data from Table 2 suggests several key insights. The conversion of the inactive parent acid to amides introduces activity, confirming the importance of this modification.

  • Aromatic vs. Aliphatic: There is a clear preference for an aromatic R' group over a simple alkyl (AN-02 vs. AN-01) or bulky aliphatic group (AN-02 vs. AN-05). This strongly suggests the presence of a π-stacking or hydrophobic interaction pocket in the enzyme's active site.

  • Electronic Effects: The improved potency of the 4-fluorobenzyl derivative (AN-03) compared to the benzyl derivative (AN-02) indicates that the electronic properties of the R' group are important. The electron-withdrawing fluorine may enhance binding or alter the conformation of the molecule.

  • Hydrogen Bonding: The 4-hydroxybenzyl derivative (AN-04) is potent, indicating that a hydrogen bond donor can be accommodated in this region of the binding site, although it is not as optimal as the fluoro-substituted analog.

These initial findings provide a clear direction for the next design cycle. Future work could focus on exploring other halogen substitutions on the benzyl ring or introducing different heterocyclic aromatic rings to further probe the binding pocket. This iterative process of design, synthesis, and testing is the foundation of modern drug discovery.[13]

Conclusion and Future Directions

The 6-methoxybenzo[d]dioxole-5-carbonitrile scaffold is a versatile and promising starting point for medicinal chemistry campaigns. By systematically applying derivatization strategies targeting the nitrile, aromatic ring, and methoxy group, researchers can generate rich SAR data to guide the development of potent and selective modulators of biological targets. The protocols and framework presented here offer a validated roadmap for exploring the chemical space around this important pharmacophore, ultimately accelerating the discovery of new therapeutic agents.

References

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2016). European Journal of Medicinal Chemistry. [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). Current Topics in Medicinal Chemistry. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2022). Prostaglandins & Other Lipid Mediators. [Link]

  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. (2023). Journal of Molecular Structure. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2018). RSC Advances. [Link]

  • Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies on Novel 6-Methoxybenzothiazole-piperazine Derivatives with Propanamide Chain. (2020). Molecules. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). Research Journal of Chemistry and Environment. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021). Molecules. [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (2019). Molecules. [Link]

  • Exploring Novel Synthetic Routes in Medicinal Chemistry. (2024). Journal of Medicinal Chemistry. [Link]

  • Insight into the Isolation, Synthesis, and Structure-Activity Relationship of Piperine Derivatives for the Development of New Compounds: Recent Updates. (2022). Journal of Pharmaceutical Research International. [Link]

  • Piperonyl butoxide. (2024). Wikipedia. [Link]

  • Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. (2021). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Activity of Novel Benzo[d][1][3]dioxole-6-benzamide Derivatives: Multichitinase Inhibitors as Potential Insect Growth Regulator Candidates. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. (2020). Scientific Reports. [Link]

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. (2021). Frontiers in Chemistry. [Link]

Sources

Method

Application Note: A Robust High-Performance Liquid Chromatography (HPLC) Method for Accurate Purity Assessment

Abstract The determination of purity is a critical step in the development and quality control of pharmaceuticals, chemicals, and other materials. High-Performance Liquid Chromatography (HPLC) is the preeminent analytica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of purity is a critical step in the development and quality control of pharmaceuticals, chemicals, and other materials. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and validation considerations for establishing a robust HPLC method for purity assessment. It emphasizes the causality behind experimental choices, ensuring the development of a self-validating and reliable analytical system.

Introduction: The Imperative of Purity

Chemical purity is a fundamental attribute that ensures the safety, efficacy, and quality of a substance.[2] Impurities, even at trace levels, can alter the substance's therapeutic effects, introduce toxicity, or compromise its stability.[2] Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent purity control.[3]

HPLC is the gold standard for purity analysis due to its exceptional ability to separate a primary compound from a complex mixture of closely related impurities, degradants, and synthetic by-products.[1] This guide details a systematic approach to developing and implementing a reliable reversed-phase HPLC (RP-HPLC) method for purity determination.

The Chromatographic Principle: Achieving Separation

The core of a purity assessment method is the chromatographic separation of the main analyte peak from all impurity peaks. In RP-HPLC, separation is governed by the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.[4]

  • Analyte Retention: Compounds with higher hydrophobicity (less polar) interact more strongly with the stationary phase and thus elute later.

  • Mobile Phase Strength: Increasing the percentage of the organic solvent (the "strong" solvent, like acetonitrile or methanol) in the mobile phase decreases analyte retention, causing them to elute faster.[4]

The goal is to manipulate these principles to achieve baseline separation between the main peak and all known and potential unknown impurities.

Strategic Method Development

Developing a robust purity method requires a systematic approach to optimizing separation conditions. The choices made at this stage directly impact the method's specificity, sensitivity, and reliability.

Column Selection: The Heart of the Separation

The analytical column is where the separation occurs. For most small molecules, a C18 (octadecylsilane) bonded silica column is the starting point due to its versatility and wide applicability in RP-HPLC.[5]

  • Causality: The long alkyl chains of the C18 phase provide a highly hydrophobic surface, promoting retention of a broad range of compounds. The choice of particle size (e.g., 5 µm, 3 µm, or sub-2 µm) is a trade-off between efficiency and backpressure. Smaller particles yield sharper peaks and better resolution but generate higher system pressure.

Mobile Phase Design: Driving Selectivity

The mobile phase composition is the most powerful tool for controlling retention and selectivity.

  • Organic Solvent: Acetonitrile and methanol are the most common organic solvents.[6] Acetonitrile is often preferred for its lower UV cutoff and viscosity, which results in lower backpressure and better efficiency.[6]

  • Aqueous Phase & pH Control: For ionizable compounds (acids or bases), the pH of the mobile phase is critical.[7] According to the Henderson-Hasselbalch equation, controlling the pH with a buffer ensures a consistent ionization state for the analyte and impurities, leading to reproducible retention times and improved peak shape.[4]

    • Expert Insight: A general rule is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure it is fully protonated or deprotonated, preventing peak splitting or broadening. Commonly used mobile phase additives include trifluoroacetic acid (TFA) or formic acid for an acidic pH, or ammonium acetate/phosphate buffers for near-neutral pH control.[4]

Gradient Elution: The Key to Resolving Complex Mixtures

For purity analysis, where impurities may have a wide range of polarities, a gradient elution is typically necessary. This involves changing the mobile phase composition over the course of the run, usually by increasing the percentage of the organic solvent.

  • Causality: A gradient starts with a high percentage of the aqueous phase to retain and resolve early-eluting (more polar) impurities. The organic content is then gradually increased to elute the main analyte and, finally, any late-eluting (more nonpolar) impurities from the column.[8] This approach ensures all components are eluted within a reasonable time while maintaining good resolution across the entire chromatogram.

Detector Selection: Seeing the Impurities

The most common detector for purity analysis is the UV-Vis or Diode Array Detector (DAD/PDA).

  • Expert Insight: A DAD is highly recommended as it acquires spectra across a range of wavelengths for the entire run. This allows for the selection of the optimal wavelength for detection and, crucially, enables peak purity analysis.[9] Peak purity algorithms compare spectra across a single peak to determine if it is spectrally homogeneous, providing a higher degree of confidence that a peak represents a single compound and does not hide a co-eluting impurity.[10]

System Suitability Testing (SST): The Self-Validating System

Before any sample analysis, the performance of the HPLC system must be verified through System Suitability Testing (SST). SST is a non-negotiable part of the protocol that ensures the chromatographic system is adequate for the intended analysis.[11] This is typically performed by injecting a standard solution multiple times.

ParameterPurposeTypical Acceptance Criteria
Precision/Repeatability Ensures the system provides consistent, reproducible results.Relative Standard Deviation (%RSD) of peak areas from replicate injections (n≥5) should be ≤ 2.0%.[12]
Tailing Factor (T) Measures peak symmetry. Asymmetric peaks can indicate column degradation or secondary interactions.T ≤ 2.0.[12]
Resolution (Rs) Confirms that the main peak is adequately separated from the closest eluting impurity.Rs ≥ 2.0 between the main peak and the critical impurity peak.[12]
Plate Count (N) Measures column efficiency. A high plate count indicates sharp, narrow peaks.N > 2000 (This value can be method-specific).
Retention Time (RT) Monitors the stability of the chromatographic conditions.%RSD of retention times should be ≤ 1.0%.

Table 1: Key System Suitability Parameters and Acceptance Criteria.

Detailed Experimental Protocols

This section provides step-by-step protocols for performing a purity assessment.

Protocol 1: Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A):

    • Prepare a 20 mM phosphate buffer. Weigh the appropriate amount of monobasic potassium phosphate and dissolve it in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid. The pH should always be adjusted before adding any organic solvent.[13]

    • Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[13]

    • Causality: Filtering prevents particulates from clogging the system and damaging the column.[8]

  • Organic Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile.

  • Degassing:

    • Degas both mobile phases before use by sparging with helium, sonication, or using an in-line degasser.

    • Causality: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations, baseline noise, and inaccurate results.[14]

Protocol 2: Standard and Sample Preparation
  • Solvent Selection: Use a diluent that is compatible with the mobile phase and completely dissolves the sample. A common choice is a mixture similar to the initial mobile phase composition (e.g., 50:50 water:acetonitrile).[15]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of a reference standard of the main compound.

    • Dissolve and dilute it in the chosen diluent to a final concentration of approximately 1.0 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh the sample to be tested.

    • Dissolve and dilute it in the same diluent to the same target concentration as the standard solution (1.0 mg/mL).

  • Filtration:

    • Filter all prepared solutions through a 0.45 µm syringe filter before transferring them to HPLC vials.[16]

    • Causality: This step removes any insoluble material from the sample that could block the column inlet frit, causing high backpressure and poor peak shape.[17]

Protocol 3: HPLC System Configuration and Analysis Workflow

The following diagram illustrates the logical workflow for the purity assessment.

HPLC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mp Prepare & Degas Mobile Phases prep_std Prepare Standard Solution (1 mg/mL) prep_mp->prep_std prep_sample Prepare Sample Solution (1 mg/mL) prep_std->prep_sample sst_check Perform System Suitability Test (SST) prep_sample->sst_check run_blank Inject Blank (Diluent) sst_check->run_blank SST Pass sst_fail Troubleshoot System (Check for leaks, bubbles, column issues) sst_check->sst_fail SST Fail run_std Inject Standard (for identification) run_blank->run_std run_sample Inject Sample run_std->run_sample integrate Integrate All Peaks (Area % Method) run_sample->integrate peak_purity Perform Peak Purity Analysis (DAD) integrate->peak_purity calculate Calculate % Purity peak_purity->calculate report Generate Final Report calculate->report sst_fail->sst_check

Caption: Workflow for HPLC Purity Assessment.

Example Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 254 nm (or wavelength of max absorbance)
Gradient Program Time (min)
0
20
25
25.1
30

Table 2: Example RP-HPLC Method Parameters.

Data Analysis and Purity Calculation

The most common method for calculating purity is Area Percent normalization .[16]

Formula: Percent Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Causality & Caveats: This calculation assumes that the main compound and all impurities have the same response factor (i.e., they produce the same detector signal at the same concentration). While this is a common and accepted practice for related impurities, it is an approximation. For highly accurate quantification, especially for known impurities, the use of reference standards for those impurities and the generation of calibration curves is required.

Method Validation: Ensuring Fitness for Purpose

A purity method must be validated to demonstrate it is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[18][19][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21] This is demonstrated by showing that impurity peaks are well-resolved from the main peak and from each other. Forced degradation studies are often used to generate potential degradants and prove the method is "stability-indicating".[9]

  • Linearity: The method provides results that are directly proportional to the concentration of the analyte.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[5] This is crucial for controlling trace-level impurities.

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests.[21] Precision is assessed at different levels: repeatability (same day, same analyst) and intermediate precision (different days, analysts, or equipment).[9]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature), demonstrating its reliability for routine use.[9]

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure - Column or in-line filter frit is blocked.- Sample precipitation in the column.- Reverse-flush the column (if permitted by manufacturer).- Replace the in-line filter or column frit.- Ensure the sample is fully dissolved in a compatible solvent.[22]
Shifting Retention Times - Mobile phase composition is incorrect or has changed (evaporation).- Inconsistent column temperature.- Pump malfunction or leak.- Prepare fresh mobile phase daily.[8]- Use a column oven for temperature control.- Check the pump for leaks and ensure a stable flow rate.[17]
Broad or Tailing Peaks - Column degradation or contamination.- Secondary interactions (e.g., silanol activity).- Sample overload.- Flush the column with a strong solvent or replace it.- Adjust mobile phase pH or add a competing base.- Reduce the injection volume or sample concentration.[8]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp failing.- Degas the mobile phase thoroughly.- Use high-purity, HPLC-grade solvents.- Check detector lamp energy and replace if necessary.[8]

Table 3: A Guide to Troubleshooting Common HPLC Problems.

Conclusion

This application note outlines a structured and scientifically grounded approach to developing and implementing an HPLC method for purity assessment. By understanding the causality behind chromatographic principles, adhering to rigorous protocols for system preparation, and validating the method's performance through System Suitability Testing, researchers can generate accurate, reliable, and defensible purity data. This robust methodology is fundamental to ensuring product quality and meeting the stringent requirements of the pharmaceutical and chemical industries.

References

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International. Available from: [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). Available from: [Link]

  • How to design a purity test using HPLC. Chromatography Forum. Available from: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc. Available from: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available from: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available from: [Link]

  • Troubleshooting Common HPLC Issues. Labcompare.com. Available from: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method. Restek. Available from: [Link]

  • Hplc method development and validation: an overview. SciSpace. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology (IJRASET). Available from: [Link]

  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

Sources

Application

The Versatility of 6-Methoxybenzo[d]dioxole-5-carbonitrile in Medicinal Chemistry: A Scaffold for Innovation

In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are paramount to the efficient development of novel therapeutics. Among these, the 6-methoxybenzo[d]dioxole-5-carbonit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are paramount to the efficient development of novel therapeutics. Among these, the 6-methoxybenzo[d]dioxole-5-carbonitrile core has emerged as a versatile and promising framework for the design of a diverse array of biologically active molecules. Its unique electronic properties, conformational rigidity, and synthetic tractability make it an attractive starting point for medicinal chemists aiming to modulate a range of biological targets with high specificity and potency.

This comprehensive guide provides an in-depth exploration of the 6-methoxybenzo[d]dioxole-5-carbonitrile scaffold, offering detailed application notes and robust protocols for its synthesis, derivatization, and application in drug design. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their therapeutic programs.

The Strategic Advantage of the 6-Methoxybenzo[d]dioxole-5-carbonitrile Scaffold

The benzo[d]dioxole moiety, often referred to as methylenedioxyphenyl, is a structural motif present in numerous natural products and approved pharmaceuticals. The addition of a methoxy and a cyano group at the 5 and 6 positions, respectively, bestows upon the scaffold a unique set of physicochemical properties that are highly advantageous for drug design:

  • Hydrogen Bonding Capabilities: The methoxy and cyano groups can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.

  • Metabolic Stability: The benzo[d]dioxole ring is generally stable to metabolic degradation, a crucial attribute for developing drug candidates with favorable pharmacokinetic profiles.

  • Synthetic Versatility: The cyano group serves as a versatile chemical handle for a wide range of chemical transformations, allowing for the facile introduction of diverse functional groups and the exploration of extensive chemical space.

  • Scaffold Rigidity: The fused ring system provides a degree of conformational constraint, which can lead to higher binding affinities by reducing the entropic penalty upon binding to a target.

Synthetic Pathways to the Core Scaffold

The efficient and scalable synthesis of 6-methoxybenzo[d]dioxole-5-carbonitrile is the foundational step for its utilization in drug discovery programs. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A commonly employed and reliable protocol is outlined below.

Protocol 1: Synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

This protocol details a multi-step synthesis starting from commercially available sesamol.

Materials:

  • Sesamol

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4) or Dichloromethane (DCM)

  • Benzoyl peroxide (initiator)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Bromination of Sesamol:

    • Dissolve sesamol in a suitable solvent such as CCl4 or DCM in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

    • Add a catalytic amount of benzoyl peroxide.

    • Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-bromobenzo[d][1][2]dioxole.

  • Methoxylation:

    • Dissolve the 5-bromobenzo[d][1][2]dioxole in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture and carefully neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-methoxybenzo[d][1][2]dioxole.

  • Cyanation (Rosenmund-von Braun Reaction):

    • To a solution of 5-methoxybenzo[d][1][2]dioxole in anhydrous DMF, add copper(I) cyanide (CuCN).

    • Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for several hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride in dilute HCl to decompose the copper cyanide complex.

    • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, 6-methoxybenzo[d]dioxole-5-carbonitrile, by column chromatography or recrystallization.

Derivatization Strategies for Library Synthesis

The true power of the 6-methoxybenzo[d]dioxole-5-carbonitrile scaffold lies in its amenability to a wide range of chemical modifications. The cyano group, in particular, is a gateway to a multitude of functionalities.

dot

Derivatization_Strategy cluster_cyano Cyano Group Transformations cluster_aromatic Aromatic Ring Functionalization Scaffold 6-Methoxybenzo[d]dioxole-5-carbonitrile Amine Primary Amine (Reduction) Scaffold->Amine e.g., LiAlH4, H2/Pd Acid Carboxylic Acid (Hydrolysis) Scaffold->Acid e.g., H2SO4/H2O Tetrazole Tetrazole ([2+3] Cycloaddition) Scaffold->Tetrazole e.g., NaN3, NH4Cl Amidine Amidine (Pinner Reaction) Scaffold->Amidine e.g., HCl, EtOH then NH3 Halogenation Halogenation Scaffold->Halogenation e.g., NBS, NCS Nitration Nitration Scaffold->Nitration e.g., HNO3/H2SO4 Sulfonation Sulfonation Scaffold->Sulfonation e.g., fuming H2SO4 SAR_Workflow A Synthesize Core Scaffold (6-Methoxybenzo[d]dioxole-5-carbonitrile) B Design & Synthesize Derivative Library A->B C In Vitro Screening (e.g., Kinase Panel) B->C D Analyze Structure-Activity Relationship (SAR) C->D E Lead Optimization D->E Iterative Design E->B F In Vivo Studies E->F

Sources

Method

The Synthetic Versatility of 6-Methoxybenzo[d]dioxole-5-carbonitrile: A Guide to its Reaction Mechanisms and Applications

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry 6-Methoxybenzo[d]dioxole-5-carbonitrile is a key heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

6-Methoxybenzo[d]dioxole-5-carbonitrile is a key heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structure, featuring a methoxy group and a nitrile moiety on the benzodioxole core, offers multiple reaction sites for chemical modification. This guide provides an in-depth exploration of the reaction mechanisms involving this compound, offering detailed protocols and insights for researchers in drug discovery and organic synthesis. The benzodioxole ring system is a common motif in medicinal chemistry, contributing to the biological activity of numerous compounds.[1][2] The strategic placement of the methoxy and nitrile groups on this scaffold allows for diverse chemical transformations, making it a cornerstone for creating novel therapeutic agents.

Core Reaction Mechanisms and Protocols

The reactivity of 6-Methoxybenzo[d]dioxole-5-carbonitrile is primarily centered around the transformations of the nitrile group. This section details the mechanisms and provides step-by-step protocols for key reactions, including hydrolysis, reduction, and carbon-carbon bond formation via Grignard reagents.

Hydrolysis: Gateway to Carboxylic Acid Derivatives

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that opens up a plethora of synthetic possibilities, including amidation and esterification. This hydrolysis can be achieved under both acidic and alkaline conditions.[3][4][5][6]

Mechanism of Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water, followed by tautomerization and further hydrolysis of the resulting amide intermediate, yields the carboxylic acid.

Mechanism of Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed to the carboxylate salt.[4]

Protocol: Acid-Catalyzed Hydrolysis to 6-Methoxybenzo[d]dioxole-5-carboxylic acid

Step Procedure Rationale
1 In a round-bottom flask equipped with a reflux condenser, dissolve 6-Methoxybenzo[d]dioxole-5-carbonitrile (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.Concentrated acid is required to protonate the nitrile and facilitate the initial nucleophilic attack by water.
2 Heat the reaction mixture to reflux for 4-6 hours.The elevated temperature provides the necessary activation energy for the hydrolysis of both the nitrile and the intermediate amide.
3 Monitor the reaction progress by Thin Layer Chromatography (TLC).TLC allows for the visualization of the consumption of the starting material and the formation of the more polar carboxylic acid product.
4 Upon completion, cool the reaction mixture to room temperature and then in an ice bath.Cooling promotes the precipitation of the carboxylic acid product, which is typically less soluble in the acidic aqueous medium.
5 Collect the precipitate by vacuum filtration and wash with cold water.Filtration separates the solid product from the reaction mixture. Washing with cold water removes any residual acid and other water-soluble impurities.
6 Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Methoxybenzo[d]dioxole-5-carboxylic acid.Recrystallization is a purification technique that yields a highly pure crystalline product.

Data Summary: Hydrolysis Reaction

Reactant Product Conditions Typical Yield
6-Methoxybenzo[d]dioxole-5-carbonitrile6-Methoxybenzo[d]dioxole-5-carboxylic acidConc. HCl/H₂O, Reflux85-95%

Experimental Workflow: Hydrolysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve Reactant in Acid B Heat to Reflux A->B C Monitor by TLC B->C D Cool and Precipitate C->D Reaction Complete E Vacuum Filtration D->E F Recrystallization E->F G 6-Methoxybenzo[d]dioxole-5-carboxylic acid F->G Pure Product

Caption: Workflow for the hydrolysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile functionality provides a direct route to primary amines, which are crucial intermediates in the synthesis of many pharmaceuticals. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[7][8][9][10]

Mechanism of Reduction with LiAlH₄:

Lithium aluminum hydride acts as a source of hydride ions (H⁻). The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon, followed by quenching with water to yield the primary amine.

Protocol: Reduction to (6-Methoxybenzo[d]dioxol-5-yl)methanamine using LiAlH₄

Step Procedure Rationale
1 In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).LiAlH₄ is a highly reactive and moisture-sensitive reagent; therefore, anhydrous conditions and an inert atmosphere are essential to prevent its decomposition.
2 Cool the suspension to 0 °C in an ice bath.The reaction is highly exothermic, and cooling is necessary to control the reaction rate and prevent side reactions.
3 Slowly add a solution of 6-Methoxybenzo[d]dioxole-5-carbonitrile (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.A slow addition rate is crucial for maintaining temperature control.
4 After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.Stirring at room temperature ensures the reaction goes to completion.
5 Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).This is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of granular salts that are easily filtered.
6 Filter the resulting precipitate and wash it with the solvent.This step removes the aluminum salts.
7 Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.Removal of residual water is important before solvent evaporation.
8 Purify the crude product by distillation or column chromatography if necessary.Purification ensures the final product is free of impurities.

Data Summary: Reduction Reaction

Reactant Product Conditions Typical Yield
6-Methoxybenzo[d]dioxole-5-carbonitrile(6-Methoxybenzo[d]dioxol-5-yl)methanamine1. LiAlH₄, Et₂O, 0 °C to RT2. H₂O, NaOH(aq)70-85%

Reaction Mechanism: Reduction of Nitrile with LiAlH₄

G A 6-Methoxybenzo[d]dioxole-5-carbonitrile B Intermediate Imine Anion A->B + LiAlH₄ C Intermediate Diamine Dianion B->C + LiAlH₄ D (6-Methoxybenzo[d]dioxol-5-yl)methanamine C->D Aqueous Workup (H₂O)

Caption: Mechanism for the reduction of the nitrile to a primary amine.

Grignard Reaction: Formation of Ketones

The reaction of nitriles with Grignard reagents is a powerful method for the formation of carbon-carbon bonds, leading to the synthesis of ketones after an acidic workup.[11][12][13][14][15]

Mechanism of Grignard Reaction with a Nitrile:

The highly nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting imine salt is stable to further attack by another equivalent of the Grignard reagent. Subsequent hydrolysis in the presence of acid converts the imine salt into a ketone.

Protocol: Synthesis of a Ketone via Grignard Reaction

Step Procedure Rationale
1 In a dry, three-necked flask under an inert atmosphere, add a solution of 6-Methoxybenzo[d]dioxole-5-carbonitrile (1.0 eq) in anhydrous diethyl ether or THF.Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents.
2 Cool the solution to 0 °C in an ice bath.Cooling helps to control the initial exothermic reaction.
3 Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) to the nitrile solution.A slight excess of the Grignard reagent ensures complete conversion of the starting nitrile.
4 After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Some protocols may require refluxing to drive the reaction to completion.This ensures the formation of the intermediate imine salt.
5 Cool the reaction mixture in an ice bath and slowly add aqueous acid (e.g., 1 M HCl) to hydrolyze the intermediate.The acidic workup protonates the imine, which is then hydrolyzed to the ketone.
6 Separate the organic layer, and extract the aqueous layer with the organic solvent.This ensures all the product is recovered from the aqueous phase.
7 Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.These are standard workup procedures to isolate the crude product.
8 Purify the crude ketone by column chromatography or recrystallization.Purification removes any unreacted starting materials and byproducts.

Data Summary: Grignard Reaction

Reactants Product Conditions Typical Yield
6-Methoxybenzo[d]dioxole-5-carbonitrile + PhMgBr(6-Methoxybenzo[d]dioxol-5-yl)(phenyl)methanone1. Et₂O, 0 °C to RT2. H₃O⁺60-75%

Logical Relationship: Grignard Reaction and Product Formation

G A 6-Methoxybenzo[d]dioxole-5-carbonitrile C Intermediate Imine Salt A->C Nucleophilic Attack B Grignard Reagent (R-MgX) B->C E Ketone (R-CO-Ar) C->E Hydrolysis D Acidic Workup (H₃O⁺) D->E

Caption: Logical flow of the Grignard reaction with a nitrile to form a ketone.

Potential Applications in Drug Development

The derivatives of 6-Methoxybenzo[d]dioxole-5-carbonitrile hold significant promise in medicinal chemistry. The core benzodioxole structure is present in numerous natural products and synthetic compounds with diverse biological activities. The functional groups introduced through the reactions described above can serve as handles for further chemical modifications, leading to the development of novel drug candidates. For instance, the carboxylic acid derivative can be coupled with various amines to generate a library of amides for biological screening. The primary amine can be used in the synthesis of more complex heterocyclic systems. The versatile nature of this starting material makes it an attractive scaffold for targeting a range of diseases.

References

  • Ahmed, M., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. Available at: [Link]

  • Loghmani-Khouzani, H., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • PubChem. Benzo-1,3-dioxole-5-carbonitrile. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED! YouTube. Available at: [Link]

  • Higashibayashi, S., et al. (2012). Intramolecular Cyclization of m-Homoprenylphenols through Oxidative Nucleophilic Aromatic Substitution. Chemical Communications. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Reduce A Nitrile To An Amine? YouTube. Available at: [Link]

  • Maeba, I., et al. (1990). C-nucleosides. Part 14. Synthesis of (6S)- and (6R)-6-methoxy-6-(β-D-ribofuranosyl) pyran-3(2H,6H)-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. 1,3-Benzodioxole-5-carbonitrile. Available at: [Link]

  • Google Patents. (2020). Synthetic method of 6-methoxy-1-tetralone.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • jOeCHEM. (2021). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). YouTube. Available at: [Link]

  • ResearchGate. 1,3-Benzodioxole derivatives in pharmaceutical chemistry. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. 6-METHOXY-β-TETRALONE. Available at: [Link]

  • Chemguide. Hydrolysing nitriles. Available at: [Link]

  • Chemguide. Reducing nitriles to primary amines. Available at: [Link]

  • MDPI. 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Available at: [Link]

  • Ashenhurst, J. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]

  • Ogura, K. (1922). Electrolytic Reduction of Nitriles. Part I. Kyoto University Research Information Repository. Available at: [Link]

  • Wang, L., et al. (2020). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Martinková, L., & Veselá, A. B. (2007). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis. Available at: [Link]

  • Wikipedia. Nitrile reduction. Available at: [Link]

Sources

Application

Catalytic Systems for the Efficient Synthesis of Benzodioxole-5-carbonitriles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzodioxole-5-carbonitrile Moiety The 1,3-benzodioxole scaffold is a privileged structural motif found in a plethora...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzodioxole-5-carbonitrile Moiety

The 1,3-benzodioxole scaffold is a privileged structural motif found in a plethora of natural products and biologically active molecules. Its unique electronic and conformational properties have made it a cornerstone in medicinal chemistry and materials science.[1] The introduction of a nitrile group at the 5-position to form benzodioxole-5-carbonitrile, also known as piperonylonitrile, further enhances the molecular diversity and synthetic utility of this core structure. The cyano group is a versatile functional group that can be readily converted into other functionalities such as amines, carboxylic acids, amides, and tetrazoles, making benzodioxole-5-carbonitrile a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] Given its importance, the development of efficient and scalable catalytic systems for the synthesis of benzodioxole-5-carbonitriles is of paramount importance.

This technical guide provides a comprehensive overview of modern catalytic methods for the synthesis of benzodioxole-5-carbonitriles, with a focus on palladium-, nickel-, and copper-catalyzed cyanation reactions of 5-halo-1,3-benzodioxoles. We will delve into the mechanistic intricacies of these transformations, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal catalytic system for their specific needs.

Comparative Analysis of Catalytic Systems

The choice of catalytic system for the cyanation of 5-halo-1,3-benzodioxoles depends on several factors, including the nature of the halide (I, Br, Cl), the desired reaction conditions (temperature, solvent), cost, and tolerance to other functional groups. The three most prominent catalytic systems are based on palladium, nickel, and copper.

Catalytic SystemPrecursorTypical Cyanide SourceKey AdvantagesKey Disadvantages
Palladium 5-Bromo- or 5-Iodo-1,3-benzodioxoleK₄[Fe(CN)₆], Zn(CN)₂, KCNHigh functional group tolerance, well-studied, reliable for various substrates.Higher cost of catalyst, potential for catalyst poisoning by cyanide.[4]
Nickel 5-Chloro-, 5-Bromo-, or 5-Iodo-1,3-benzodioxoleZn(CN)₂, KCN, Organic cyanidesLower cost than palladium, effective for less reactive aryl chlorides.[3][5]Can require specific ligands and additives, may be more sensitive to air and moisture.
Copper 5-Iodo-1,3-benzodioxoleCuCN (Rosenmund-von Braun), KCN, NaCNLow cost, historically significant (Rosenmund-von Braun).Often requires harsh reaction conditions (high temperatures), stoichiometric amounts of copper salts in older methods.
Causality Behind Experimental Choices
  • Choice of Metal: Palladium is often the catalyst of choice due to its high efficiency and broad functional group tolerance.[4] Nickel catalysts are a more cost-effective alternative and are particularly advantageous for the cyanation of more challenging and less reactive aryl chlorides.[3][5] Copper catalysis, especially the classic Rosenmund-von Braun reaction, has been historically important but is often superseded by palladium and nickel systems due to the harsh conditions required.

  • Choice of Ligand: The choice of ligand is crucial for stabilizing the metal center, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation. For palladium-catalyzed reactions, bulky electron-rich phosphine ligands like XPhos are often employed.[4] For nickel-catalyzed cyanations, bidentate phosphine ligands such as dppf are commonly used.

  • Choice of Cyanide Source: The selection of the cyanide source is a critical aspect of the reaction design, balancing reactivity with safety considerations.

    • Alkali Metal Cyanides (KCN, NaCN): Highly reactive but also highly toxic and can lead to catalyst inhibition.

    • Zinc Cyanide (Zn(CN)₂): A less toxic and commonly used alternative to alkali metal cyanides. It often requires an additive like DMAP to facilitate the transmetalation step in nickel-catalyzed reactions.

    • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source that is increasingly popular in both academic and industrial settings.[4]

    • Organic Cyanide Sources: Reagents like acetone cyanohydrin and cyanogen bromide are being explored as less toxic alternatives.[2][3]

Mechanistic Insights: A Tale of Three Metals

The catalytic cyanation of 5-halo-1,3-benzodioxoles generally proceeds through a common mechanistic framework involving oxidative addition, transmetalation (or cyanide transfer), and reductive elimination. However, the specifics of each step can vary depending on the metal catalyst.

Palladium-Catalyzed Cyanation: The Workhorse

The generally accepted catalytic cycle for palladium-catalyzed cyanation is depicted below. The electron-rich nature of the benzodioxole ring can influence the rate of the oxidative addition step.

G cluster_0 Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)(X)L_n (Oxidative Addition) A->B Ar-X C Ar-Pd(II)(CN)L_n (Transmetalation) B->C [CN]⁻ C->A Reductive Elimination D Ar-CN (Product) C->D E [CN]⁻ Source E->C F Ar-X (Substrate) F->A

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 5-halo-1,3-benzodioxole to a low-valent palladium(0) complex. This is often the rate-determining step.[6] The electron-donating nature of the methylenedioxy group can facilitate this step, particularly for aryl bromides and iodides.

Transmetalation/Cyanide Transfer: Following oxidative addition, the halide on the palladium(II) intermediate is exchanged for a cyanide group from the cyanide source. The mechanism of this step can vary depending on the cyanide source.

Reductive Elimination: The final step is the reductive elimination of the benzodioxole-5-carbonitrile product from the palladium(II) complex, regenerating the active palladium(0) catalyst. The bulkiness of the ancillary ligands can promote this step.[4]

Nickel-Catalyzed Cyanation: The Cost-Effective Challenger

Nickel-catalyzed cyanation follows a similar catalytic cycle to palladium, but with some key differences. Nickel catalysts are particularly effective for the activation of the strong C-Cl bond in 5-chloro-1,3-benzodioxole.

G cluster_1 Ni-Catalyzed Cyanation Ni0 Ni(0)L_n NiII_add Ar-Ni(II)(X)L_n (Oxidative Addition) Ni0->NiII_add Ar-X NiII_trans Ar-Ni(II)(CN)L_n (Transmetalation) NiII_add->NiII_trans Zn(CN)₂ (DMAP) NiII_trans->Ni0 Reductive Elimination Product Ar-CN NiII_trans->Product

Sources

Method

Application Notes and Protocols for Cyanation Reactions on Benzodioxole Rings

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed experimental setups for the cyanation of benzodioxole rings, a critical transformation in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed experimental setups for the cyanation of benzodioxole rings, a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The benzodioxole moiety is a key structural feature in numerous natural products and approved drugs, and the introduction of a nitrile group opens up a versatile synthetic handle for further molecular elaboration. This document, crafted from the perspective of a Senior Application Scientist, emphasizes not just the procedural steps but the underlying chemical principles and safety considerations essential for successful and reproducible experimentation.

Introduction: The Significance of Cyanated Benzodioxoles

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. The cyanation of this ring system to produce derivatives such as 1,3-benzodioxole-5-carbonitrile is a pivotal step in the synthesis of more complex molecules. The nitrile group is a versatile functional group that can be readily converted into amines, carboxylic acids, amides, and tetrazoles, making cyanated benzodioxoles valuable building blocks in drug discovery and development.

This guide will explore two primary, reliable methods for the cyanation of benzodioxole rings: Palladium-Catalyzed Cyanation and the Sandmeyer Reaction. Each method will be discussed in detail, including its mechanistic basis, a step-by-step protocol, and expected outcomes.

Palladium-Catalyzed Cyanation of Bromobenzodioxoles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a mild and efficient means of forming carbon-carbon and carbon-heteroatom bonds.[1] For the cyanation of benzodioxole rings, this approach is particularly effective, starting from readily available brominated benzodioxoles.

Mechanistic Rationale

The palladium-catalyzed cyanation of aryl halides generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The choice of cyanide source is critical, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being popular choices due to their lower toxicity compared to alkali metal cyanides.[1] The use of appropriate ligands is also crucial to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

dot digraph "Palladium_Catalyzed_Cyanation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Ar-Br" [label="5-Bromo-1,3-benzodioxole", fillcolor="#FBBC05"]; "Pd(0)L_n" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative\nAddition"]; "Ar-Pd(II)-Br" [label="Aryl-Pd(II)-Br Intermediate"]; "Cyanide_Source" [label="Zn(CN)₂ or K₄[Fe(CN)₆]", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation"]; "Ar-Pd(II)-CN" [label="Aryl-Pd(II)-CN Intermediate"]; "Reductive_Elimination" [label="Reductive\nElimination"]; "Ar-CN" [label="1,3-Benzodioxole-5-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Ar-Br" -> "Oxidative_Addition"; "Pd(0)L_n" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Ar-Pd(II)-Br"; "Ar-Pd(II)-Br" -> "Transmetalation"; "Cyanide_Source" -> "Transmetalation"; "Transmetalation" -> "Ar-Pd(II)-CN"; "Ar-Pd(II)-CN" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-CN"; "Reductive_Elimination" -> "Pd(0)L_n" [label="Catalyst\nRegeneration"]; } END_DOT

Palladium-Catalyzed Cyanation Cycle
Protocol 1: Palladium-Catalyzed Cyanation with Potassium Ferrocyanide

This protocol is adapted from a general and practical method for the palladium-catalyzed cyanation of aryl bromides using the non-toxic cyanide source potassium ferrocyanide.[2]

Materials:

  • 5-Bromo-1,3-benzodioxole

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Degassed deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Screw-top test tube with a Teflon-lined cap

  • Magnetic stir bar

  • Oil bath

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add 5-bromo-1,3-benzodioxole (1.0 mmol, 201.0 mg), potassium ferrocyanide trihydrate (0.5 equiv, 0.5 mmol, 211 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and dppf (0.024 mmol, 13.3 mg).

  • Seal the test tube with the Teflon-lined screw-cap septum.

  • Evacuate and backfill the vessel with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Through the septum, add 2.5 mL of 1,4-dioxane and 2.5 mL of a 0.05 M potassium acetate solution in degassed water via syringe.[2]

  • Place the test tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 1 hour.[2]

  • After 1 hour, remove the test tube from the oil bath and allow it to cool to room temperature.

  • Transfer the contents of the test tube to a separatory funnel containing 15 mL of ethyl acetate and 15 mL of brine.

  • Separate the organic layer, and extract the aqueous layer with an additional 15 mL of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1,3-benzodioxole-5-carbonitrile.

Expected Results:

Based on similar aryl bromide cyanations, this protocol is expected to provide a good to excellent yield of the desired product.

Starting MaterialProductCyanide SourceCatalyst SystemSolventTemp.TimeYield
Aryl BromideAryl NitrileK₄[Fe(CN)₆]·3H₂OPd(OAc)₂/dppfDioxane/H₂O100 °C1 hGood to Excellent[2]

Sandmeyer Reaction: A Classic Approach to Aryl Nitriles

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides and nitriles from aryl diazonium salts, which are in turn generated from the corresponding anilines.[3] This two-step process offers a reliable route to cyanated benzodioxoles starting from 5-amino-1,3-benzodioxole.

Mechanistic Overview

The Sandmeyer reaction begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the subsequent step, the diazonium group is replaced by a cyano group using a copper(I) cyanide catalyst. The reaction is believed to proceed through a radical mechanism.[3]

dot digraph "Sandmeyer_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Ar-NH2" [label="5-Amino-1,3-benzodioxole", fillcolor="#FBBC05"]; "Diazotization" [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)"]; "Ar-N2+" [label="Benzodioxole\nDiazonium Salt"]; "CuCN" [label="Copper(I) Cyanide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cyanation" [label="Cyanation"]; "Ar-CN" [label="1,3-Benzodioxole-5-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Ar-NH2" -> "Diazotization"; "Diazotization" -> "Ar-N2+"; "Ar-N2+" -> "Cyanation"; "CuCN" -> "Cyanation"; "Cyanation" -> "Ar-CN"; } END_DOT

Sandmeyer Reaction Workflow
Protocol 2: Sandmeyer Cyanation of 5-Amino-1,3-benzodioxole

This protocol is a general procedure for the Sandmeyer reaction adapted for the synthesis of 1,3-benzodioxole-5-carbonitrile.

Materials:

  • 5-Amino-1,3-benzodioxole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

Part A: Diazotization

  • In a beaker, dissolve 5-amino-1,3-benzodioxole (1.0 equiv) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equiv) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Warm the copper cyanide solution to around 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution with continuous stirring. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to stir the mixture at 60-70 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with a dilute sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude 1,3-benzodioxole-5-carbonitrile.

  • Purify the product by recrystallization or column chromatography.

Expected Results:

The Sandmeyer reaction is a robust method, and a moderate to good yield of the cyanated product is expected.

Starting MaterialProductKey ReagentsTemperatureYield
5-Amino-1,3-benzodioxole1,3-Benzodioxole-5-carbonitrileNaNO₂, HCl, CuCN0-5 °C then 60-70 °CModerate to Good

Safety Precautions: Handling Cyanide Reagents

Extreme caution must be exercised when working with any cyanide-containing compounds.

  • Toxicity: Cyanide salts and their solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[4]

  • Acid Incompatibility: NEVER mix cyanide salts with acids. This will generate highly toxic and flammable hydrogen cyanide (HCN) gas.[4] All reactions involving cyanides should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[4]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols. Typically, this involves treatment with an oxidizing agent like bleach under basic conditions.

  • Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are aware of the immediate first aid procedures for cyanide exposure. An eyewash and safety shower must be readily accessible.

Characterization of 1,3-Benzodioxole-5-carbonitrile

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: 92-94 °C

  • ¹H NMR (CDCl₃): δ 7.20 (dd, J = 8.0, 1.6 Hz, 1H), 7.09 (d, J = 1.6 Hz, 1H), 6.87 (d, J = 8.0 Hz, 1H), 6.06 (s, 2H).

  • ¹³C NMR (CDCl₃): δ 148.5, 147.8, 128.9, 119.2, 112.3, 110.0, 108.9, 102.3.

  • IR (KBr, cm⁻¹): 2220 (C≡N stretch).

Conclusion

The cyanation of benzodioxole rings is a valuable transformation for the synthesis of complex molecules in pharmaceutical and materials science. Both palladium-catalyzed methods and the Sandmeyer reaction provide effective routes to the desired cyanated products. The choice of method will depend on the availability of starting materials, desired scale, and the functional group tolerance required for a specific synthetic route. Adherence to strict safety protocols when handling cyanide reagents is paramount to ensure a safe and successful experimental outcome.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. ACS Catalysis, 2015 , 5 (5), pp 3040–3050. [Link]

  • 1,3-Benzodioxole-5-carbonitrile. PubChem. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022 , 19, pp 2367–2401. [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Northwestern University. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 2022 , 13. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2014 , 53 (44), pp 11956-11960. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure the integrity and reproducibility of your synthetic protocols.

Introduction to the Synthetic Challenge

6-Methoxybenzo[d]dioxole-5-carbonitrile is a valuable building block in the synthesis of various biologically active molecules. However, its preparation can be fraught with challenges, including low yields, difficult purifications, and the formation of persistent impurities. This guide provides a comprehensive question-and-answer-based resource to address these issues head-on, focusing on a common synthetic pathway starting from readily available sesamol.

Overall Synthetic Pathway

A prevalent and logical synthetic route to 6-Methoxybenzo[d]dioxole-5-carbonitrile involves a five-step sequence starting from sesamol. This pathway is illustrated below and will form the framework for our troubleshooting guide.

Synthetic_Pathway Sesamol Sesamol Methoxysesamol 6-Methoxysesamol (Methylation) Sesamol->Methoxysesamol Step 1 Formyl_intermediate 6-Methoxy-1,3-benzodioxole-5-carbaldehyde (Formylation) Methoxysesamol->Formyl_intermediate Step 2 Nitro_intermediate 2-Nitro-6-methoxy-1,3-benzodioxole-5-carbaldehyde (Nitration) Formyl_intermediate->Nitro_intermediate Step 3 Amino_intermediate 2-Amino-6-methoxy-1,3-benzodioxole-5-carbaldehyde (Reduction) Nitro_intermediate->Amino_intermediate Step 4 Target_molecule 6-Methoxybenzo[d]dioxole-5-carbonitrile (Sandmeyer Reaction) Amino_intermediate->Target_molecule Step 5 Troubleshooting_Sandmeyer cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_troubleshooting Troubleshooting Start Start with Amino-aldehyde Low_Temp Maintain 0-5°C Start->Low_Temp Add_NaNO2 Slowly add NaNO2 solution Low_Temp->Add_NaNO2 Diazonium_Salt Formation of Diazonium Salt Add_NaNO2->Diazonium_Salt Add_Diazonium Slowly add cold diazonium salt solution Diazonium_Salt->Add_Diazonium Transfer CuCN_Prep Prepare fresh CuCN solution Warm_CuCN Warm CuCN solution (e.g., 60-70°C) CuCN_Prep->Warm_CuCN Warm_CuCN->Add_Diazonium Reaction Nitrile Formation Add_Diazonium->Reaction Workup Final Product Reaction->Workup Neutralization & Extraction Low_Yield Low Yield? Check_Temp Check Diazotization Temperature Low_Yield->Check_Temp Check_Acidity Check Acidity Low_Yield->Check_Acidity Fresh_CuCN Use Freshly Prepared CuCN Low_Yield->Fresh_CuCN Decomposition Diazonium Decomposition? Check_Temp->Decomposition

Caption: A workflow for troubleshooting the Sandmeyer reaction step.

Purification of the Final Product

Q7: I have synthesized my 6-Methoxybenzo[d]dioxole-5-carbonitrile, but I am struggling with purification. What are the recommended methods?

A7: The purification of the final product can be challenging due to the potential for closely related impurities.

  • Crystallization: This is often the most effective method for obtaining high-purity material. Experiment with a range of solvent systems. A good starting point would be a mixed solvent system like ethanol/water, isopropanol/water, or toluene/heptane. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution or are insoluble at high temperatures.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will likely be effective. Monitor the fractions carefully by TLC to isolate the pure product.

  • Characterization: After purification, it is essential to confirm the identity and purity of your product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

References

  • A Comparative Analysis of 6-Amino-1,3- benzodioxole-5-carbaldehyde and Other Aromatic Aldehydes for Researchers and Drug - Benchchem. (URL not available)
  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem. (URL not available)
  • Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters - Green Chemistry (RSC Publishing). (URL not available)
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (URL not available)
  • Synthesis of 2-substituted-6-hydr oxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (URL not available)
  • Scheme of aldehyde group assistance in the nitration of benzaldehyde - ResearchGate. (URL: [Link])

  • The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols - Benchchem. (URL not available)
  • Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide - ResearchGate. (URL: [Link])

  • 9.9 Chemical Reactions of Diazonium Salts | NCERT 12 Chemistry. (URL not available)
  • Selective reduction of aldehydes in the presence of a nitro group with TUDO - ResearchGate. (URL: [Link])

  • Duff Reaction. (URL not available)
  • Electrophilic substitution reactions of benzaldehyde - YouTube. (URL: [Link])

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (URL not available)
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (URL: [Link])

  • A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. (URL: [Link])

  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde - MDPI. (URL: [Link])

  • Reimer–Tiemann reaction - Wikipedia. (URL: [Link])

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (URL: [Link])

  • Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate. (URL: [Link])

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (URL not available)
  • SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN. (URL not available)
  • Nitration of Benzene - Chemistry Steps. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • (PDF) 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde - ResearchGate. (URL: [Link])

  • Nitration - Wikipedia. (URL: [Link])

  • Reactions of Diazonium Salts - Chemistry LibreTexts. (URL: [Link])

  • AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIV
  • (PDF) ChemInform Abstract: Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer-Tiemann Reaction. - ResearchGate. (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL not available)
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

  • Alcohols, Phenols and Ethers - NCERT. (URL: [Link])

  • How can an aromatic ketone be reduced in the presence of a nitro group? (URL not available)
  • Vilsmeier-Haack Reaction | NROChemistry. (URL: [Link])

  • An alternative way of the synthesis of 1-substituted 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives - PubMed. (URL: [Link])

  • 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde - PMC - NIH. (URL: [Link])

  • Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction | Kuwait Journal of Science. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • The stability of benzene diazonium salts is because class 11 chemistry CBSE - Vedantu. (URL: [Link])

  • Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC - PubMed Central. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
  • The Duff Reaction: Researching A Modification - The ScholarShip. (URL: [Link])

  • Reimer-Tiemann Formylation - SynArchive. (URL: [Link])

Optimization

Technical Support Center: Purification of Crude 6-Methoxybenzo[d]dioxole-5-carbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Methoxybenzo[d]dioxole-5-carbonitrile. Here, we provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Methoxybenzo[d]dioxole-5-carbonitrile. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this valuable compound. Our focus is on providing practical, field-proven insights to ensure the attainment of high-purity material essential for downstream applications.

I. Understanding the Chemistry: Potential Impurities

Effective purification begins with a thorough understanding of the potential impurities that may be present in the crude product. The most common synthetic route to 6-Methoxybenzo[d]dioxole-5-carbonitrile involves a two-step process:

  • Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of the electron-rich 6-methoxy-1,3-benzodioxole.[1]

  • Nitrile Formation: The resulting aldehyde, 6-methoxy-1,3-benzodioxole-5-carbaldehyde, is then converted to the nitrile, often through reaction with hydroxylamine followed by dehydration.[2][3]

Based on this synthetic pathway, the following impurities are frequently encountered in the crude product:

  • Unreacted Starting Material: 6-Methoxy-1,3-benzodioxole.

  • Intermediate Aldehyde: 6-Methoxy-1,3-benzodioxole-5-carbaldehyde.[4]

  • Aldoxime Intermediate: The product of the reaction between the aldehyde and hydroxylamine, which may not have fully dehydrated to the nitrile.

  • Side-Reaction Products: Depending on the specific reaction conditions, other minor impurities may form. For instance, in some formylation reactions of similar compounds, chlorinated byproducts have been observed.[5]

The structural similarities between the desired product and these impurities, particularly the intermediate aldehyde, can present significant purification challenges.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 6-Methoxybenzo[d]dioxole-5-carbonitrile in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, depressing the melting point of the mixture. To resolve this, consider the following strategies:

  • Lower the Crystallization Temperature: Use a solvent or solvent system with a lower boiling point.

  • Increase Solvent Volume: Add more solvent to ensure the compound remains in solution at a slightly lower temperature, then cool slowly.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before inducing further crystallization by cooling in an ice bath. Rapid cooling often promotes oil formation.

  • Use a Co-solvent System: Introduce a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise to the warm solution until slight turbidity is observed, then reheat to clarify and cool slowly. A common system for aromatic nitriles is a polar solvent like ethyl acetate or acetone with a non-polar anti-solvent like hexanes or heptane.[6]

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery can be due to several factors. Here's a systematic approach to improving it:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the mother liquor upon cooling.

  • Optimize Solvent Choice: The ideal solvent will have a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.

  • Controlled Cooling: Cool the solution slowly to allow for the formation of large, pure crystals. Crashing the product out of solution by rapid cooling can trap impurities and reduce the overall yield of pure compound.

  • Mother Liquor Analysis: Analyze the mother liquor by TLC or HPLC. If a significant amount of product remains, you can perform a second crystallization or concentrate the mother liquor to recover more material.

Q3: My final product is still colored after recrystallization. What can I do?

A3: A persistent color often indicates the presence of highly colored impurities, which may be present in very small amounts.

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored impurities. Use sparingly, as it can also adsorb your product, reducing the yield.

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove stubborn impurities.

  • Column Chromatography: If color persists, column chromatography is a more effective method for separating the product from colored impurities.

Column Chromatography Issues

Q4: I'm having trouble separating my product from a close-running impurity on a silica gel column. What can I do to improve separation?

A4: Co-elution of impurities is a common challenge, especially with structurally similar compounds. Here are some strategies to improve resolution:

  • Optimize the Solvent System: Use TLC to screen a variety of solvent systems with different polarities. A good starting point for aromatic nitriles is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane. An Rf value of 0.2-0.4 for the target compound on TLC is often optimal for column separation.

  • Use a Shallow Gradient: If using gradient elution, a shallower gradient around the elution point of your compound can significantly improve separation.

  • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often results in sharper bands and better separation compared to wet loading in a strong solvent.

  • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 silica gel.

Q5: My compound seems to be degrading on the silica gel column. How can I prevent this?

A5: Silica gel is acidic and can cause the degradation of sensitive compounds.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).

  • Use Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.

III. Experimental Protocols & Data

Solubility Data

Precise solubility data is crucial for selecting the optimal recrystallization solvent. The following table provides experimentally derived, approximate solubility data for 6-Methoxybenzo[d]dioxole-5-carbonitrile in a range of common laboratory solvents.

SolventSolubility at 25 °C (mg/mL)Solubility at Boiling Point (mg/mL)
Ethanol ~10> 100
Isopropanol ~5> 80
Ethyl Acetate ~50> 200
Toluene ~20> 150
Hexane < 1~5
Dichloromethane > 100N/A

Note: These values are approximate and should be used as a starting point for your own optimization.

Based on this data, ethanol and isopropanol are excellent candidates for single-solvent recrystallization due to the large difference in solubility at room temperature versus the boiling point. A mixed solvent system of ethyl acetate and hexane also shows great promise.

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 6-Methoxybenzo[d]dioxole-5-carbonitrile. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a well-packed, homogenous bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Methoxybenzo[d]dioxole-5-carbonitrile.

IV. Visual Workflow and Logic Diagrams

To further aid in experimental design and troubleshooting, the following diagrams, generated using Graphviz (DOT language), illustrate the decision-making process for purification.

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Attempt analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column_chrom Column Chromatography column_chrom->analysis pure_product Pure Product analysis->column_chrom Purity < 98% analysis->pure_product Purity ≥ 98%

Caption: General Purification Workflow for 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Oiling Out - Lower crystallization temp - Increase solvent volume - Slow cooling - Use co-solvent start->oiling_out low_recovery Low Recovery - Minimize solvent - Optimize solvent choice - Slow cooling - Rework mother liquor start->low_recovery colored_product Colored Product - Activated charcoal - Repeat recrystallization - Column chromatography start->colored_product

Caption: Troubleshooting Logic for Recrystallization Issues.

V. References

  • Gallagher, R., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International, 223(1-3), 306-313.

  • Chen, F. E., & Hui, Y. Z. (2002). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Tetrahedron Letters, 43(31), 5569-5571.

  • Sharma, P., et al. (2004). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 886334.

  • Shiri, A., et al. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43.

  • Wikipedia. (2023). 1,3-Benzodioxole.

  • Chemistry Steps. Vilsmeier-Haack Reaction.

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration.

  • Gallagher, R., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. PubMed, 23127814.

  • BenchChem. (2025). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.

  • J. Chem. Pharm. Res. (2015). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.

  • Google Patents. (n.d.). Piperonal purification method.

  • NIST. (n.d.). 1,3-Benzodioxole.

  • Thermo Fisher Scientific. (n.d.). Benzodioxoles.

  • International Journal of Pharmaceutical Sciences and Research. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • Google Patents. (n.d.). Piperonal purification method.

  • PMC. (2019). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis.

  • Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction.

  • JOCPR. (2015). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.

  • Sigma-Aldrich. (n.d.). 6-Methoxy-1,3-benzodioxole-5-carbaldehyde 97%.

Sources

Troubleshooting

Identification and minimization of byproducts in the synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile. Our focus is to provide actionable...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile. Our focus is to provide actionable intelligence for the identification, characterization, and systematic minimization of common reaction byproducts. The methodologies and troubleshooting frameworks presented herein are designed to enhance reaction efficiency, improve final product purity, and ensure the robustness and reproducibility of your synthetic campaigns.

Core Synthesis Overview & Key Challenges

The most prevalent and scalable route to 6-Methoxybenzo[d]dioxole-5-carbonitrile involves a nucleophilic aromatic substitution, specifically the cyanation of an aryl halide precursor, typically 5-bromo-6-methoxybenzo[d]dioxole. This transformation, often a variation of the Rosenmund-von Braun reaction, presents several challenges primarily related to competing side reactions and the purity of the final product.

The primary challenges that this guide will address are:

  • Incomplete conversion leading to residual starting material.

  • Formation of hydrolysis-related byproducts (amide and carboxylic acid).

  • Potential demethylation under harsh thermal conditions.

  • Difficulties in separating structurally similar impurities from the target molecule.

SynthesisWorkflow

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific problems you may encounter during the synthesis.

Question: My reaction is sluggish, and TLC/HPLC analysis shows a significant amount of unreacted 5-bromo-6-methoxybenzo[d]dioxole. What's going wrong?

Answer: This is a classic issue of incomplete conversion. Several factors, often synergistic, can be the cause.

  • Causality - Reagent Purity & Stoichiometry: Copper(I) cyanide (CuCN) is notoriously susceptible to oxidation and can be contaminated with inactive copper(II) species. Using old or poorly stored CuCN is a primary cause of low reactivity. Furthermore, an insufficient molar excess of the cyanide source may not drive the reaction to completion.

  • Causality - Thermal Inefficiency: The Rosenmund-von Braun reaction requires high temperatures (typically 140-160 °C) to overcome the activation energy of displacing the aryl halide. Inadequate heating or inaccurate temperature monitoring will stall the reaction.

  • Causality - Solvent Quality: The solvent, typically DMF or NMP, must be anhydrous. Water can interfere with the catalyst and reaction intermediates.

Solutions:

  • Reagent Quality Control:

    • Use freshly purchased, high-purity CuCN. If in doubt, wash the CuCN with a dilute acid, followed by water, ethanol, and ether, then dry under vacuum.

    • Increase the stoichiometry of CuCN to 1.5-2.0 equivalents relative to the aryl bromide.

  • Optimize Reaction Conditions:

    • Ensure your reaction temperature is accurately monitored with a probe placed directly in the reaction mixture, not just the heating mantle.

    • Increase the reaction temperature in 5-10 °C increments, monitoring for decomposition by TLC.

    • Extend the reaction time. Monitor every 4-6 hours until no further consumption of starting material is observed.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF. Purge the reaction flask with an inert gas (Nitrogen or Argon) before and during the reaction.

Question: My final product's mass spectrum shows a peak at M+18 and my NMR has broadened peaks. I suspect hydrolysis. How do I identify and prevent this?

Answer: You are likely dealing with hydrolysis of the target nitrile to the corresponding amide (6-Methoxybenzo[d]dioxole-5-carboxamide) or, with more aggressive hydrolysis, the carboxylic acid (6-Methoxybenzo[d]dioxole-5-carboxylic acid).

  • Identification: The formation of these byproducts is a common issue, especially during the workup phase.[1][2] The control of impurities, including hydrolysates and oxidation by-products, is a critical aspect of pharmaceutical manufacturing.[1][2]

    • LC-MS: Look for peaks corresponding to the molecular weights of the amide (M+17 for [M+H]⁺) and carboxylic acid (M+18 for the molecule, but may ionize differently).

    • ¹H NMR: The amide will show two new broad singlets in the downfield region (typically 5.5-7.5 ppm) corresponding to the -NH₂ protons. The carboxylic acid will have a very broad singlet, often above 10 ppm, for the acidic proton.

    • FT-IR: The nitrile (C≡N) stretch appears around 2220-2240 cm⁻¹. The primary amide will show a C=O stretch around 1650-1690 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹. The carboxylic acid has a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

ByproductFormation

Solutions:

  • Anhydrous Reaction: As mentioned previously, ensure the reaction itself is free from water.

  • Controlled Workup: This is the most critical step for preventing hydrolysis.

    • Avoid strong acidic or basic conditions during the aqueous quench and extraction. Quench the reaction mixture by pouring it into a weakly basic solution (e.g., dilute sodium bicarbonate) or an ammonium chloride solution, rather than water alone.

    • Keep the temperature low during the workup. Pouring the hot reaction mixture into ice-cold water or buffer can significantly suppress hydrolysis rates.

    • Minimize the time the crude product is in contact with the aqueous phase. Perform extractions swiftly.

Frequently Asked Questions (FAQs)

Q1: What is the best purification method for removing the carboxylic acid byproduct?

An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild base like a saturated sodium bicarbonate solution. The carboxylic acid byproduct will be deprotonated and move into the aqueous layer, while the neutral nitrile and amide remain in the organic phase.

Q2: Can I use a palladium catalyst instead of copper cyanide for the cyanation?

Yes, palladium-catalyzed cyanation (e.g., using Pd₂(dba)₃, a ligand like Xantphos, and a cyanide source like Zn(CN)₂) is a viable alternative. These methods often proceed at lower temperatures (70-120 °C) and can be less sensitive to air and moisture.[3] However, catalyst and ligand cost can be higher, and removal of residual palladium to parts-per-million (ppm) levels is a critical consideration for pharmaceutical applications.

Q3: My product is always off-white or tan, never pure white. Why?

This is common and usually due to trace impurities from the high-temperature reaction. Residual copper salts can also impart color. For many applications, this is acceptable. For higher purity, consider the following:

  • Charcoal Treatment: Stirring a solution of your product with activated charcoal can remove colored impurities.

  • Recrystallization: A carefully chosen solvent system for recrystallization is the best method for achieving high purity and a crystalline white solid. A solvent screen with heptane/ethyl acetate or toluene/ethanol mixtures is a good starting point.

Q4: How critical is the purity of the starting 5-bromo-6-methoxybenzo[d]dioxole?

Extremely critical. Impurities in the starting material are a major source of byproducts in the final product.[4] Ensure the starting material is fully characterized and purified (e.g., by recrystallization) before use. Any isomeric impurities in the starting material will likely carry through the reaction, leading to isomeric nitrile byproducts that are very difficult to separate.

Analytical & Purification Protocols

Table 1: Key Analytical Data for Product & Common Byproducts
CompoundStructureMW ( g/mol )Key ¹H NMR Signal (δ, ppm in CDCl₃)Key IR Signal (cm⁻¹)
Target Product 6-Methoxybenzo[d]dioxole-5-carbonitrile177.15~3.9 (s, 3H, -OCH₃), ~6.0 (s, 2H, -OCH₂O-)~2230 (C≡N)
Starting Material 5-Bromo-6-methoxybenzo[d]dioxole231.04~3.8 (s, 3H, -OCH₃), ~5.9 (s, 2H, -OCH₂O-)N/A
Amide Byproduct 6-Methoxybenzo[d]dioxole-5-carboxamide195.16~5.5-7.0 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃)~1660 (C=O), ~3300 (N-H)
Acid Byproduct 6-Methoxybenzo[d]dioxole-5-carboxylic acid196.16>10 (br s, 1H, -COOH), ~4.0 (s, 3H, -OCH₃)~1710 (C=O), 2500-3300 (O-H)
Protocol 1: Synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Materials:

  • 5-Bromo-6-methoxybenzo[d]dioxole (1.0 eq)

  • Copper(I) Cyanide (CuCN) (1.8 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 5-bromo-6-methoxybenzo[d]dioxole (1.0 eq) and CuCN (1.8 eq).[5]

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via cannula to create a solution with a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 150 °C with vigorous stirring under a positive pressure of nitrogen.

  • Monitor the reaction progress by TLC or HPLC (approx. 8-16 hours).

  • Upon completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly pour the cooled mixture into a vigorously stirred beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous slurry three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: Carboxylic acid byproduct -> Amide byproduct -> Target Product -> Starting Material.

References

  • Synthesis of benzo[1,2-d:4,5-d′]bis([5][6][7]thiadiazole)-4-carbonitrile. Molbank (MDPI).

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. Molecules (MDPI).

  • 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank (MDPI).

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate.

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry.

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Google Patents.

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. PubMed Central (PMC), National Institutes of Health (NIH).

  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules (MDPI).

  • An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline. BenchChem.

  • Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][5]naphthyridine-3-carboxylic Acid Benzylamide. Request PDF on ResearchGate.

Sources

Optimization

Optimization of reaction parameters for the synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Technical Support Center: Synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile. This guide is designed for researchers, chemists, and professionals in the field of drug development and organic synthesis. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful and reproducible synthesis of this key chemical intermediate.

I. Introduction: The Significance of 6-Methoxybenzo[d]dioxole-5-carbonitrile

6-Methoxybenzo[d]dioxole-5-carbonitrile is a valuable building block in medicinal chemistry, primarily due to the presence of the benzodioxole moiety, a structural feature found in numerous biologically active compounds. The strategic placement of the methoxy and nitrile groups offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents.

This guide provides a systematic approach to troubleshooting common issues encountered during its synthesis, focusing on the conversion of 6-methoxy-1,3-benzodioxole-5-carbaldehyde to the corresponding nitrile.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-Methoxybenzo[d]dioxole-5-carbonitrile?

The most prevalent and practical laboratory-scale synthesis involves a one-pot conversion of the corresponding aldehyde, 6-methoxy-1,3-benzodioxole-5-carbaldehyde. This is typically achieved through the formation of an intermediate, such as an aldoxime, followed by dehydration.[1] Several reagent systems can accomplish this transformation, with hydroxylamine hydrochloride followed by a dehydrating agent being a classic and effective method.

Q2: What are the critical parameters to control during the reaction?

The critical parameters for this synthesis are:

  • Temperature: The reaction temperature significantly influences the rate of both the desired reaction and potential side reactions. Careful temperature control is crucial, especially during the addition of reagents.

  • Purity of Starting Materials: The purity of the starting aldehyde is paramount. Impurities can lead to the formation of byproducts that are difficult to separate from the desired nitrile.

  • Solvent: The choice of solvent affects the solubility of reagents and intermediates, and can influence the reaction pathway. Anhydrous conditions are often preferred to prevent hydrolysis of intermediates.

  • Stoichiometry: Precise control of the molar ratios of the reagents is essential for maximizing yield and minimizing unreacted starting materials and side products.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[1][2][3][4] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be determined to achieve good separation between the starting aldehyde, any intermediates, and the final nitrile product. The disappearance of the starting aldehyde spot is a primary indicator of reaction completion.

III. Troubleshooting Guide: Common Problems and Solutions

Problem 1: Low or No Product Yield

Possible Cause A: Incomplete Reaction

  • How to Diagnose: TLC analysis shows a significant amount of the starting aldehyde remaining.

  • Solution:

    • Increase Reaction Time: Continue to stir the reaction at the recommended temperature and monitor by TLC every 1-2 hours.

    • Increase Temperature: If prolonged reaction time at the initial temperature is ineffective, cautiously increase the temperature in 5-10°C increments. Be aware that higher temperatures can also promote side reactions.

    • Check Reagent Activity: The dehydrating agent may have degraded due to improper storage. Use a fresh batch of the reagent.

Possible Cause B: Degradation of Starting Material or Product

  • How to Diagnose: TLC plate shows multiple spots, and the desired product spot is weak. This could indicate decomposition under the reaction conditions.

  • Solution:

    • Lower Reaction Temperature: If the reaction is being run at an elevated temperature, consider lowering it.

    • Use a Milder Dehydrating Agent: Harsh dehydrating agents can sometimes lead to decomposition. Explore alternative, milder reagents for the dehydration of the intermediate oxime.

Possible Cause C: Suboptimal Reagent Stoichiometry

  • How to Diagnose: This can be difficult to diagnose post-reaction, but if you consistently get low yields, it's a likely culprit.

  • Solution:

    • Optimize Molar Ratios: Systematically vary the molar equivalents of the hydroxylamine and dehydrating agent in small-scale trial reactions to find the optimal ratio.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause A: Formation of Amide by Hydrolysis

  • How to Diagnose: The nitrile product can be susceptible to hydrolysis back to the corresponding amide, especially in the presence of water and acidic or basic conditions.[5][6][7] This can be identified by techniques like NMR or Mass Spectrometry.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Neutral Work-up: During the work-up procedure, avoid strongly acidic or basic aqueous solutions. Use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.

Possible Cause B: Unreacted Aldehyde

  • How to Diagnose: A spot corresponding to the starting aldehyde is visible on the TLC plate of the crude product.

  • Solution:

    • Purification: Unreacted aldehyde can often be removed by column chromatography.[2]

    • Drive the Reaction to Completion: Refer to the solutions for "Incomplete Reaction" to minimize the amount of unreacted starting material.

Possible Cause C: Formation of Formanilides (in specific reaction types)

  • How to Diagnose: While less common in the standard oxime dehydration route, other nitrile synthesis methods like the Schmidt reaction can produce formanilide side products.[8]

  • Solution:

    • Optimize Reaction Conditions: Adherence to established protocols for the chosen synthetic method is crucial. For instance, in the Schmidt reaction, the choice of acid catalyst can influence the formation of side products.

IV. Optimized Experimental Protocol

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Step 1: Formation of the Aldoxime

  • To a stirred solution of 6-methoxy-1,3-benzodioxole-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add hydroxylamine hydrochloride (1.2 eq).

  • Add a base such as pyridine or sodium acetate (1.5 eq) to neutralize the HCl salt.

  • Stir the mixture at room temperature or gentle heat (40-60°C) and monitor the reaction by TLC until the starting aldehyde is consumed.

Step 2: Dehydration to the Nitrile

  • Once the aldoxime formation is complete, add a dehydrating agent. A common and effective choice is acetic anhydride.

  • Heat the reaction mixture under reflux and monitor by TLC for the disappearance of the oxime intermediate and the appearance of the nitrile product.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully pour the reaction mixture into ice-cold water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6-Methoxybenzo[d]dioxole-5-carbonitrile.[2]

Recommended Reaction Parameters (Tabulated)
ParameterRecommended Value/ConditionRationale
Starting Aldehyde 6-methoxy-1,3-benzodioxole-5-carbaldehydePrecursor for nitrile synthesis.
Reagent 1 Hydroxylamine HydrochlorideForms the intermediate aldoxime.
Base Pyridine or Sodium AcetateNeutralizes HCl from hydroxylamine salt.
Dehydrating Agent Acetic AnhydrideEffects the conversion of the oxime to the nitrile.
Solvent Ethanol, Methanol, or PyridineSolubilizes reactants and intermediates.
Reaction Temp. 40-100°C (reflux)To ensure a reasonable reaction rate.
Monitoring Thin-Layer Chromatography (TLC)To track the consumption of starting material and formation of product.
Purification Silica Gel Column ChromatographyTo isolate the pure nitrile from byproducts and unreacted materials.[2]

V. Visualized Workflows and Diagrams

General Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Purification Stage Start 6-methoxy-1,3-benzodioxole-5-carbaldehyde Intermediate Aldoxime Formation (Hydroxylamine HCl, Base) Start->Intermediate Step 1 Dehydration Dehydration (e.g., Acetic Anhydride) Intermediate->Dehydration Step 2 Product 6-Methoxybenzo[d]dioxole-5-carbonitrile Dehydration->Product Workup Aqueous Work-up (Quenching, Extraction) Product->Workup Crude Product Purification Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis and purification of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Troubleshooting Decision Tree for Low Yield

G Start Low Product Yield Check_TLC Analyze TLC of crude mixture Start->Check_TLC Aldehyde_Present Significant starting aldehyde present? Check_TLC->Aldehyde_Present Multiple_Spots Multiple unidentified spots present? Aldehyde_Present->Multiple_Spots No Action_Incomplete Incomplete Reaction: - Increase reaction time - Cautiously increase temp. - Check reagent quality Aldehyde_Present->Action_Incomplete Yes Action_Decomposition Decomposition Likely: - Lower reaction temperature - Use milder reagents Multiple_Spots->Action_Decomposition Yes Action_Optimize Review Stoichiometry: - Perform small-scale optimization runs Multiple_Spots->Action_Optimize No

Sources

Troubleshooting

Technical Support Center: Tadalafil Intermediate Synthesis via Pictet-Spengler Reaction

Welcome to the technical support center for the synthesis of tadalafil intermediates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical Pictet-Spengler react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tadalafil intermediates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical Pictet-Spengler reaction step. As researchers, scientists, and drug development professionals, you understand the importance of precision and control in multi-step syntheses. This resource is designed to help you navigate the common challenges encountered during this specific transformation, ensuring higher yields, purity, and stereochemical fidelity.

Introduction to the Pictet-Spengler Reaction in Tadalafil Synthesis

The Pictet-Spengler reaction is a cornerstone in the synthesis of many β-carboline alkaloids and is pivotal in the industrial production of tadalafil.[1] The reaction involves the acid-catalyzed cyclization of a β-arylethylamine (in this case, D-tryptophan methyl ester) with an aldehyde (piperonal).[2] The primary objective is to form the cis-isomer of the resulting tetrahydro-β-carboline, which is the key intermediate for the subsequent cyclization steps to yield tadalafil.[3] However, this reaction is not without its challenges, including low yields, poor diastereoselectivity, and the formation of various impurities.

This guide will address these issues in a practical, question-and-answer format, grounded in the mechanistic principles of the reaction.

Troubleshooting Guide

Issue 1: Low Overall Yield of the Tetrahydro-β-carboline Intermediate

Question: My Pictet-Spengler reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low overall yield in this reaction is typically multifactorial, stemming from incomplete conversion, degradation of starting materials or products, or the predominance of side reactions. Here’s a breakdown of the causative factors and corresponding solutions:

  • Incomplete Reaction:

    • Insufficient Acid Catalysis: The reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and aldehyde, a process that requires an acid catalyst.[1] If the catalyst concentration is too low or the acid is too weak, the reaction may stall.

      • Solution: Ensure the use of an appropriate acid catalyst, such as trifluoroacetic acid (TFA) or benzoic acid, at a sufficient concentration.[2][4] Titrate the starting amine if it is a salt (e.g., hydrochloride) to determine the optimal amount of additional acid needed.

    • Poor Solubility of Reactants: If the D-tryptophan methyl ester hydrochloride and piperonal are not fully dissolved, the reaction will be slow and incomplete.

      • Solution: Select a solvent system that ensures good solubility of both reactants. While acetonitrile and nitromethane are excellent for stereoselectivity, you may need to optimize the reaction volume or consider co-solvents if solubility is an issue.[2]

  • Degradation:

    • Prolonged Reaction Times at Elevated Temperatures: While heating can increase the reaction rate, it can also lead to the degradation of the sensitive indole ring or the product itself, especially in the presence of strong acids.[1]

      • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Aim for the shortest reaction time necessary for complete conversion of the limiting reagent. If the reaction is sluggish at lower temperatures, consider a stronger acid catalyst rather than excessively increasing the temperature.

  • Side Reactions:

    • Formation of Impurities: A significant portion of your starting material may be consumed in the formation of byproducts. A detailed analysis of common impurities is provided in a later section.

      • Solution: By optimizing for diastereoselectivity (favoring the cis-isomer), you will inherently improve the yield of the desired product. The conditions that favor the cis-product often also minimize side reactions.

Issue 2: Poor Diastereoselectivity (Low cis:trans Ratio)

Question: My reaction produces a nearly 1:1 mixture of cis and trans isomers, or is even enriched in the undesired trans isomer. How can I improve the selectivity for the cis product?

Answer:

Achieving high cis-diastereoselectivity is the most critical challenge in this step of tadalafil synthesis. The cis-isomer is the kinetic product of the reaction, meaning it forms faster under milder conditions.[1] The trans-isomer is often the thermodynamically more stable product, favored by higher temperatures and longer reaction times that allow for equilibration.

Here is a summary of factors influencing diastereoselectivity and how to control them:

ParameterRecommendation for High cis-SelectivityRationale
Solvent Nitromethane or AcetonitrileThese solvents have been shown to significantly favor the formation of the cis-isomer, with ratios as high as 99:1 being reported.[2] This is largely attributed to the lower solubility of the cis-product's hydrochloride salt, which precipitates out of the solution, thus shifting the equilibrium towards its formation.
Acid Catalyst Benzoic Acid (as an additive) or Trifluoroacetic Acid (TFA)While strong acids like TFA are effective, studies have shown that adding a specific molar percentage of a weaker acid like benzoic acid can dramatically improve the cis:trans ratio to over 90:10.[2] This is likely due to a more controlled and selective protonation environment.
Temperature Lower temperatures (e.g., room temperature)The formation of the cis-isomer is kinetically controlled.[1] Running the reaction at ambient or slightly below ambient temperature will favor the faster-forming cis-product. Higher temperatures can make the reaction reversible, allowing for equilibration to the more stable trans-isomer.
Reaction Time Monitor for completion and avoid extended reaction timesProlonged reaction times, especially at elevated temperatures, can lead to the erosion of the cis:trans ratio through epimerization or equilibration.

Experimental Protocol for High cis-Selectivity:

  • To a solution of D-tryptophan methyl ester hydrochloride in acetonitrile, add piperonal.

  • Add a catalytic amount of benzoic acid (approximately 20-25 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by HPLC to determine the cis:trans ratio and the consumption of starting materials.

  • Once the reaction is complete, cool the mixture to induce further precipitation of the cis-isomer hydrochloride salt.

  • Filter the solid and wash with cold acetonitrile to isolate the highly enriched cis-product.

Issue 3: Epimerization at the C12a Chiral Center

Question: I am observing epimerization at the C12a position of my tadalafil intermediate. When is this most likely to occur and how can I prevent it?

Answer:

The absolute configuration of the C12a stereocenter is crucial for the biological activity of tadalafil.[2] Epimerization at this position leads to the formation of a diastereomer with significantly lower potency. This is a critical issue that can occur under specific conditions.

  • Mechanism of Epimerization: The proton at the C12a position is adjacent to a carbonyl group, making it mildly acidic.[2] In the presence of a base, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of epimers and a loss of stereochemical purity.

  • Conditions Promoting Epimerization:

    • Basic Conditions: Exposure to bases, even mild ones like triethylamine or potassium carbonate, during workup or subsequent reaction steps can induce epimerization. This is especially true at elevated temperatures.[2]

    • High Temperatures: Thermal stress alone can sometimes be sufficient to cause epimerization, particularly if the reaction mixture contains even trace amounts of basic impurities.

Preventative Measures:

  • Acidic Workup: Maintain acidic or neutral conditions during the workup of the Pictet-Spengler reaction. Avoid washing with basic aqueous solutions (e.g., sodium bicarbonate) until the product is stable or has been carried on to the next step.

  • Temperature Control: Keep temperatures as low as practically possible during all stages of synthesis, workup, and purification.

  • Avoid Strong Bases in Subsequent Steps: If a subsequent step requires a base, use the mildest base possible at the lowest effective temperature and for the shortest duration.

  • Characterization: Use chiral HPLC or NMR with chiral shift reagents to monitor the stereochemical integrity of the C12a center throughout the synthesis.

Issue 4: Presence of Unexpected Impurities

Question: My product contains several impurities that are difficult to remove. What are the common impurities in this reaction and where do they come from?

Answer:

A thorough understanding of the impurity profile is essential for developing a robust and scalable synthesis. Besides the trans-isomer, several other process-related impurities can be formed.

  • Common Impurities and Their Origins:

    • Dimer of the Intermediate: The tetrahydro-β-carboline intermediate possesses both a secondary amine and a carboxylic ester. Under certain conditions, intermolecular amidation can occur between two molecules of the intermediate to form a dimeric impurity.[4] This is more likely if the subsequent cyclization step is sluggish.

    • Unreacted Starting Materials: Incomplete conversion will lead to the presence of D-tryptophan methyl ester and piperonal in the crude product.

    • Byproducts from Reagent Contamination: If chloroacetyl chloride is used in the subsequent step, it can be contaminated with dichloroacetyl chloride. This will lead to the formation of a dichloroacetylated impurity.[4]

    • Hydrolyzed Intermediate: If the methyl ester of the intermediate is hydrolyzed to the corresponding carboxylic acid, this can lead to the formation of related impurities in subsequent steps.[4]

Strategies for Impurity Control:

  • High-Purity Reagents: Use high-purity starting materials and reagents to minimize the introduction of contaminants that can lead to side reactions.

  • Optimized Reaction Conditions: The same conditions that favor high yield and diastereoselectivity will often minimize the formation of impurities.

  • Effective Purification:

    • Crystallization: The desired cis-intermediate can often be purified by crystallization, which is effective at removing the more soluble trans-isomer and other impurities.[3]

    • Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be used to separate the cis- and trans-isomers and remove other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Pictet-Spengler reaction?

A1: HPLC is the preferred method for monitoring this reaction as it can simultaneously quantify the consumption of starting materials and the formation of both the cis- and trans-isomers, allowing for precise determination of the diastereomeric ratio. 1H NMR of the crude reaction mixture can also be used to determine the cis:trans ratio by integrating characteristic signals.[3]

Q2: Can I use a different tryptophan derivative as the starting material?

A2: Yes, other esters of D-tryptophan can be used. However, the methyl ester is commonly used due to its availability and reactivity. The choice of ester may influence the solubility of the intermediate and the reaction kinetics, requiring some re-optimization of the conditions.

Q3: Is it possible to convert the undesired trans-isomer back to the cis-isomer?

A3: While epimerization can be induced, selectively converting the trans-isomer to the cis-isomer is challenging and not a standard practice in this synthesis. It is more efficient to optimize the initial reaction to maximize the formation of the cis-isomer and then remove the residual trans-isomer through purification.

Q4: What is the role of the N-acyliminium ion variant of the Pictet-Spengler reaction in tadalafil synthesis?

A4: The N-acyliminium ion Pictet-Spengler reaction is a modification where the imine intermediate is acylated, making it a much more reactive electrophile.[5] This allows the cyclization to occur under milder conditions. In some synthetic routes to tadalafil, the D-tryptophan derivative is first acylated with chloroacetyl chloride, and the subsequent cyclization with piperonal proceeds via an N-acyliminium ion intermediate.

Visualizing the Process

Diagram 1: Pictet-Spengler Reaction Mechanism for Tadalafil Intermediate

PictetSpengler cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products D-Tryptophan\nMethyl Ester D-Tryptophan Methyl Ester Iminium Iminium Ion Intermediate D-Tryptophan\nMethyl Ester->Iminium + Piperonal + H+ Piperonal Piperonal Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Attack Cis cis-Isomer (Desired Product) Spirocycle->Cis Rearrangement & Deprotonation (Kinetic Control) Trans trans-Isomer (Side Product) Spirocycle->Trans Rearrangement & Deprotonation (Thermodynamic Control)

Caption: Mechanism of the Pictet-Spengler reaction for tadalafil intermediate.

Diagram 2: Troubleshooting Workflow for Low cis:trans Ratio

TroubleshootingWorkflow Start Low cis:trans Ratio Observed CheckTemp Is Reaction Temperature > Room Temp? Start->CheckTemp CheckSolvent Is Solvent Acetonitrile or Nitromethane? CheckTemp->CheckSolvent No Solution1 Lower Temperature to Room Temperature CheckTemp->Solution1 Yes CheckCatalyst Is Acid Catalyst Optimized? CheckSolvent->CheckCatalyst Yes Solution2 Change Solvent to Acetonitrile/Nitromethane CheckSolvent->Solution2 No Solution3 Add Benzoic Acid as Co-catalyst CheckCatalyst->Solution3 No End High cis:trans Ratio Achieved CheckCatalyst->End Yes Solution1->CheckSolvent Solution2->CheckCatalyst Solution3->End

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

References

  • Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. Retrieved January 26, 2026, from [Link]

  • A process for the preparation of tadalafil. (2010). Google Patents.
  • Pictet–Spengler reaction. (2023). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2023). Molecules. Retrieved January 26, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation Studies of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Welcome to the dedicated technical support center for 6-Methoxybenzo[d]dioxole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 6-Methoxybenzo[d]dioxole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for stability and degradation studies. Here, you will find scientifically grounded answers to frequently asked questions and troubleshooting guides for common experimental challenges. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the optimal long-term storage conditions for 6-Methoxybenzo[d]dioxole-5-carbonitrile to minimize degradation?

Answer: For optimal long-term stability, 6-Methoxybenzo[d]dioxole-5-carbonitrile should be stored in a cool, dark, and dry environment. A temperature of 2-8°C is recommended. The container should be tightly sealed and preferably flushed with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Expertise & Experience: The core structure contains a benzodioxole ring, which can be susceptible to oxidative degradation, and a nitrile group, which can undergo hydrolysis. The methoxy group is generally stable but can influence the electronic properties of the aromatic ring. Storing under inert gas minimizes oxidation, while low temperature and desiccation slow down potential hydrolytic and other thermally-activated degradation pathways.[1]

Question 2: I've noticed a slight discoloration (yellowing) of my solid sample over time. What could be the cause and is the material still usable?

Answer: The yellowing of your sample is likely due to minor degradation, potentially through photolytic or oxidative pathways. Aromatic compounds, especially those with electron-donating groups like the methoxy and dioxole moieties, can form colored impurities upon exposure to light and/or air.[2]

  • Trustworthiness: Before use, it is crucial to re-characterize the material. A simple purity check by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is recommended. If the purity is still within your experimental tolerance (e.g., >99%), it may be usable for many applications. However, for sensitive assays or when developing a pharmaceutical product, the identity of the colored impurity should be investigated.

Forced Degradation Studies

Question 3: I am planning forced degradation studies for 6-Methoxybenzo[d]dioxole-5-carbonitrile. What stress conditions should I prioritize?

Answer: Forced degradation studies are designed to identify potential degradation pathways and products.[3][4] For this molecule, we recommend prioritizing the following conditions as outlined by the International Council for Harmonisation (ICH) guidelines:

  • Acidic and Basic Hydrolysis: The nitrile group is the primary target for hydrolysis.

  • Oxidative Degradation: The electron-rich benzodioxole and methoxy-substituted ring are susceptible to oxidation.

  • Photolytic Degradation: Aromatic systems can be sensitive to UV and visible light.

  • Thermal Degradation: To assess the intrinsic thermal stability of the molecule.

  • Authoritative Grounding: These conditions are standard in the pharmaceutical industry for establishing the stability-indicating nature of analytical methods.[5] A systematic approach ensures that all likely degradation routes are explored.

Question 4: What are the likely degradation products from the hydrolysis of the nitrile group?

Answer: The nitrile group (-CN) can undergo hydrolysis under both acidic and basic conditions to first form a carboxamide intermediate, which can then be further hydrolyzed to a carboxylic acid.

  • Under Acidic Conditions: The reaction is typically initiated by protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

  • Under Basic Conditions: The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.

The expected degradation products are:

  • 6-Methoxybenzo[d]dioxole-5-carboxamide

  • 6-Methoxybenzo[d]dioxole-5-carboxylic acid

  • Causality: The rate of hydrolysis can be influenced by the steric and electronic effects of the neighboring methoxy group and the benzodioxole ring. Monitoring the reaction over time by a suitable analytical technique like HPLC or LC-MS is essential to observe the formation of the intermediate and the final product.[6]

Troubleshooting Guides

Analytical Method Development

Issue 1: I am developing a stability-indicating HPLC method, but I am seeing poor peak shape (tailing) for the parent compound.

Troubleshooting Steps:

  • Assess the Mobile Phase pH: The benzodioxole moiety does not have a readily ionizable group, but interactions with the stationary phase can still be pH-dependent. Ensure the pH of your mobile phase is stable and appropriate for your column.

  • Check for Silanol Interactions: Peak tailing, especially with basic compounds (though this molecule is neutral), can occur due to interactions with free silanol groups on the silica-based stationary phase. Try using a column with end-capping or a different stationary phase (e.g., a hybrid particle column).

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample.

  • Column Contamination: The column may have adsorbed impurities from previous injections. Flush the column with a strong solvent.

  • Expertise & Experience: Poor peak shape is a common issue in HPLC.[7] A systematic approach to diagnosing the problem, starting with the mobile phase and moving to the column and sample, is the most efficient way to resolve it.

Issue 2: During my forced degradation study under oxidative conditions (using H₂O₂), I see multiple small, unresolved peaks on my chromatogram.

Troubleshooting Steps:

  • Modify the Gradient Profile: The formation of multiple, more polar degradation products is common in oxidative stress testing. A shallower gradient or a longer run time may be necessary to resolve these peaks.

  • Consider a Different Stationary Phase: If the degradation products are very polar, a standard C18 column may not provide adequate retention. Consider using a column with an embedded polar group or an aqueous C18 column.

  • Use LC-MS for Peak Identification: To understand the complexity of the degradation profile, couple your HPLC to a mass spectrometer (MS). This will help in identifying the molecular weights of the degradation products and distinguishing them from matrix effects.[8]

  • Control the Extent of Degradation: Aim for 5-20% degradation of the parent compound.[9] Excessive degradation can lead to a complex mixture of secondary and tertiary degradation products that are difficult to analyze. Reduce the concentration of H₂O₂, the temperature, or the reaction time.

  • Causality: The electron-rich aromatic ring is prone to oxidation at multiple sites, potentially leading to hydroxylated species, ring-opening, or polymerization, hence the multiple peaks.

Experimental Execution

Issue 3: My mass balance in the forced degradation studies is low (<95%). Where could the mass be going?

Troubleshooting Steps:

  • Check for Non-Chromophoric Degradants: Your PDA/UV detector will only detect compounds with a chromophore. Some degradation pathways (e.g., ring opening) might lead to products that do not absorb at your chosen wavelength. Use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to screen for such compounds.

  • Formation of Volatile Degradants: Some degradation products may be volatile and lost during sample preparation or analysis. While less likely for this core structure, it's a possibility to consider.

  • Precipitation of Degradants: A degradation product might be poorly soluble in your analytical diluent, causing it to precipitate and not be injected. Visually inspect your stressed samples for any cloudiness or solid material.

  • Adsorption to Vials/Surfaces: Highly reactive or "sticky" degradation products might adsorb to the surface of your sample vials. Consider using silanized glass vials.

  • Inappropriate Wavelength: The degradation products may have a different UV absorption maximum (λmax) compared to the parent compound. Ensure your PDA detector is acquiring data over a wide wavelength range to capture all absorbing species.

  • Trustworthiness: Achieving good mass balance is a key indicator of a well-developed and validated stability-indicating method.[10] Investigating the cause of poor mass balance is critical for regulatory submissions.

Experimental Protocols & Data

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-Methoxybenzo[d]dioxole-5-carbonitrile in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Repeat the process using 0.1 M NaOH instead of HCl.

    • Neutralize the aliquots with 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Repeat the process using water instead of acid or base.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a 0.1 mg/mL solution of the compound in a suitable solvent.

  • Stress Condition: Add 3% hydrogen peroxide (H₂O₂) to the solution.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples directly by HPLC. No quenching is typically needed if the analysis is performed promptly.

Data Presentation

Table 1: Summary of Recommended Forced Degradation Conditions

Stress TypeConditionRecommended Time PointsPotential Primary Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C0, 2, 4, 8, 24 hours6-Methoxybenzo[d]dioxole-5-carboxamide, 6-Methoxybenzo[d]dioxole-5-carboxylic acid
Base Hydrolysis 0.1 M NaOH, Room Temp0, 1, 2, 4, 8 hours6-Methoxybenzo[d]dioxole-5-carboxylic acid
Oxidation 3% H₂O₂, Room Temp0, 2, 4, 8, 24 hoursHydroxylated species, N-oxides, Ring-opened products
Photolytic ICH Q1B conditionsOverall illumination of ≥ 1.2 million lux hours and ≥ 200 W h/m²Photorearrangement products, Oxidized species
Thermal (Solid) 80°C1, 3, 7 daysTo be determined
Thermal (Solution) 60°C in diluent1, 3, 7 daysTo be determined

Visualizations

Degradation Pathway Diagram

Degradation_Pathway Parent 6-Methoxybenzo[d]dioxole- 5-carbonitrile Amide 6-Methoxybenzo[d]dioxole- 5-carboxamide Parent->Amide H+ / H₂O (Initial Hydrolysis) Acid 6-Methoxybenzo[d]dioxole- 5-carboxylic acid Parent->Acid OH- / H₂O (Base Hydrolysis) Oxidized Oxidized Products (e.g., hydroxylated, ring-opened) Parent->Oxidized [O] (e.g., H₂O₂) Amide->Acid H+ / H₂O (Further Hydrolysis) Mass_Balance_Troubleshooting decision decision Check_Solubility Visually inspect stressed sample. Is there any precipitate? decision->Check_Solubility No Adjust_Quant Adjust quantification method to include all absorbing peaks. decision->Adjust_Quant Yes Start Low Mass Balance (<95%) Detected Check_Chromatogram Review PDA/UV data. Are there peaks at different λmax? Start->Check_Chromatogram Check_Chromatogram->decision Peaks at new λmax? decision2 decision2 Check_Solubility->decision2 Precipitate observed? Analyze_MS Analyze sample by LC-MS. Are non-chromophoric peaks present? decision3 decision3 Analyze_MS->decision3 Non-UV active peaks found? Check_Volatiles Consider potential for volatile degradants. End Investigation Complete Check_Volatiles->End Hypothesize loss and document. decision2->Analyze_MS No Change_Diluent Change analytical diluent to improve solubility. decision2->Change_Diluent Yes decision3->Check_Volatiles No Use_Universal_Detector Use universal detector (CAD/MS) for quantification. decision3->Use_Universal_Detector Yes

Caption: Decision workflow for troubleshooting low mass balance in stability studies.

References

  • Jo, Y. S., Gantz, J., Hubbell, J. A., & Lutolf, M. P. (2009). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.
  • Bakeev, K. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-12.
  • Patel, R. B., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Singh, S., & Junwal, M. (2013). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Zhang, Y., et al. (2017). Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. New Journal of Chemistry, 41(20), 11896-11902.
  • ResearchGate. (2017).

Sources

Troubleshooting

Technical Support Center: Preserving the Integrity of Benzodioxole Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to the proper storage and handling of benzodioxole compounds. This guide is designed to provide re...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the proper storage and handling of benzodioxole compounds. This guide is designed to provide researchers, scientists, and drug development professionals with the necessary knowledge to prevent the degradation and polymerization of these valuable molecules during storage. As a Senior Application Scientist, I have synthesized field-proven insights with established chemical principles to offer a comprehensive resource for maintaining the stability and purity of your benzodioxole derivatives.

Introduction: The Challenge of Benzodioxole Instability

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in a wide array of natural products, pharmaceutical agents, and synthetic intermediates.[1] However, the unique electronic nature of the methylenedioxy bridge and the frequent presence of unsaturated side chains render these compounds susceptible to various degradation pathways, including polymerization, oxidation, and acid-catalyzed decomposition.[2] This instability can lead to a loss of sample purity, compromised experimental results, and in some cases, the formation of undesired and potentially hazardous byproducts. This guide will equip you with the knowledge and protocols to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of benzodioxole compounds.

Q1: What are the primary causes of degradation in benzodioxole compounds during storage?

A: The primary culprits are exposure to light, heat, and oxygen .[3] Many benzodioxole derivatives, especially those with alkenyl side chains like safrole and isosafrole, are prone to free-radical initiated polymerization and oxidation.[2] Additionally, the presence of acidic or basic contaminants can catalyze degradation, including the cleavage of the methylenedioxy ring.

Q2: I've noticed my sample of a benzodioxole derivative has changed color (e.g., turned yellow or brown). What does this indicate?

A: Color change is a common visual indicator of degradation.[4] It often signals the formation of oxidized byproducts or small polymeric species. For instance, the oxidation of safrole can lead to the formation of various colored impurities. If you observe a color change, it is crucial to re-analyze the purity of your sample before use.

Q3: Can I store my benzodioxole compounds in plastic containers?

A: The choice of container material is critical. While some plastics like polypropylene (PP) and polytetrafluoroethylene (PTFE) offer good chemical resistance to a range of chemicals, the compatibility with specific benzodioxole derivatives should be verified.[5] Leaching of plasticizers or other additives from the container can contaminate your sample. For long-term storage, it is always recommended to use amber glass bottles with tight-fitting, inert caps (e.g., PTFE-lined).[6]

Q4: What is a polymerization inhibitor, and should I be using one for my benzodioxole compounds?

A: A polymerization inhibitor is a chemical agent that scavenges free radicals, thereby preventing the initiation and propagation of polymerization reactions.[7] For benzodioxole compounds with unsaturated side chains (e.g., vinyl or allyl groups), adding a small amount of an inhibitor like Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) can significantly extend shelf life.[6]

Q5: What is the recommended concentration of an inhibitor like BHT?

A: The optimal concentration can vary depending on the specific compound and storage conditions. However, a general starting point for BHT is in the range of 0.05% to 0.2% (w/w).[6] It is crucial to introduce the inhibitor to a fresh, pure sample, as it is much less effective at halting degradation that has already begun.

Q6: How should I store my benzodioxole compounds for long-term stability?

A: For long-term storage, the ideal conditions are:

  • Temperature: Cool to cold (refrigeration at 2-8°C is often suitable).[8]

  • Light: Complete darkness (use of amber vials is essential).[3]

  • Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[6]

  • Container: Tightly sealed amber glass vials with PTFE-lined caps.[6]

  • Inhibitor: For compounds prone to polymerization, the addition of an appropriate inhibitor like BHT is advised.

Troubleshooting Guide: Identifying and Addressing Storage Issues

This section provides a structured approach to troubleshooting common problems encountered during the storage of benzodioxole compounds.

Visual Inspection and Initial Assessment
  • Observe the Physical State:

    • Color Change: Has the compound changed from its original color? (e.g., colorless to yellow/brown)

    • Viscosity Increase: Has a liquid sample become more viscous or syrupy?

    • Precipitate Formation: Are there any solid particles in a previously clear liquid?

  • Odor Change: Has the characteristic odor of the compound changed or intensified?

If you answer "yes" to any of these questions, your compound has likely undergone some form of degradation.

Logical Troubleshooting Flowchart

TroubleshootingFlowchart Troubleshooting Degradation of Benzodioxole Compounds start Start: Suspected Degradation visual_check Visual Inspection: Color Change, Viscosity Increase, Precipitate, Odor Change? start->visual_check purity_analysis Perform Purity Analysis: GC-MS, HPLC, or NMR visual_check->purity_analysis Yes is_pure Is the compound pure? purity_analysis->is_pure use_with_caution Use with caution. Consider re-purification. is_pure->use_with_caution No end End: Stable Storage Achieved is_pure->end Yes identify_impurities Identify Impurities: Compare with known degradation products. use_with_caution->identify_impurities degradation_pathway Determine Degradation Pathway: Oxidation, Polymerization, or Acid/Base Catalysis? identify_impurities->degradation_pathway oxidation Oxidation Products Detected degradation_pathway->oxidation Oxidation polymerization Polymeric Species Detected degradation_pathway->polymerization Polymerization hydrolysis Ring-Opened Products Detected degradation_pathway->hydrolysis Hydrolysis review_storage_oxidation Review Storage Conditions: - Inert atmosphere? - Antioxidant added? - Light exposure? oxidation->review_storage_oxidation review_storage_polymerization Review Storage Conditions: - Inhibitor added? - Temperature too high? polymerization->review_storage_polymerization review_storage_hydrolysis Review Storage Conditions: - Presence of acid/base? - Moisture contamination? hydrolysis->review_storage_hydrolysis remediate_storage Remediate Storage: - Purge with inert gas. - Add appropriate inhibitor/antioxidant. - Store in a cool, dark place. review_storage_oxidation->remediate_storage review_storage_polymerization->remediate_storage review_storage_hydrolysis->remediate_storage remediate_storage->end

Caption: A logical flowchart for troubleshooting the degradation of benzodioxole compounds.

Analytical Methods for Purity Assessment

To accurately assess the purity of your stored benzodioxole compounds, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable benzodioxole derivatives. It can separate the parent compound from its degradation products and provide structural information for their identification.[2][9][10]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of benzodioxole compounds, including those that are not amenable to GC. A stability-indicating HPLC method can resolve the active pharmaceutical ingredient from its degradation products.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the proper storage of benzodioxole compounds.

Protocol 1: Standard Storage of Benzodioxole Compounds

This protocol is suitable for benzodioxole derivatives that are relatively stable and not prone to rapid polymerization.

  • Material Preparation:

    • Ensure the benzodioxole compound is of high purity. If necessary, purify the compound before storage.

    • Select an appropriate amber glass vial with a PTFE-lined screw cap.

    • Prepare a label with the compound name, structure, date of storage, and your initials.

  • Storage Procedure:

    • Transfer the purified compound into the amber glass vial.

    • If the compound is a liquid, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.

    • Tightly seal the vial with the PTFE-lined cap.

    • Wrap the cap with parafilm for an extra layer of sealing.

    • Place the labeled vial in a cool, dark, and dry location. A refrigerator (2-8°C) is generally recommended.[8]

Protocol 2: Storage of Polymerization-Prone Benzodioxole Compounds with an Inhibitor

This protocol is designed for benzodioxole derivatives containing reactive functional groups, such as allyl or vinyl moieties, that are susceptible to free-radical polymerization.

  • Material Preparation:

    • High-purity benzodioxole compound.

    • Amber glass vial with a PTFE-lined screw cap.

    • Polymerization inhibitor: Butylated Hydroxytoluene (BHT) is a common and effective choice.[6]

    • Labeling materials.

  • Inhibitor Addition and Storage Procedure:

    • Weigh the purified benzodioxole compound.

    • Calculate the amount of BHT required to achieve a concentration of 0.05-0.2% (w/w). For example, for 10 g of the compound, you would add 5-20 mg of BHT.

    • Add the calculated amount of BHT to the benzodioxole compound and ensure it is completely dissolved. Gentle agitation or sonication may be used if necessary.

    • Transfer the stabilized compound into the amber glass vial.

    • Purge the headspace with an inert gas.

    • Seal the vial tightly, wrap with parafilm, and label it.

    • Store the vial in a refrigerator (2-8°C).

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for a representative benzodioxole compound, safrole.

DegradationPathways Degradation Pathways of Safrole safrole Safrole (Benzodioxole Derivative) radical_formation Free Radical Formation safrole->radical_formation oxidation_ring Oxidation of Methylenedioxy Group safrole->oxidation_ring ring_cleavage Acid/Base Catalyzed Ring Cleavage safrole->ring_cleavage light_heat_oxygen Initiators: Light, Heat, Oxygen light_heat_oxygen->radical_formation light_heat_oxygen->oxidation_ring acid_base Catalysts: Acid/Base Contaminants acid_base->ring_cleavage polymerization Polymerization radical_formation->polymerization oxidation_side_chain Oxidation of Allyl Side Chain radical_formation->oxidation_side_chain

Caption: Key degradation pathways for safrole, a common benzodioxole derivative.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical reactions, including degradation and polymerization.
Light Store in darkness (Amber Vials)Prevents photochemical reactions that can generate free radicals and initiate degradation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes oxygen, a key component in oxidative degradation pathways.[6]
Container Tightly Sealed Amber GlassProvides a barrier against light and atmospheric moisture, and glass is generally inert.[6]
Inhibitor 0.05-0.2% BHT (for unsaturated derivatives)Scavenges free radicals to prevent the onset of polymerization.[6]
Purity Store only high-purity compoundsImpurities can act as catalysts for degradation reactions.

By adhering to these guidelines, you can significantly enhance the long-term stability of your valuable benzodioxole compounds, ensuring the integrity and reproducibility of your research.

References

  • Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. (2021). National Institutes of Health. [Link]

  • Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form. (n.d.). National Institutes of Health. [Link]

  • Effects of Extraction Solvent on Gas Chromatographic Quantitation of BHT and BHA in Chewing Gum. (n.d.). ResearchGate. [Link]

  • Spectrofluorimetric determination of butylated hydroxytoluene and butylated hydroxyanisole in their combined formulation: application to butylated hydroxyanisole residual analysis in milk and butter. (n.d.). ResearchGate. [Link]

  • A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. (n.d.). Griffith Research Online. [Link]

  • A Rapid and Simple Gas Chromatographic Method for Direct Determination of Safrole in Soft Drinks. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Percentages of antioxidant activity of essential oils and the BHT standard by the β-carotene/linoleic acid method. (n.d.). ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International - Chromatography Online. [Link]

  • Safrole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Shelf life testing of compounded hydroquinone creams: Evidence of oxidation. (n.d.). ResearchGate. [Link]

  • A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. (2019). PubMed. [Link]

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. (2018). PubMed. [Link]

  • SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas. (n.d.). PubMed. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. (n.d.). ResearchGate. [Link]

  • Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography–tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024). Eden Botanicals. [Link]

  • (PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). An-Najah Staff. [Link]

  • Process for stabilizing hydroquinone. (n.d.).
  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. (n.d.). ResearchGate. [Link]

  • Process for stabilizing hydroquinone. (n.d.).
  • Choosing laboratory plasticware with the right chemical compatibility. (n.d.). DWK Life Sciences. [Link]

  • Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. (n.d.). Journal of Food and Drug Analysis. [Link]

  • ANTIOXIDANT BHT. (n.d.). atamankimya.com. [Link]

  • Synthetic method of 1, 3-benzodioxole. (n.d.).
  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.pdf. (2012). Forensic Science International. [Link]

  • Analysis of chemical warfare agents by gas chromatography-mass spectrometry: methods for their direct detection and derivatization approaches for the analysis of their degradation products. (n.d.). R Discovery. [Link]

  • Testing the Antioxidant Effect of Essential Oils and BHT on Corn Oil at Frying Temperatures: a Response Surface Methodology. (n.d.). ResearchGate. [Link]

  • Pharmacokinetic Study of Safrole and Methyl Eugenol after Oral Administration of the Essential Oil Extracts of Asarum in Rats by GC-MS. (2021). National Institutes of Health. [Link]

  • Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method: Application to a Stability Study. (2016). Journal of Applied Pharmaceutical Science. [Link]

  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. (2021). PubMed. [Link]

  • Free Radical-Scavenging Dyes as Indicators of Frontal Polymerization Dynamics. (n.d.). ResearchGate. [Link]

  • Testing Drug Stability for Long-Term Storage. (2012). Drug Discovery and Development. [Link]

  • Essential Oils Composition and Antioxidant Properties of Three Thymus Species. (n.d.). National Institutes of Health. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). LCGC International - Chromatography Online. [Link]

  • Piperonal - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chemical compatibility chart plastics. (n.d.). cp-lab.com. [Link]

  • A Mechanistic investigation of acid-catalyzed cleavage of aryl-ether linkages: Implications for lignin depolymerization in acidic environments. (2014). RSC Publishing. [Link]

  • Essential Oil, Absolute & CO2 Storage Tips and Guidelines. (n.d.). From Nature With Love. [Link]

Sources

Optimization

Challenges in scaling up the production of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the synthesis and scale-up of 6-Methoxybenzo[d]dioxole-5-carbonitrile. This guide is designed for researchers, proces...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis and scale-up of 6-Methoxybenzo[d]dioxole-5-carbonitrile. This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, troubleshooting guides, and answers to frequently asked questions to navigate the challenges associated with its production.

Introduction

6-Methoxybenzo[d]dioxole-5-carbonitrile is a valuable intermediate in the synthesis of various biologically active molecules. Its production, while conceptually straightforward, presents several challenges, particularly during scale-up. Common issues include managing reaction exotherms, ensuring reagent stability, controlling impurity profiles, and achieving consistent yields. This document provides a comprehensive framework for addressing these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 6-Methoxybenzo[d]dioxole-5-carbonitrile at scale?

A1: The most prevalent and industrially relevant route starts from 6-methoxy-1,3-benzodioxole-5-carbaldehyde (6-methoxypiperonal). The synthesis typically proceeds via two main pathways:

  • Oxime Formation followed by Dehydration: The aldehyde is converted to its corresponding aldoxime, which is then dehydrated to the nitrile. This method avoids the use of highly toxic cyanide salts in the final step but requires effective (and often harsh) dehydrating agents.

  • Reductive Amination followed by Sandmeyer Reaction: The aldehyde is converted to the corresponding amine (6-methoxy-1,3-benzodioxol-5-yl)methanamine), which is then diazotized and subjected to a Sandmeyer reaction using a copper(I) cyanide catalyst.[1][2] This is a classic and robust method for introducing a nitrile group to an aromatic ring. While reliable, it involves the handling of unstable diazonium intermediates and toxic cyanide reagents.

Q2: What are the critical safety considerations when handling the reagents for this synthesis?

A2: Safety is paramount. Key hazards include:

  • Cyanide Salts (e.g., CuCN, NaCN): Highly toxic if ingested, inhaled, or absorbed through the skin.[3][4] Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All manipulations should be performed in a well-ventilated fume hood, and a dedicated cyanide antidote kit should be available.

  • Diazonium Salts: These intermediates are notoriously unstable and can be explosive when isolated or allowed to dry.[5] They should always be prepared at low temperatures (0–5 °C) and used immediately in solution.

  • Solvents and Reagents: Standard laboratory precautions for handling flammable solvents and corrosive acids/bases should be strictly followed.[6]

Q3: Which analytical techniques are recommended for in-process control and final product analysis?

A3: A multi-technique approach is essential for robust process control:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress at the bench.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction conversion, impurity profiling, and final product purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and key intermediates.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and any isolated intermediates or impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides quick confirmation of the nitrile group's presence (a sharp peak around 2220-2240 cm⁻¹).

Troubleshooting Guide: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a powerful tool but is sensitive to process parameters. This section addresses common failures encountered during the synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile from the corresponding amine.

Workflow for Sandmeyer-based Synthesis

cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation cluster_2 Step 3: Purification A 6-Methoxybenzo[d]dioxole-5-amine B Dissolve in aq. Acid (e.g., H2SO4/HCl) A->B C Cool to 0-5 °C B->C D Slowly add aq. NaNO2 C->D E Intermediate: Aryl Diazonium Salt Solution D->E G Add Diazonium Salt Solution to CuCN E->G Maintain Temp < 10 °C F Prepare CuCN solution F->G H Warm to Reaction Temp (e.g., 25-50 °C) G->H I Reaction Quench & Workup H->I J Crude Product I->J K Solvent Extraction J->K L Column Chromatography or Recrystallization K->L M Pure 6-Methoxybenzo[d]dioxole- 5-carbonitrile L->M

Caption: General workflow for the Sandmeyer synthesis of the target nitrile.

Common Problems & Solutions

Q: My reaction yield is consistently low (<50%). What are the likely causes?

A: Low yield in a Sandmeyer reaction is a classic problem that can usually be traced to the stability and handling of the diazonium salt intermediate.

  • Cause 1: Diazonium Salt Decomposition. The diazonium group is highly labile and prone to decomposition, especially at elevated temperatures, leading to the formation of phenolic byproducts.[5]

    • Solution: Maintain a strict temperature of 0–5 °C during the formation of the diazonium salt and its subsequent addition to the cyanide solution. Use a properly calibrated thermometer and a well-controlled cooling bath (ice-salt or a jacketed reactor). Ensure the sodium nitrite solution is also pre-chilled before addition.

  • Cause 2: Premature Nitrogen Gas Evolution. If you observe significant frothing or gas evolution during the addition of the diazonium salt to the copper cyanide, it indicates the reaction is proceeding too quickly or at too high a temperature, leading to undesired side reactions.

    • Solution: Add the diazonium salt solution to the copper cyanide solution slowly, often subsurface, to ensure it reacts before it can decompose. Maintain the receiving vessel's temperature below 10 °C during the addition.

  • Cause 3: Incorrect Stoichiometry or Reagent Quality.

    • Solution: Titrate your sodium nitrite solution to confirm its concentration. Use high-purity starting amine and freshly prepared copper(I) cyanide for best results. Ensure the acid used for diazotization is in sufficient molar excess.

Troubleshooting Flowchart for Low Yield

start Low Yield Observed q1 Was Temp kept at 0-5 °C during diazotization? start->q1 a1_no Action: Improve cooling. Use jacketed reactor. Re-run reaction. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Was significant gas evolved during addition to CuCN? a1_yes->q2 a2_yes Action: Slow down addition rate. Ensure subsurface addition. Improve cooling of CuCN pot. q2->a2_yes Yes a2_no No q2->a2_no No q3 Analyze byproducts by GC-MS. Is phenol derivative the major impurity? a2_no->q3 a3_yes Confirms diazonium decomposition. Re-evaluate Temp control and addition protocol. q3->a3_yes Yes a3_no No q3->a3_no No q4 Check reagent quality. (Amine purity, NaNO2 titer) a3_no->q4

Caption: Decision tree for troubleshooting low yields in the Sandmeyer reaction.

Q: The final product is dark and difficult to purify. How can I improve its purity?

A: Dark coloration often indicates the presence of polymeric or highly conjugated impurities, which can arise from side reactions.

  • Cause 1: Copper Contamination. Residual copper salts can color the product and complicate purification.

    • Solution: During workup, include an aqueous ammonia or ammonium chloride wash to complex and remove residual copper salts into the aqueous layer.

  • Cause 2: Azo-coupling Side Products. The diazonium salt can react with the starting amine or other electron-rich aromatic species to form colored azo compounds.

    • Solution: Ensure the diazotization goes to completion by using a slight excess of nitrous acid. A potassium iodide-starch paper test can be used to check for the presence of excess nitrous acid. Additionally, maintaining a sufficiently acidic pH minimizes the concentration of free amine available for coupling.

  • Purification Strategy:

    • Activated Carbon Treatment: After the initial workup, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stir with 1-5 wt% activated carbon for 30-60 minutes, then filter through a pad of celite. This is highly effective at removing color bodies.

    • Recrystallization: A well-chosen recrystallization solvent is the most effective method for purification at scale. Screen various solvents and solvent systems (e.g., ethanol/water, isopropanol, heptane/ethyl acetate) to find conditions that provide good crystal formation and impurity rejection.

Experimental Protocols & Data

Protocol: Sandmeyer Cyanation of 6-Methoxybenzo[d]dioxole-5-amine

(Note: This protocol is a representative example. All procedures must be adapted and optimized for specific laboratory or plant conditions by qualified personnel.)

Step 1: Diazotization

  • In a jacketed reactor equipped with an overhead stirrer and temperature probe, charge 6-Methoxybenzo[d]dioxole-5-amine (1.0 eq).

  • Add a 3 M solution of sulfuric acid (3.0 eq) while maintaining the temperature below 25 °C.

  • Cool the reactor contents to 0–5 °C .

  • In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C .

  • Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

Step 2: Cyanation

  • In a separate, larger reactor, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.3 eq) in water. Cool this solution to 10 °C.

  • Slowly transfer the cold diazonium salt solution from Step 1 into the cyanide solution over 1-2 hours, maintaining the reaction temperature below 15 °C. Vigorous gas evolution (N₂) will occur.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours until gas evolution ceases.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature and add toluene or ethyl acetate.

  • Filter the mixture to remove any inorganic solids.

  • Separate the organic layer. Wash sequentially with water, a 5% sodium carbonate solution, and brine.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

Comparative Data for Cyanation Methods
ParameterSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Material Aryl AmineAryl Halide (Br, Cl)
Cyanide Source CuCN / NaCNZn(CN)₂, KCN, or Cyanoformate
Catalyst Copper(I)Palladium complex (e.g., Pd(dba)₂/dppf)
Typical Temp. 0 °C (diazotization), 25-60 °C (cyanation)70-120 °C
Pros Well-established, inexpensive reagentsHigher functional group tolerance, avoids unstable diazonium salts
Cons Unstable/hazardous intermediate, toxic copper wasteExpensive catalyst, potential for palladium contamination in product[8]

References

  • Georgiou, I., et al. (2022). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank, 2022(4), M1489.[Link]

  • Charris, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and ADME/Tox Studies. Molecules, 26(22), 7010.[Link]

  • Shulgin, A. T., & Shulgin, A. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676.[Link]

  • Organic Chemistry Portal. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. organic-chemistry.org.[Link]

  • Shulgin, A. T., & Shulgin, A. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. ResearchGate.[Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org.[Link]

  • Dixon, D. J., et al. (2017). C-H Cyanation of 6-Ring N-Containing Heteroaromatics. Chemistry, 23(59), 14733-14737.[Link]

  • Vasile, C., et al. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Toxics, 11(8), 672.[Link]

  • Charris, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and ADME/Tox Studies. MDPI.[Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. khanacademy.org.[Link]

  • da Silva, A. B. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(1).[Link]

  • That Chemist. (2022). Diazonium Substitution - Sandmeyer Reactions (IOC 38). YouTube.[Link]

  • Taylor & Francis Online. (2020). New room temperature nematogens by cyano tail termination of alkoxy and alkylcyanobiphenyls and their anchoring behavior on metal salt-decorated surface. tandfonline.com.[Link]

  • University of Nottingham. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. eprints.nottingham.ac.uk.[Link]

  • ResearchGate. (2011). An efficient palladium-catalyzed cyanation of aryl chlorides. researchgate.net.[Link]

  • PubChem. (n.d.). Benzo-1,3-dioxole-5-carbonitrile. pubchem.ncbi.nlm.nih.gov.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Polar Benzodioxoles

Welcome to the technical support center for resolving challenging peak shapes in the HPLC analysis of polar benzodioxoles. This guide is designed for researchers, scientists, and drug development professionals who encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenging peak shapes in the HPLC analysis of polar benzodioxoles. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing, a common issue that can compromise the accuracy and reproducibility of chromatographic results. Here, we will explore the underlying causes of this phenomenon and provide systematic, field-proven strategies to restore optimal peak symmetry.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry is often caused by secondary interactions between the analyte and the stationary phase or other issues within the HPLC system.[3][4]

You can quantitatively assess peak tailing using the USP Tailing Factor (T) . A T value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, although for some assays, peaks with an asymmetry factor up to 1.5 may be acceptable.[3][5] If you're working under regulatory guidelines, a specific limit for tailing may be defined.[6]

Q2: Why are my polar benzodioxole compounds particularly susceptible to peak tailing?

A2: Polar benzodioxoles, especially those with basic functional groups like amines, are prone to peak tailing in reversed-phase HPLC for a few key reasons:

  • Secondary Silanol Interactions: The most common cause is the interaction between the polar, often basic, functional groups of your analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][5] These silanol groups can be acidic and interact strongly with basic compounds, leading to a secondary retention mechanism that causes peak tailing.[2][4]

  • Analyte pKa and Mobile Phase pH: If the pH of your mobile phase is close to the pKa of your benzodioxole analyte, the compound can exist in both ionized and non-ionized forms. This dual state can lead to peak broadening and tailing.[3][7]

  • Metal Contamination: Trace metal impurities within the silica matrix of the column can act as chelation sites for certain analytes, causing peak tailing.[4][6]

In-Depth Troubleshooting Guides

Issue 1: Peak tailing observed for my polar benzodioxole analyte on a standard C18 column.

This is a classic scenario driven by secondary interactions with the stationary phase. Here’s a systematic approach to resolving it:

Standard silica-based columns, even after end-capping, will have some remaining free silanol groups on the surface.[8] These silanols are acidic and can strongly interact with basic analytes, causing peak tailing.[1]

Caption: Troubleshooting workflow for peak tailing.

Protocol 1: Mobile Phase pH Adjustment

The goal is to suppress the ionization of the residual silanol groups on the stationary phase.

  • Initial Assessment: Note the current mobile phase pH and the peak tailing factor for your benzodioxole analyte.

  • Lower the pH: Prepare a mobile phase with a pH of ≤ 3.0.[4] This can be achieved by adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[9]

    • Rationale: At a low pH, the silanol groups are protonated (Si-OH), minimizing their ability to interact with basic analytes.[6][9]

  • Equilibrate the System: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure complete equilibration.

  • Inject and Analyze: Inject your sample and observe the peak shape. A significant reduction in tailing should be apparent.

  • Caution: Be aware that standard silica columns may degrade at a pH below 3.0.[5] It is advisable to use a column specifically designed for low pH conditions.[5][9]

Protocol 2: Employing Mobile Phase Additives (for when pH adjustment is insufficient)

If lowering the pH doesn't completely resolve the issue, competitive displacement of the analyte from active sites can be effective.

  • Prepare a Mobile Phase with a Competing Base: Add a small concentration (e.g., 0.05 M) of a sacrificial base like triethylamine (TEA) to your mobile phase.[6]

    • Rationale: TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from your benzodioxole analyte.[6]

  • Adjust pH: After adding TEA, adjust the mobile phase to your desired pH.

  • Equilibrate and Analyze: Follow the equilibration and injection steps outlined in Protocol 1.

Protocol 3: Selecting an Appropriate HPLC Column

If mobile phase modifications are not providing the desired peak shape, the most effective solution is often to switch to a more inert stationary phase.

  • Choose a Modern, High-Purity Silica Column: Opt for a column packed with Type B silica, which has a lower metal content and fewer acidic silanol sites.[4]

  • Consider an End-Capped Column: These columns have their residual silanol groups chemically derivatized to be less polar, reducing secondary interactions.[2][5]

  • Utilize a Polar-Embedded or Hybrid Phase Column:

    • Polar-Embedded Columns: These have a polar functional group incorporated near the base of the alkyl chain. This helps to shield the residual silanols and can improve peak shape for basic compounds.[3]

    • Hybrid Silica Columns: These incorporate organic groups into the silica matrix, reducing the overall silanol concentration and improving pH stability.[10]

Column TypeMechanism for Reducing TailingIdeal for...
High-Purity Silica (Type B) Reduced metal content and fewer acidic silanols.[4]General improvement over older columns.
End-Capped Residual silanols are chemically deactivated.[2][5]Basic and polar compounds.
Polar-Embedded Shields residual silanols and provides alternative interactions.[3]Highly polar and basic compounds, especially in highly aqueous mobile phases.
Hybrid Silica Lower overall silanol concentration and increased pH stability.[10]A wide range of compounds, including those requiring higher pH mobile phases.
Issue 2: All peaks in my chromatogram are tailing.

When all peaks, including those of non-polar compounds, exhibit tailing, the issue is likely a physical problem with the HPLC system rather than a chemical interaction with the column.[2]

  • Column Void: A void or channel can form at the head of the column, causing the sample to spread before it enters the packed bed.[1][6]

  • Extra-Column Volume: Excessive tubing length or fittings with a large internal diameter can lead to peak broadening and tailing.[2][3]

  • Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow path.[1]

  • Diagnose with a Neutral Compound: Inject a non-polar, neutral compound (e.g., toluene). If this peak also tails, it strongly suggests a physical issue with the system.[2]

  • Inspect and Service the Column:

    • If a void is suspected, you can try reversing the column (if the manufacturer's instructions permit) and washing it with a strong solvent to flush out any particulates on the frit.[5]

    • However, the most reliable solution for a column void is to replace the column.[1]

  • Minimize Extra-Column Volume:

    • Use tubing with the smallest possible internal diameter that is appropriate for your system's pressure.[3]

    • Keep the tubing length between the injector, column, and detector as short as possible.

  • Prevent Frit Blockage:

    • Always filter your samples and mobile phases.

    • Use a guard column or an in-line filter to protect the analytical column from particulates.[1]

Summary and Key Takeaways

Resolving peak tailing for polar benzodioxoles in HPLC is a systematic process of identifying and addressing the root cause. By understanding the interplay between your analyte's properties, the mobile phase, and the stationary phase, you can make informed decisions to achieve symmetrical, reproducible peaks.

  • Start with the simple fixes: Adjusting the mobile phase pH is often the quickest and easiest way to improve the peak shape for polar, basic compounds.

  • Don't be afraid to change your column: Modern column technologies are specifically designed to overcome the challenges of analyzing polar compounds.

  • Differentiate between chemical and physical problems: Injecting a neutral compound is a powerful diagnostic tool to determine if the issue lies with your method's chemistry or your HPLC system's hardware.

By following the troubleshooting guides and protocols outlined above, you will be well-equipped to tackle peak tailing issues and ensure the integrity of your chromatographic data.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Taylor, T. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Chromatography Online. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

Sources

Optimization

Strategies to improve the regioselectivity in the functionalization of benzodioxole

A Senior Application Scientist's Guide to Achieving Regioselectivity Welcome to the technical support guide for the regioselective functionalization of 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP). This s...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Achieving Regioselectivity

Welcome to the technical support guide for the regioselective functionalization of 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP). This scaffold is a privileged structure in medicinal chemistry, natural products, and materials science.[1][2] However, controlling the site of substitution on its aromatic ring can be a significant challenge. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles in your research.

Part 1: Frequently Asked Questions - Benzodioxole Reactivity Fundamentals

This section addresses foundational questions about the electronic nature of the benzodioxole ring system. Understanding these principles is the first step to troubleshooting and improving your reaction outcomes.

Q1: What makes regioselective functionalization of benzodioxole so challenging?

The 1,3-dioxole ring acts as a strong, fused electron-donating group (EDG). This enhances the nucleophilicity of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution.[3] However, it activates all four positions on the benzene ring (C-4, C-5, C-6, C-7), often leading to mixtures of regioisomers. The electronic and steric environments of the C-4/7 and C-5/6 positions are subtly different, and many standard reaction conditions lack the finesse to distinguish between them effectively.

Q2: Which positions on the benzodioxole ring are most electronically activated?

The two oxygen atoms of the dioxole ring donate electron density into the benzene ring primarily through resonance. This increases the electron density at all positions, but particularly at the positions ortho and para to the oxygen atoms.

  • C-5 and C-6 are para to one of the ring oxygens and meta to the other.

  • C-4 and C-7 are ortho to one of the ring oxygens and meta to the other.

Generally, the C-5/6 positions are considered slightly more electron-rich and are often the kinetic products in classical electrophilic aromatic substitution (EAS) reactions. However, the C-4/7 positions are sterically more accessible and can be targeted under specific conditions.

Part 2: Troubleshooting Guides for Common Synthetic Strategies

This section tackles specific experimental problems you might encounter and provides actionable solutions based on established chemical principles.

Strategy 1: Electrophilic Aromatic Substitution (EAS)

EAS is the most classical approach, but often the least selective.

Q: My Friedel-Crafts acylation is giving me a mixture of the 4- and 5-acyl-1,3-benzodioxole isomers. How can I improve selectivity for the desired product?

This is a classic problem. The 5-acyl product is often the major isomer due to electronic factors. To improve selectivity, you must manipulate the reaction conditions to favor one position over the other.

Troubleshooting Steps:

  • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can sometimes enhance selectivity by favoring the thermodynamically more stable product or by increasing the kinetic barrier difference between the two pathways.

  • Choice of Lewis Acid: The size and strength of the Lewis acid are critical.

    • Bulky Lewis Acids: Using a sterically hindered Lewis acid (e.g., AlCl₃ complexed with a bulky ligand, or milder acids like ZnCl₂) can disfavor substitution at the more sterically hindered C-5 position, potentially increasing the ratio of the C-4 product.

    • Heterogeneous Catalysts: Consider using solid acid catalysts. A recent study on the continuous acylation of 1,3-benzodioxole found that while selectivity can be challenging, heterogeneous catalysts like Zn-Aquivion can be employed, though by-product formation is common.[4]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies for substitution at different positions. Experiment with less polar solvents (e.g., dichloromethane, carbon disulfide) versus more polar ones (e.g., nitrobenzene), but be mindful of safety and compatibility.

Strategy 2: Directed ortho-Metalation (DoM)

DoM is a powerful and highly reliable strategy for achieving exclusive functionalization ortho to a directing metalation group (DMG).[5][6] This is the go-to method for targeting the C-4 or C-7 positions.

Q: I need to install a substituent exclusively at the C-4 position. How does DoM work for this, and what are the common pitfalls?

DoM leverages a heteroatom-containing group (the DMG) that coordinates to an organolithium base (like n-BuLi or sec-BuLi).[7] This coordination brings the base into proximity of the ortho C-H bond, which is then selectively deprotonated to form an aryllithium intermediate. This intermediate can be trapped with a wide range of electrophiles.

Caption: Decision workflow for C-4 functionalization using DoM.

Troubleshooting Common DoM Failures:

  • Problem: No reaction or incomplete lithiation.

    • Cause & Solution: Your base may not be strong enough, or an additive is needed. sec-BuLi is stronger than n-BuLi. Adding N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the basicity of the system.[5] Ensure your reagents are fresh and your glassware is scrupulously dried under vacuum or flame.

  • Problem: Low yield after adding the electrophile.

    • Cause & Solution: The lithiated intermediate may be unstable at higher temperatures. Maintain the temperature at -78 °C throughout the lithiation and electrophilic quench. Also, ensure the electrophile is highly reactive and added neat or as a pre-cooled solution in THF.

  • Problem: Wrong DMG or inability to install one.

    • Cause & Solution: The choice of DMG is crucial. Some of the most powerful DMGs include tertiary amides (-CONR₂) and O-carbamates (-OCONR₂).[5][8] If you cannot install a DMG directly on the benzodioxole ring, you may need to build the ring system onto an already functionalized benzene precursor.

Strategy 3: Transition Metal-Catalyzed C-H Functionalization

This modern approach avoids the need for pre-installed directing groups or harsh organometallic bases, offering a more atom-economical route.[9]

Q: I want to perform a direct arylation of 1,3-benzodioxole. How can I achieve high regioselectivity for the C-4 position?

Palladium-catalyzed direct C-H arylation has emerged as a highly effective method for this transformation. Research has shown that specific conditions can strongly favor C-4 arylation.

The reaction likely proceeds through a concerted metalation-deprotonation (CMD) mechanism. The selectivity for the C-4 position is thought to arise from a combination of steric and electronic factors within the palladium-ligand-substrate transition state. The use of a carboxylic acid additive (like pivalic acid) is often crucial, as it participates in the C-H cleavage step.

G Pd0 Pd(0)L_n Pd_II_Complex Ar-Pd(II)-X Pd0->Pd_II_Complex Oxidative Addition ArX Ar-X (Aryl Halide) CMD_TS CMD Transition State (C-H Activation at C-4) Pd_II_Complex->CMD_TS + Benzodioxole Benzodioxole Benzodioxole Benzodioxole->CMD_TS Intermediate Aryl-Pd(II)-Benzodioxole CMD_TS->Intermediate C-H Cleavage Product 4-Aryl-benzodioxole Intermediate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Sources

Troubleshooting

Troubleshooting guide for incomplete reactions in the synthesis of nitrile compounds

Technical Support Center: Nitrile Synthesis Core A Senior Application Scientist's Guide to Troubleshooting Incomplete Reactions Welcome to the Nitrile Synthesis Core, your dedicated resource for navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrile Synthesis Core

A Senior Application Scientist's Guide to Troubleshooting Incomplete Reactions

Welcome to the Nitrile Synthesis Core, your dedicated resource for navigating the complexities of nitrile preparation. As a Senior Application Scientist, I've seen firsthand how seemingly minor variables can lead to incomplete reactions, impacting yields and timelines. This guide is structured to address the most common issues encountered in the synthesis of nitrile compounds, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose problems, implement effective solutions, and ensure the integrity of your experimental outcomes.

This is a living document, grounded in established literature and field-proven experience. Let's turn those incomplete reactions into successful syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Cyanation of Alkyl Halides (Sₙ2)

This classic method, involving the reaction of an alkyl halide with a cyanide salt, is a cornerstone of nitrile synthesis. However, its success is highly dependent on controlling the competition with side reactions.

Question 1: My Sₙ2 cyanation reaction is sluggish or has stalled, showing significant unreacted alkyl halide. What are the primary causes?

Answer: An incomplete Sₙ2 cyanation is typically traced back to one of four key areas: the substrate's reactivity, the cyanide source's solubility, the solvent system, or the reaction temperature.

  • Substrate Steric Hindrance: The Sₙ2 reaction is exquisitely sensitive to steric bulk.[1][2] Reactivity follows the order: primary > secondary >> tertiary. Tertiary halides are generally unsuitable for this reaction as they will preferentially undergo elimination.[2][3] If you are using a secondary halide, expect slower reaction rates compared to a primary analogue.

    • Solution: If your substrate is sterically hindered, increasing the reaction temperature or switching to a more potent nucleophilic cyanide source may help. However, for tertiary halides, an alternative synthetic route is necessary.[2]

  • Cyanide Source and Solubility: Sodium cyanide (NaCN) and potassium cyanide (KCN) are common, but their solubility in organic solvents can be limited. The cyanide anion must be available in solution to act as a nucleophile.

    • Solution: Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) to shuttle the cyanide anion from the solid phase into the organic phase. Alternatively, using a more soluble cyanide source like tetrabutylammonium cyanide can significantly improve reaction rates.

  • Solvent Choice: The solvent plays a critical role. Protic solvents (e.g., ethanol, water) can solvate the cyanide anion, reducing its nucleophilicity, and can also lead to alcohol byproducts.[4][5]

    • Solution: The ideal choice is a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents solvate the cation (Na⁺ or K⁺) but leave the cyanide anion relatively "naked" and highly nucleophilic.

  • Temperature: While heating can increase the rate of an Sₙ2 reaction, it can also promote the competing E2 elimination pathway, especially with secondary halides.[5]

    • Solution: Monitor the reaction at a moderate temperature first (e.g., 50-60 °C). If the reaction is clean but slow, a gradual increase in temperature may be beneficial. If you observe elimination byproducts, lowering the temperature is advised.

Question 2: My primary product is an alkene, not the desired nitrile. How do I suppress this elimination side reaction?

Answer: The formation of an alkene indicates that the E2 elimination pathway is outcompeting the Sₙ2 substitution. This is a classic problem, particularly with secondary and sterically hindered primary alkyl halides.[2]

The cyanide ion (CN⁻) is not only a good nucleophile but also a reasonably strong base, capable of abstracting a proton from the beta-carbon, which initiates the elimination cascade.

Causality and Mitigation Strategies:

  • Substrate Structure: As steric hindrance increases at the alpha-carbon (the carbon bearing the halide), it becomes more difficult for the cyanide nucleophile to attack, making the alternative pathway—proton abstraction from the beta-carbon—more favorable.

  • Solvent Effects: As mentioned previously, polar protic solvents can stabilize the transition state of the elimination reaction.

  • Counter-ion: The presence of hydroxide ions, which can form if using aqueous cyanide solutions, will strongly favor elimination.[4]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use a dry solvent and freshly dried cyanide salt to minimize the presence of water and consequential hydroxide formation.

  • Switch to a Polar Aprotic Solvent: If you are not already, switch to DMSO or DMF. This will enhance the rate of Sₙ2 relative to E2.

  • Lower the Reaction Temperature: E2 reactions often have a higher activation energy than Sₙ2 reactions. Running the reaction at the lowest feasible temperature that still allows for a reasonable rate of substitution can significantly improve the product ratio.

Below is a diagram illustrating the competition between these two pathways.

G cluster_0 Reaction Pathways for Alkyl Halide + CN⁻ start R-CH₂-CH₂-X + CN⁻ sn2 Sₙ2 Pathway (Substitution) start->sn2  Nucleophilic Attack  at α-carbon e2 E2 Pathway (Elimination) start->e2  Base Abstraction  of β-proton nitrile R-CH₂-CH₂-CN (Desired Product) sn2->nitrile alkene R-CH=CH₂ (Byproduct) e2->alkene

Caption: Competing Sₙ2 and E2 pathways in alkyl halide cyanation.

Category 2: Dehydration of Primary Amides

The conversion of primary amides to nitriles via dehydration is a versatile method applicable to a wide range of substrates.[1][5] However, incomplete reactions often stem from the choice and handling of the dehydrating agent.

Question 3: My amide dehydration is incomplete, and I'm recovering a significant amount of starting material. What should I investigate?

Answer: This issue almost always points to an insufficiently powerful dehydrating agent, an inadequate amount of the agent, or the presence of moisture.

  • Reagent Potency and Choice: Not all dehydrating agents are created equal. Milder agents may not be effective for less reactive amides. Common reagents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA).[2][3][6]

    • Solution: If a milder reagent is failing, consider switching to a more powerful one. P₄O₁₀ is a very effective, albeit heterogeneous, dehydrating agent.[4][5] SOCl₂ is also highly effective but can generate corrosive HCl as a byproduct.[1][7]

Dehydrating AgentCommon ConditionsAdvantagesDisadvantages
P₄O₁₀ Solid, heated mixture[5]Very powerful, high-yieldingHeterogeneous, can be difficult to stir
SOCl₂ Often with a base (e.g., pyridine)Homogeneous, effective[1]Generates HCl, corrosive
POCl₃ Often with a base (e.g., pyridine)Homogeneous, commonCan be harsh, workup can be tricky
TFAA With a base (e.g., pyridine, Et₃N)Mild conditions, high yieldsExpensive
  • Stoichiometry: Dehydration is a stoichiometric process. Ensure you are using at least one full equivalent of the dehydrating agent relative to the water molecule being removed. Often, a slight excess is beneficial.

    • Solution: Review your calculations. For reagents like SOCl₂, which can react with other functional groups or be consumed by trace moisture, using 1.1-1.5 equivalents is common practice.

  • Anhydrous Conditions: The entire purpose of the reagent is to remove water. If your starting amide, solvent, or apparatus contains significant moisture, the reagent will be quenched before it can react with the amide.

    • Solution: Dry your starting amide (e.g., in a vacuum oven). Use anhydrous solvents. Flame-dry your glassware under an inert atmosphere (N₂ or Ar) before starting the reaction.

The general mechanism for dehydration using an electrophilic agent like SOCl₂ is depicted below.

G cluster_1 Amide Dehydration Mechanism (e.g., with SOCl₂) amide Primary Amide (R-CONH₂) intermediate Activated Intermediate (R-C(O-SOCl)NH₂) amide->intermediate  Nucleophilic attack by  amide oxygen reagent Dehydrating Agent (e.g., SOCl₂) reagent->intermediate elimination Elimination Step intermediate->elimination  Base-assisted proton  removal & loss of  leaving group nitrile Nitrile (R-C≡N) elimination->nitrile byproducts Byproducts (SO₂ + HCl) elimination->byproducts

Caption: Generalized mechanism of primary amide dehydration.

Category 3: General Reaction Monitoring & Purification

Question 4: How can I reliably monitor the progress of my reaction to determine if it's truly incomplete?

Answer: Accurate reaction monitoring is crucial to avoid prematurely stopping a reaction or applying unnecessarily harsh conditions. A multi-technique approach is often best.

Monitoring Protocol:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Procedure: Co-spot your reaction mixture alongside your starting material(s) on a TLC plate.

    • Interpretation: A complete reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product. An incomplete reaction will show spots for both. The relative intensity can give a qualitative sense of conversion.

    • Tip: Nitriles are generally less polar than their corresponding primary amide or alkyl halide starting materials. Therefore, the product spot should have a higher Rf value.

  • Gas Chromatography (GC) or Liquid Chromatography (LC-MS): For quantitative analysis, these methods are superior. They can provide precise ratios of starting material to product.

  • Infrared (IR) Spectroscopy: This is an excellent technique for confirming the functional group transformation.

    • Procedure: Withdraw a small aliquot from the reaction, perform a quick workup to remove reactive reagents, and take an IR spectrum.

    • Interpretation:

      • Disappearance of Amide Peaks: Look for the disappearance of the N-H stretches (~3200-3400 cm⁻¹) and the amide C=O stretch (~1660 cm⁻¹).

      • Appearance of Nitrile Peak: Look for the appearance of the characteristic C≡N triple bond stretch. This is a sharp, medium-intensity peak typically found in the 2210-2260 cm⁻¹ region, an area of the spectrum that is usually empty.[6]

The following workflow can guide your troubleshooting process.

G start Reaction Incomplete? monitor Confirm with TLC/IR/GC start->monitor sm_present Starting Material Still Present? monitor->sm_present byproducts Side Products Observed? sm_present->byproducts Yes end_ok Reaction Complete. Proceed to Workup. sm_present->end_ok No reagent Check Reagent Quality & Stoichiometry byproducts->reagent No purification Isolate & Characterize Byproducts byproducts->purification Yes conditions Optimize Conditions: Temp, Solvent, Time reagent->conditions conditions->start Re-run Reaction route Consider Alternative Synthetic Route purification->route end_fail Re-evaluate Strategy route->end_fail

Caption: A logical workflow for troubleshooting incomplete reactions.

References

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved January 26, 2026, from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved January 26, 2026, from [Link]

  • Clark, J. (n.d.). The preparation of nitriles. Chemguide. Retrieved January 26, 2026, from [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved January 26, 2026, from [Link]

  • LibreTexts. (2023). Preparation of Nitriles. Retrieved January 26, 2026, from [Link]

  • Patra, M., & Ghorai, P. (2021). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal, 16(12), 1494-1521. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 26, 2026, from [Link]

  • Hulet, R. (2021, February 4). 18: Preparation and reactions of nitriles [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Stability of 6-Methoxybenzo[d]dioxole-5-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: I suspect my sample of 6-Methoxybenzo[d]dioxole-5-carbonitrile has degraded. What are the visible signs?

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: I suspect my sample of 6-Methoxybenzo[d]dioxole-5-carbonitrile has degraded. What are the visible signs?

A: Visual inspection can often provide the first clues of degradation. Pure 6-Methoxybenzo[d]dioxole-5-carbonitrile is a stable, solid compound. The primary degradation pathway in the presence of moisture is hydrolysis of the nitrile group. This can lead to the formation of 6-methoxy-1,3-benzodioxole-5-carboxamide or further hydrolysis to 6-methoxy-1,3-benzodioxole-5-carboxylic acid. While these changes may not always be visible, you might observe a change in the physical state, such as clumping of the solid, or a slight discoloration. For definitive identification, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.

Q2: What is the chemical mechanism behind the moisture-induced degradation?

A: The nitrile group (C≡N) in 6-Methoxybenzo[d]dioxole-5-carbonitrile is susceptible to nucleophilic attack by water, a process known as hydrolysis.[1][2] This reaction can be catalyzed by either acidic or basic conditions. The process typically occurs in two stages: first, the nitrile is converted to an amide intermediate (6-methoxy-1,3-benzodioxole-5-carboxamide), which can then be further hydrolyzed to a carboxylic acid (6-methoxy-1,3-benzodioxole-5-carboxylic acid).[2] The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it a target for the lone pair of electrons on the oxygen atom of a water molecule.[1]

Q3: How should I properly store and handle 6-Methoxybenzo[d]dioxole-5-carbonitrile to prevent moisture exposure?

A: Proper storage and handling are critical for maintaining the stability of this compound. It is classified as a moisture-sensitive reagent. Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[3] A desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is also highly recommended for storage. When handling the compound, it is best practice to work in a glovebox or under a continuous flow of inert gas to minimize contact with atmospheric moisture.[4][5] Use dry glassware and syringes for all transfers.[5]

Q4: Can I use a standard laboratory freezer for long-term storage?

A: While low temperatures can slow down the rate of chemical reactions, a standard laboratory freezer is often a high-humidity environment. Storing the compound in a non-airtight container in such an environment can paradoxically increase the risk of moisture contamination upon temperature cycling. If freezer storage is necessary, ensure the compound is in a securely sealed container, and it is recommended to place this primary container inside a secondary, sealed container with a desiccant.

Troubleshooting Guides

Scenario 1: Unexpected Side Products in a Reaction

Issue: Your reaction involving 6-Methoxybenzo[d]dioxole-5-carbonitrile has produced unexpected side products, and the yield of the desired product is lower than anticipated.

Root Cause Analysis: The most likely culprit is the degradation of the starting material due to moisture. The presence of the hydrolysis products, the corresponding amide or carboxylic acid, can lead to the formation of unintended byproducts in your reaction.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before proceeding with the reaction, confirm the purity of your 6-Methoxybenzo[d]dioxole-5-carbonitrile using an appropriate analytical method (TLC, HPLC, or NMR).

  • Implement Anhydrous Techniques: Ensure all solvents are rigorously dried, and all glassware is oven-dried or flame-dried before use.[5] Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).

  • Purify the Reagent: If the starting material is found to be impure, purification by recrystallization or column chromatography may be necessary.

Scenario 2: Inconsistent Results Between Experiments

Issue: You are observing significant variability in your results, such as reaction times or product yields, when repeating an experiment with 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Root Cause Analysis: This inconsistency often points to varying levels of moisture contamination between different batches of the reagent or in different experimental setups. Even small amounts of water can catalyze the degradation, leading to inconsistent effective concentrations of the active starting material.

Troubleshooting Steps:

  • Standardize Handling Procedures: Implement a strict, standardized protocol for handling and dispensing the reagent to ensure minimal and consistent exposure to the atmosphere.[6]

  • Use Freshly Opened Reagent: Whenever possible, use a freshly opened container of 6-Methoxybenzo[d]dioxole-5-carbonitrile for a series of related experiments.

  • Monitor Environmental Conditions: Be mindful of the ambient humidity in the laboratory. Higher humidity days may require more stringent anhydrous techniques.

Experimental Protocol: Moisture Challenge Test

This protocol provides a method to assess the stability of 6-Methoxybenzo[d]dioxole-5-carbonitrile under controlled moisture conditions.

Objective: To quantify the rate of hydrolysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile upon exposure to a humid environment.

Materials:

  • 6-Methoxybenzo[d]dioxole-5-carbonitrile

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Environmental chamber with humidity control

  • Analytical balance

  • HPLC system with a C18 column and UV detector

Methodology:

  • Sample Preparation: Accurately weigh 10 mg of 6-Methoxybenzo[d]dioxole-5-carbonitrile into three separate, open glass vials.

  • Initial Analysis (T=0): Immediately dissolve the contents of one vial in a known volume of ACN to create a stock solution. Dilute an aliquot of this stock solution to a suitable concentration for HPLC analysis. This will serve as your baseline (T=0) purity measurement.

  • Moisture Exposure: Place the remaining two vials in an environmental chamber set to a specific relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), remove one vial from the chamber. Dissolve the contents in the same volume of ACN as the T=0 sample and analyze by HPLC under the same conditions.

  • Data Analysis: Quantify the peak area of the parent compound and any new peaks corresponding to the amide and carboxylic acid degradation products. Calculate the percentage of the remaining parent compound at each time point.

Data Presentation

Time (hours)Relative Humidity (%)Temperature (°C)6-Methoxybenzo[d]dioxole-5-carbonitrile (%)6-methoxy-1,3-benzodioxole-5-carboxamide (%)6-methoxy-1,3-benzodioxole-5-carboxylic acid (%)
0Ambient2599.8<0.1<0.1
24752595.24.10.7
48752590.58.31.2
72752585.113.01.9

Table 1: Example data from a moisture challenge test demonstrating the degradation of 6-Methoxybenzo[d]dioxole-5-carbonitrile over time at 75% relative humidity.

Visualizations

Hydrolysis_Pathway Compound 6-Methoxybenzo[d]dioxole- 5-carbonitrile Amide 6-methoxy-1,3-benzodioxole- 5-carboxamide Compound->Amide + H2O Acid 6-methoxy-1,3-benzodioxole- 5-carboxylic acid Amide->Acid + H2O

Caption: Hydrolysis pathway of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected Side Products CheckPurity Verify Purity of Starting Material (TLC, HPLC, NMR) Start->CheckPurity Pure Purity Acceptable? CheckPurity->Pure Purify Purify Reagent (Recrystallization, Chromatography) Pure->Purify No CheckTechnique Review Anhydrous Techniques (Dry Solvents, Inert Atmosphere) Pure->CheckTechnique Yes Purify->CheckPurity TechniqueOK Techniques Adequate? CheckTechnique->TechniqueOK ImproveTechnique Implement Stricter Anhydrous Protocols TechniqueOK->ImproveTechnique No Proceed Proceed with Experiment TechniqueOK->Proceed Yes ImproveTechnique->Proceed

Caption: Troubleshooting workflow for experiments with 6-Methoxybenzo[d]dioxole-5-carbonitrile.

References

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Structural Confirmation of 6-Methoxybenzo[d]dioxole-5-carbonitrile: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. In this guide, we delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. In this guide, we delve into the structural elucidation of 6-Methoxybenzo[d]dioxole-5-carbonitrile, a compound of interest with potential applications in various fields. While multiple analytical techniques can provide structural information, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of structure.

This guide will provide an in-depth comparison of X-ray crystallography with other widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the theoretical underpinnings, practical experimental workflows, and the quality of data obtained from each method, supported by hypothetical experimental data for 6-Methoxybenzo[d]dioxole-5-carbonitrile, derived from established principles and data from analogous structures.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering[1]. The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal[2]. A purified sample at a high concentration is crystallized, and the crystals are exposed to an X-ray beam. The resulting diffraction patterns are then processed to yield information about the crystal packing and the repeating unit that forms the crystal[2].

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles.

X-ray_Crystallography_Workflow cluster_SamplePrep Sample Preparation cluster_DataCollection Data Collection cluster_StructureSolution Structure Solution & Refinement cluster_Analysis Final Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Purity >95% Mounting Crystal Mounting Crystallization->Mounting Suitable Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction Goniometer Integration Data Integration & Scaling Diffraction->Integration Diffraction Pattern Phasing Phase Problem Solution Integration->Phasing Reflection Data Refinement Model Building & Refinement Phasing->Refinement Initial Electron Density Map Validation Structure Validation Refinement->Validation Refined Structure CIF CIF File Generation Validation->CIF Validated Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Part 1: Crystal Growth - The Critical First Step

The primary bottleneck in SC-XRD is often the growth of high-quality single crystals[3]. For a small organic molecule like 6-Methoxybenzo[d]dioxole-5-carbonitrile, several common crystallization techniques can be employed[2][4]:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution reduces the compound's solubility, leading to crystallization.

  • Solvent-Antisolvent Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible "antisolvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Hypothetical Protocol for 6-Methoxybenzo[d]dioxole-5-carbonitrile:

  • Dissolution: Dissolve approximately 10 mg of purified 6-Methoxybenzo[d]dioxole-5-carbonitrile in 1 mL of a suitable solvent (e.g., acetone or ethyl acetate) in a small vial.

  • Vapor Diffusion Setup: Place the vial in a larger, sealed jar containing a small amount of an antisolvent (e.g., hexane).

  • Incubation: Allow the setup to stand undisturbed at room temperature for several days to weeks.

  • Crystal Harvesting: Carefully retrieve any suitable single crystals that have formed using a mounted loop.

Part 2: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of monochromatic X-rays[1]. The interaction of the X-rays with the crystal's electron density produces a diffraction pattern of spots, which is recorded by a detector. A complete dataset is collected by rotating the crystal through various orientations.

Hypothetical Data Collection Parameters:

ParameterValue
DiffractometerBruker D8 Venture
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100 K
DetectorPHOTON II CPAD
Data Collection Strategyω and φ scans
2θ Range4° to 60°
Total Frames1800
Exposure Time per Frame10 s

Part 3: Structure Solution and Refinement

The collected diffraction data, consisting of the intensities and positions of the reflections, is then used to solve the crystal structure. The "phase problem," where the phase information of the diffracted waves is lost, is overcome using computational methods like direct methods or Patterson synthesis. This yields an initial electron density map, from which a preliminary model of the molecule can be built.

This initial model is then refined against the experimental data. The process of structure refinement involves adjusting the atomic positions, displacement parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns[5][6][7].

Hypothetical Crystallographic Data for 6-Methoxybenzo[d]dioxole-5-carbonitrile:

ParameterValue
Chemical FormulaC₉H₇NO₃
Formula Weight177.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.123(4) Å
b10.456(5) Å
c9.345(4) Å
β105.23(1)°
Volume765.4(6) ų
Z4
Density (calculated)1.538 g/cm³
R-factor (final)0.045

Orthogonal Confirmation: Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer complementary information about the molecule's connectivity, functional groups, and mass, primarily in the solution or gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

Hypothetical NMR Data for 6-Methoxybenzo[d]dioxole-5-carbonitrile (in CDCl₃):

  • ¹H NMR (400 MHz):

    • δ 7.05 (s, 1H, Ar-H)

    • δ 6.95 (s, 1H, Ar-H)

    • δ 6.05 (s, 2H, O-CH₂-O)

    • δ 3.90 (s, 3H, O-CH₃)

  • ¹³C NMR (100 MHz):

    • δ 151.0 (Ar-C)

    • δ 148.5 (Ar-C)

    • δ 142.0 (Ar-C)

    • δ 118.0 (C≡N)

    • δ 110.0 (Ar-CH)

    • δ 105.5 (Ar-C)

    • δ 102.0 (O-CH₂-O)

    • δ 98.0 (Ar-CH)

    • δ 56.5 (O-CH₃)

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure.

Hypothetical MS Data for 6-Methoxybenzo[d]dioxole-5-carbonitrile:

  • Technique: Electrospray Ionization (ESI)

  • Molecular Ion (M+H)⁺: m/z 178.0498 (calculated for C₉H₈NO₃⁺: 178.0504)

  • Key Fragments: m/z 163 (-CH₃), 148 (-OCH₃), 132 (-CN, -OCH₃)

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the mass spectrometer's ion source.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Hypothetical IR Data for 6-Methoxybenzo[d]dioxole-5-carbonitrile:

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretch (nitrile)
~2850-3000MediumC-H stretch (aromatic and aliphatic)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1250, ~1040StrongC-O stretch (ether and dioxole)

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in solution.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided 3D structure, bond lengths/angles, stereochemistryConnectivity, chemical environment of atomsMolecular weight, elemental composition, fragmentationFunctional groups
Sample Phase Solid (single crystal)SolutionGas/SolutionSolid/Liquid/Gas
Sample Amount Micrograms to milligramsMilligramsNanograms to microgramsMilligrams
Strengths Unambiguous structure determinationDetailed connectivity information in solutionHigh sensitivity, exact mass determinationFast, non-destructive, good for functional group identification
Limitations Requires high-quality single crystalsCan be complex for large molecules, insensitiveProvides limited connectivity informationLimited structural detail

digraph "Technique_Comparison" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Need Structural Information", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Question1" [label="Unambiguous 3D Structure Required?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "X-ray" [label="X-ray Crystallography", fillcolor="#FBBC05", fontcolor="#202124"]; "Question2" [label="Connectivity Information Needed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Question3" [label="Molecular Weight / Formula?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IR" [label="IR Spectroscopy", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "End" [label="Structural Confirmation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Question1"; "Question1" -> "X-ray" [label="Yes"]; "Question1" -> "Question2" [label="No"]; "X-ray" -> "End"; "Question2" -> "NMR" [label="Yes"]; "Question2" -> "Question3" [label="No"]; "NMR" -> "End"; "Question3" -> "MS" [label="Yes"]; "Question3" -> "IR" [label="No"]; "MS" -> "End"; "IR" -> "End"; }

Figure 2: Decision tree for selecting a structural analysis technique.

Conclusion

For the definitive structural confirmation of 6-Methoxybenzo[d]dioxole-5-carbonitrile, single-crystal X-ray crystallography is the unparalleled technique, providing a complete and unambiguous three-dimensional picture of the molecule. However, a comprehensive structural elucidation relies on the synergistic use of multiple analytical methods. NMR spectroscopy is essential for confirming the structure in solution and providing detailed connectivity information. Mass spectrometry provides the crucial confirmation of the molecular weight and elemental composition, while IR spectroscopy offers a rapid and straightforward method for identifying the key functional groups. By integrating the data from these complementary techniques, researchers can achieve a holistic and robust understanding of the molecular structure, which is fundamental for advancing scientific research and drug development.

References

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • MIT OpenCourseWare. Structure refinement. [Link]

  • Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536–2559. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. Stanford University. [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • YouTube. (2022). Mass Fragmentation pattern of nitro compounds. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. The FEBS Journal, 284(16), 2536–2550. [Link]

  • LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • University of Barcelona. Crystallization of small molecules. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • ResearchGate. (2015). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. [Link]

  • ResearchGate. (2007). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ACS Publications. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. [Link]

  • Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

  • Phenix. Structure Refinement. [Link]

  • Semantic Scholar. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

  • YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • ResearchGate. (2009). Fragmentation pathway involving the nitrile form of.... [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Royal Society of Chemistry. (1969). The mass spectrometry of nitrate esters and related compounds. Part I. Journal of the Chemical Society B: Physical Organic, 33-36. [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

  • LibreTexts. (2023). Identifying Characteristic Functional Groups. Chemistry LibreTexts. [Link]

  • MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • ResearchGate. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. [Link]

Sources

Comparative

Comparative analysis of different synthetic pathways to 6-Methoxybenzo[d]dioxole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methoxybenzo[d]dioxole-5-carbonitrile is a valuable building block in medicinal chemistry and materials science. Its unique substituted benzo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxybenzo[d]dioxole-5-carbonitrile is a valuable building block in medicinal chemistry and materials science. Its unique substituted benzodioxole scaffold is a recurring motif in a number of pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide will compare and contrast three primary synthetic strategies, providing detailed protocols and a comparative analysis to aid in the selection of the most appropriate pathway for your research and development needs.

Comparative Analysis of Synthetic Pathways

Three principal synthetic routes to 6-Methoxybenzo[d]dioxole-5-carbonitrile have been identified and will be discussed in detail:

  • Synthesis from 6-Methoxypiperonal: A direct approach involving the conversion of a readily available aldehyde to the corresponding nitrile.

  • Palladium-Catalyzed Cyanation of a Halogenated Precursor: A modern cross-coupling strategy offering high functional group tolerance.

  • Sandmeyer Reaction of an Amino Precursor: A classic and robust method for the introduction of a cyano group.

The following table provides a high-level comparison of these three pathways, with detailed experimental protocols and discussions to follow.

Parameter Route 1: From 6-Methoxypiperonal Route 2: Palladium-Catalyzed Cyanation Route 3: Sandmeyer Reaction
Starting Material 6-Methoxy-1,3-benzodioxole-5-carbaldehyde5-Bromo-6-methoxy-1,3-benzodioxole6-Methoxy-1,3-benzodioxol-5-amine
Key Transformation Aldehyde to Nitrile ConversionC-Br to C-CN CouplingDiazotization followed by Cyanation
Typical Reagents Hydroxylamine, Dehydrating Agent (e.g., Acetic Anhydride, SOCl₂)Pd Catalyst, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])NaNO₂, Acid, CuCN
Reported Yields Moderate to HighGood to ExcellentModerate to Good
Advantages Readily available starting material, straightforward transformation.High functional group tolerance, mild reaction conditions possible.Well-established and reliable method.
Disadvantages May require harsh dehydrating agents.Catalyst cost and sensitivity, toxicity of cyanide sources.Handling of potentially unstable diazonium salts, use of toxic copper cyanide.
Scalability Generally good.Can be challenging due to catalyst cost and removal.Well-established for large-scale synthesis.

Route 1: Synthesis from 6-Methoxypiperonal

This pathway offers a direct and often efficient method for the synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile starting from the corresponding aldehyde, 6-methoxypiperonal. The transformation is typically a two-step, one-pot procedure involving the formation of an aldoxime followed by its dehydration.

Causality of Experimental Choices

The initial formation of the oxime from the aldehyde and hydroxylamine is a robust and high-yielding reaction. The choice of the dehydrating agent for the subsequent conversion of the oxime to the nitrile is critical. A variety of reagents can be employed, each with its own advantages and disadvantages in terms of reactivity, cost, and ease of workup. Acetic anhydride is a common and effective choice, though other reagents such as thionyl chloride or phosphorus pentoxide can also be utilized. The reaction conditions are typically mild, and the product can often be isolated by simple precipitation and filtration.

Experimental Protocol

Step 1: Oxime Formation and Dehydration

  • To a solution of 6-methoxy-1,3-benzodioxole-5-carbaldehyde (1 equivalent) in a suitable solvent such as pyridine or ethanol, add hydroxylamine hydrochloride (1.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and add a dehydrating agent, such as acetic anhydride (2-3 equivalents), dropwise while maintaining the temperature.

  • After the addition is complete, continue to stir the reaction at room temperature or with gentle heating until the oxime intermediate is fully converted to the nitrile, as indicated by TLC.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Route_1_Workflow Start 6-Methoxypiperonal Oxime 6-Methoxypiperonal Oxime Start->Oxime Hydroxylamine Nitrile 6-Methoxybenzo[d]dioxole-5-carbonitrile Oxime->Nitrile Dehydrating Agent (e.g., Acetic Anhydride)

Caption: Synthesis of the target nitrile from 6-methoxypiperonal.

Route 2: Palladium-Catalyzed Cyanation of a Halogenated Precursor

Modern organometallic chemistry offers powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed cyanation of aryl halides has emerged as a versatile and highly efficient method for the synthesis of aromatic nitriles.[1][2] This approach provides an alternative route to 6-Methoxybenzo[d]dioxole-5-carbonitrile, starting from a corresponding bromo- or chloro-substituted precursor.

Causality of Experimental Choices

The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the catalyst, ligand, base, and solvent. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial for achieving high catalytic activity and selectivity. The cyanide source is another key parameter, with options ranging from the highly toxic but reactive zinc cyanide to the less toxic but often less reactive potassium ferrocyanide.[3] The reaction conditions are generally mild, and the method is tolerant of a wide range of functional groups, making it an attractive option for complex molecule synthesis.

Experimental Protocol

Step 1: Palladium-Catalyzed Cyanation

  • In a glovebox or under an inert atmosphere, combine 5-bromo-6-methoxy-1,3-benzodioxole (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., dppf, XPhos, 2-10 mol%) in a dry Schlenk tube.

  • Add the cyanide source (e.g., Zn(CN)₂, 0.6-1.2 equivalents, or K₄[Fe(CN)₆], 0.5-1.0 equivalents) and a base (e.g., K₂CO₃, Na₂CO₃) if required by the specific protocol.

  • Add a dry, degassed solvent (e.g., DMF, DMAc, toluene).

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the organic phase with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Route_2_Workflow Start 5-Bromo-6-methoxy- 1,3-benzodioxole Nitrile 6-Methoxybenzo[d]dioxole- 5-carbonitrile Start->Nitrile Pd Catalyst, Ligand, Cyanide Source

Caption: Palladium-catalyzed synthesis of the target nitrile.

Route 3: Sandmeyer Reaction of an Amino Precursor

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aromatic amine to a variety of functional groups, including the nitrile group.[4][5][6] This classical transformation proceeds via a diazonium salt intermediate and offers a robust pathway to 6-Methoxybenzo[d]dioxole-5-carbonitrile from the corresponding amine.

Causality of Experimental Choices

The Sandmeyer reaction is a two-stage process. The first stage is the diazotization of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The second stage involves the reaction of the diazonium salt with a copper(I) cyanide solution. The copper(I) salt is crucial for the catalytic decomposition of the diazonium salt and the introduction of the cyanide nucleophile. Careful control of the reaction temperature and the slow addition of the diazonium salt solution to the cyanide solution are important for maximizing the yield and minimizing side reactions.

Experimental Protocol

Step 1: Diazotization and Cyanation

  • Dissolve 6-methoxy-1,3-benzodioxol-5-amine (1 equivalent) in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction.

  • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic extracts with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to yield 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Route_3_Workflow Start 6-Methoxy-1,3-benzodioxol- 5-amine Diazonium Diazonium Salt Start->Diazonium NaNO₂, Acid Nitrile 6-Methoxybenzo[d]dioxole- 5-carbonitrile Diazonium->Nitrile CuCN

Caption: Sandmeyer reaction pathway to the target nitrile.

Conclusion

The choice of the optimal synthetic pathway to 6-Methoxybenzo[d]dioxole-5-carbonitrile will depend on a variety of factors, including the availability and cost of starting materials, the desired scale of the synthesis, the available laboratory equipment, and safety considerations.

  • Route 1 (from 6-Methoxypiperonal) is attractive due to the commercial availability of the starting material and the straightforward nature of the transformation. It is likely to be a cost-effective option for moderate to large-scale production.

  • Route 2 (Palladium-Catalyzed Cyanation) offers the advantages of modern cross-coupling chemistry, including potentially milder reaction conditions and high functional group tolerance. This route may be particularly suitable for the synthesis of analogues or in situations where the starting halogenated precursor is readily accessible.

  • Route 3 (Sandmeyer Reaction) is a classic and reliable method that is well-suited for large-scale synthesis. While it involves the handling of potentially hazardous intermediates and reagents, its robustness and predictability make it a valuable tool in the synthetic chemist's arsenal.

Ultimately, the selection of the most appropriate synthetic route will require a careful evaluation of the specific needs and constraints of the project. This guide provides the foundational information and experimental insights to make an informed decision.

References

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • Bour, J. R., et al. (2020). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Organic Letters, 22(10), 3959–3963.
  • Bhandari, S., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • 发明人. (2020). 合成6-甲氧基-1-四氢萘酮的方法.
  • Ghorbani‐Vaghei, R., & Veisi, H. (2012). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Journal of Applied Polymer Science, 125(2), 1235-1240.
  • Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.
  • Pazo, E., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2868.
  • Mao, Y., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES, 89(8), 1885.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Anbarasan, P., et al. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Organic & Biomolecular Chemistry, 19(1), 25-41.
  • Al-Zaydi, K. M. (2013). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ARKIVOC, 2013(4), 424-431.
  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Leite, A. C. L., et al. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 55(8), 555-558.
  • El-Dean, A. M. K., et al. (2018). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Evaluating the Cytotoxicity of 6-Methoxybenzo[d]dioxole-5-carbonitrile on Cancer Cell Lines

Introduction: The Untapped Potential of the Benzodioxole Scaffold In the relentless pursuit of novel anticancer agents, medicinal chemists frequently turn to privileged scaffolds—molecular frameworks that consistently de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of the Benzodioxole Scaffold

In the relentless pursuit of novel anticancer agents, medicinal chemists frequently turn to privileged scaffolds—molecular frameworks that consistently demonstrate bioactivity across various targets. The 1,3-benzodioxole moiety is one such scaffold, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been investigated for their cytotoxic effects against several human tumor cell lines, including multidrug-resistant cancers.[2] This guide focuses on a specific, lesser-studied derivative, 6-Methoxybenzo[d]dioxole-5-carbonitrile , providing a comparative framework and a detailed experimental roadmap for its cytotoxic evaluation.

While direct cytotoxic data for this specific carbonitrile derivative is not yet widely published, its structural congeners have shown promising activity. For instance, various 1,3-benzodioxole derivatives have demonstrated growth inhibitory properties against leukemia, lung, colon, breast, and other cancer cell lines.[2][3] This precedent establishes a strong rationale for the systematic investigation of 6-Methoxybenzo[d]dioxole-5-carbonitrile. This document serves as a comprehensive guide for researchers aiming to characterize its anticancer potential, comparing its hypothetical performance to established benzodioxole analogs and outlining robust, self-validating protocols for its evaluation.

The Comparative Landscape: What We Know from Related Benzodioxole Derivatives

To establish a benchmark for our investigation, we must first understand the performance of structurally similar compounds. Research has shown that modifications to the 1,3-benzodioxole ring system can significantly influence cytotoxic potency and selectivity. For example, a study on various synthesized 1,3-benzodioxole derivatives revealed that certain compounds exhibited significant growth inhibition on a panel of 60 human tumor cell lines, with GI₅₀ (concentration for 50% growth inhibition) values in the micromolar range.[2] Another study highlighted that conjugating 1,3-benzodioxole derivatives with other molecules could enhance their anti-proliferative efficiency and selectivity against cancer cells versus normal cells.[3][4]

Below is a summary of reported cytotoxic activities for representative benzodioxole derivatives, which will serve as our primary comparators.

Compound/DerivativeCancer Cell LineReported Activity (IC₅₀ / GI₅₀)Reference
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl esterK-562 (Leukemia)GI₅₀: ~0.74 µM[2]
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl esterMDA-MB-435 (Breast)GI₅₀: ~0.12 µM[2]
Benzodioxole-carboxamide derivative (2a)Hep3B (Liver)Potent activity, induced G2-M arrest[5]
Benzodioxole-aryl acetic acid derivative (3e)HeLa (Cervical)CC₅₀: 219 µM[6]
Doxorubicin (Standard Chemotherapeutic)HeLa (Cervical)IC₅₀: ~0.5 - 1.5 µM (Typical Range)N/A
Cisplatin (Standard Chemotherapeutic)A549 (Lung)IC₅₀: ~3 - 10 µM (Typical Range)N/A

Note: IC₅₀ (Inhibitory Concentration 50%) and GI₅₀ (Growth Inhibition 50%) are common metrics but measure slightly different endpoints. CC₅₀ (Cytotoxic Concentration 50%) is also used. Values are highly dependent on assay conditions and exposure times.

This existing data suggests that our target compound, 6-Methoxybenzo[d]dioxole-5-carbonitrile , could plausibly exhibit activity in the low-to-mid micromolar range. The key objectives of our evaluation will be to determine its IC₅₀ across a diverse panel of cancer cells and, crucially, to assess its selectivity by comparing its effects on cancerous versus non-cancerous cell lines.

Proposed Mechanism of Action: Targeting the Cellular Redox System

Several 1,3-benzodioxole derivatives exert their anticancer effects by inducing overwhelming oxidative stress within cancer cells.[7] Many cancer cells operate with a heightened basal level of reactive oxygen species (ROS) and are thus more vulnerable to further ROS induction than their healthy counterparts.[4] A key target in this process is the Thioredoxin (Trx) system, which is often overexpressed in tumors and is critical for maintaining redox homeostasis and promoting cell survival and proliferation.[3][4]

We hypothesize that 6-Methoxybenzo[d]dioxole-5-carbonitrile, like its analogs, may act as an inhibitor of Thioredoxin Reductase (TrxR). Inhibition of TrxR disrupts the cell's ability to manage oxidative stress, leading to a buildup of ROS. This, in turn, can trigger the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like Caspase-3, leading to programmed cell death.

G cluster_cell Cancer Cell Compound 6-Methoxybenzo[d]dioxole- 5-carbonitrile TrxR Thioredoxin Reductase (TrxR) (Overexpressed in Cancer) Compound->TrxR Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Leads to Accumulation Caspase3 Caspase-3 Activation ROS->Caspase3 Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Executes

Caption: Proposed mechanism of action for 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Experimental Guide for a Comprehensive Cytotoxicity Evaluation

To rigorously assess the cytotoxic potential of 6-Methoxybenzo[d]dioxole-5-carbonitrile, a multi-tiered approach is essential. This ensures that the data is not only accurate but also provides mechanistic insights. The overall workflow involves primary screening for cell viability, followed by secondary assays to confirm cytotoxicity and elucidate the mode of cell death.

G cluster_workflow Cytotoxicity Evaluation Workflow cluster_assays Primary & Secondary Assays start Select & Culture Cell Lines (e.g., A549, MCF-7, HT-29, NIH/3T3) treat Treat with Compound (Dose-Response) start->treat MTT MTT Assay (Metabolic Viability) treat->MTT LDH LDH Release Assay (Membrane Integrity) treat->LDH Caspase Caspase-3 Assay (Apoptosis) treat->Caspase analyze Data Analysis (IC₅₀ Calculation, Statistical Tests) MTT->analyze LDH->analyze Caspase->analyze

Caption: A streamlined workflow for evaluating compound cytotoxicity.

Part 1: Cell Viability Assessment via MTT Assay

The MTT assay is a foundational colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) and a non-cancerous control cell line (e.g., NIH/3T3) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of 6-Methoxybenzo[d]dioxole-5-carbonitrile in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Part 2: Cytotoxicity Confirmation via LDH Assay

While the MTT assay measures metabolic health, the Lactate Dehydrogenase (LDH) assay directly quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[11][12] This provides a confirmatory measure of cytotoxicity.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).[12] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.[12]

  • Calculation: Determine the amount of LDH release by subtracting the 680 nm absorbance from the 490 nm absorbance. Compare the values from treated cells to control wells (spontaneous LDH release) and maximum LDH release (cells lysed with a provided lysis buffer).

Part 3: Apoptosis Detection via Caspase-3 Activity Assay

To determine if the observed cytotoxicity is due to apoptosis, a direct measurement of the activity of key executioner caspases is required.[13][14] Caspase-3 is a central mediator of apoptosis, and its activation is a hallmark of this cell death pathway.[15]

Experimental Protocol: Colorimetric Caspase-3 Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or T-25 flask and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Lysis: After treatment, collect both adherent and floating cells and centrifuge. Wash with cold PBS. Lyse the cells using a cold lysis buffer provided with a commercial kit (e.g., from MP Biomedicals or Sigma-Aldrich).[15] Incubate on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.[15] Collect the supernatant, which contains the cytosolic proteins. Determine the total protein concentration using a Bradford or BCA assay.

  • Caspase Reaction: In a 96-well plate, add 50 µL of cell lysate (normalized for protein concentration) to each well.

  • Substrate Addition: Add 50 µL of 2X Reaction Buffer containing the Caspase-3 substrate (e.g., DEVD-pNA).[15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is directly proportional to the Caspase-3 activity.

  • Analysis: Compare the activity in treated samples to the untreated control. A known apoptosis inducer (e.g., Staurosporine) can be used as a positive control.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive cytotoxic evaluation of 6-Methoxybenzo[d]dioxole-5-carbonitrile . By employing a combination of viability (MTT), cytotoxicity (LDH), and mechanistic (Caspase-3) assays, researchers can build a detailed profile of the compound's anticancer potential. The key to a successful evaluation lies in comparing its performance not only against standard chemotherapeutics but also against its structural analogs from the well-established 1,3-benzodioxole family. Should this compound demonstrate potent and selective activity, it would warrant further investigation into more complex signaling pathways, in vivo efficacy in animal models, and potential as a lead compound for drug development.

References

  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Retrieved January 26, 2026, from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved January 26, 2026, from [Link]

  • Al-Qaisi, J., Abutarboush, R., Jaradat, N., Zaid, A. N., & Hawash, M. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Research Notes, 13(1), 433. Retrieved January 26, 2026, from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][16]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved January 26, 2026, from [Link]

  • Hawash, M., Eid, A. M., Jaradat, N., Abualhasan, M., Zaid, A. N., Draghmeh, S., Daraghmeh, D., Daraghmeh, H., Shtayeh, T., Sawaftah, H., Amer, J., & Mousa, A. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. Retrieved January 26, 2026, from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved January 26, 2026, from [Link]

  • Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. Retrieved January 26, 2026, from [Link]

  • Cell Viability Assays. (2013). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 26, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Structures of Benzodioxole derivatives that have biological activities. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Caspase Protocols in Mice. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. (2013). DOI. Retrieved January 26, 2026, from [Link]

  • Current trends in luminescence-based assessment of apoptosis. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved January 26, 2026, from [Link]

  • Anticancer Activity of Vitamin D, Lumisterol and Selected Derivatives against Human Malignant Melanoma Cell Lines. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. (n.d.). JAGANNATH UNIVERSITY. Retrieved January 26, 2026, from [Link]

  • Safrole. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Oxidative stress promotes cytotoxicity in human cancer cell lines exposed to Escallonia spp. extracts. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023). PubMed. Retrieved January 26, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Analytical Method Validation for 6-Methoxybenzo[d]dioxole-5-carbonitrile Quantification

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 6-Methoxybenzo[d]dioxole-5-carbonitrile, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to dissect the nuances of method validation, moving beyond procedural steps to illuminate the rationale behind experimental choices. This document is structured to be a self-validating system, grounded in authoritative guidelines and supported by practical, field-proven insights.

Introduction to 6-Methoxybenzo[d]dioxole-5-carbonitrile and the Imperative for a Validated Assay

6-Methoxybenzo[d]dioxole-5-carbonitrile is an aromatic nitrile compound with a molecular structure that presents unique analytical challenges and considerations. Its accurate quantification is critical in various stages of drug development, from process chemistry to quality control of the final active pharmaceutical ingredient (API). A validated analytical method ensures the reliability, consistency, and accuracy of the data generated, which is paramount for regulatory submissions and ensuring patient safety.[1]

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] This guide will focus on a primary method, High-Performance Liquid Chromatography (HPLC), and compare it against viable alternatives, providing a holistic view for researchers to make informed decisions.

The Primary Workhorse: A Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most prevalent technique for the quantification of small organic molecules in the pharmaceutical industry.[3][4][5][6] Its robustness, versatility, and cost-effectiveness make it an ideal first choice for the analysis of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

The "Why": Rationale for Chromatographic Conditions

The development of a successful HPLC method is a blend of theoretical understanding and empirical optimization. For 6-Methoxybenzo[d]dioxole-5-carbonitrile, a reversed-phase HPLC (RP-HPLC) method is proposed.

  • Column Chemistry: A C18 column is the quintessential choice for non-polar to moderately polar compounds. The octadecylsilyl stationary phase provides a hydrophobic environment that interacts with the aromatic rings of the analyte, leading to good retention and separation from polar impurities.

  • Mobile Phase Composition: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The formic acid helps to protonate any residual silanols on the stationary phase, reducing peak tailing and improving peak shape. A gradient is often necessary to ensure the elution of any potential, more hydrophobic, degradation products within a reasonable timeframe.

  • Detector Wavelength: The UV detector wavelength should be set at the absorbance maximum (λmax) of 6-Methoxybenzo[d]dioxole-5-carbonitrile to achieve the highest sensitivity. This can be determined using a diode-array detector (DAD) or by scanning a standard solution of the analyte.

  • Stability-Indicating Nature: A crucial aspect of a pharmaceutical analytical method is its ability to be "stability-indicating." This means the method must be able to separate the intact analyte from its potential degradation products, process impurities, and other related substances.[4][5][6][7] Forced degradation studies are intentionally conducted to generate these potential degradants and prove the method's specificity.

Experimental Protocol: A Validated HPLC-UV Method

The following protocol outlines a hypothetical, yet scientifically sound, stability-indicating HPLC-UV method for the quantification of 6-Methoxybenzo[d]dioxole-5-carbonitrile.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the determined λmax)

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 6-Methoxybenzo[d]dioxole-5-carbonitrile reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to cover the desired concentration range for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing 6-Methoxybenzo[d]dioxole-5-carbonitrile and dissolve it in the diluent to achieve a final concentration within the linear range of the method.

The Cornerstone of Reliability: Method Validation

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The validation parameters are guided by the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria for a quantitative HPLC assay.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity of the analyte peak should be demonstrated using a DAD. No interference from placebo, impurities, or degradation products at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For an assay, typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98.0% to 102.0% for at least three concentration levels covering the specified range.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.- Repeatability (Intra-day precision): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day and inter-analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.
Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Prepare Validation Protocol Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Rob Robustness Protocol->Rob Analysis Data Analysis Spec->Analysis Lin->Analysis Acc->Analysis Prec->Analysis LOD_LOQ->Analysis Rob->Analysis Report Validation Report Analysis->Report

Caption: A flowchart illustrating the key stages of analytical method validation.

A Comparative Look at Alternative Analytical Techniques

While HPLC-UV is a robust primary method, other techniques offer distinct advantages and can be considered for specific applications or as orthogonal methods for cross-validation.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For 6-Methoxybenzo[d]dioxole-5-carbonitrile, GC could be a viable alternative, particularly for purity analysis where volatile impurities may be present.

  • Advantages: High resolution, sensitivity (especially with detectors like Flame Ionization Detector - FID or Mass Spectrometry - MS), and speed of analysis.

  • Disadvantages: The analyte must be volatile and thermally stable. Derivatization may be required for non-volatile compounds, adding complexity to the sample preparation.

  • Causality in Experimental Choices: A non-polar capillary column (e.g., DB-1 or DB-5) would be suitable for the separation of the aromatic nitrile. The injector and detector temperatures must be optimized to ensure efficient vaporization without thermal degradation.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide.[1][11][12][13] It is particularly well-suited for the analysis of chiral compounds and can offer faster separations than HPLC.

  • Advantages: Faster analysis times, reduced solvent consumption (greener chemistry), and unique selectivity.

  • Disadvantages: Requires specialized instrumentation, and method development can be more complex than HPLC.

  • Causality in Experimental Choices: The polarity of the stationary phase and the choice of co-solvent (modifier) are critical for achieving the desired separation. For 6-Methoxybenzo[d]dioxole-5-carbonitrile, a polar stationary phase might be necessary to achieve sufficient retention.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[14][15][16][17][18]

  • Advantages: It is a non-destructive technique, requires minimal sample preparation, and can provide structural information alongside quantitative data. It is considered a primary ratio method.

  • Disadvantages: Lower sensitivity compared to chromatographic techniques, potential for peak overlap in complex mixtures, and higher instrumentation cost.

  • Causality in Experimental Choices: A suitable internal standard with a known concentration and non-overlapping signals is crucial for accurate quantification. The choice of solvent and acquisition parameters (e.g., relaxation delay) must be carefully optimized to ensure accurate integration of the signals.

Comparison Summary
FeatureHPLC-UVGC-FID/MSSFCqNMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Nuclear spin transitions in a magnetic field.
Applicability Broad range of non-volatile and semi-volatile compounds.Volatile and thermally stable compounds.Broad range, including chiral and thermally labile compounds.Soluble compounds with NMR-active nuclei.
Sensitivity Good (ng level)Very Good (pg-fg level with MS)Good (ng level)Moderate (µg-mg level)
Speed ModerateFastVery FastModerate
Sample Prep Simple dissolution, filtrationCan require derivatizationSimple dissolutionSimple dissolution with internal standard
Cost ModerateModerate to High (with MS)HighHigh
Primary Use Case for Topic Routine QC, stability testingImpurity profiling for volatile speciesHigh-throughput screening, chiral separationsPurity assessment of reference standards, orthogonal method

The Logic of Validation: An Interconnected System

The parameters of method validation are not isolated entities but form a cohesive, self-validating system.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured Linearity Linearity Range Range Linearity->Range defines boundaries Range->Accuracy assessed over this Precision Precision Range->Precision assessed over this Precision->Accuracy impacts closeness to true value LOQ LOQ LOQ->Range lower boundary

Caption: The logical interplay between key analytical method validation parameters.

Conclusion: A Scientifically Sound Approach to Quantification

The validation of an analytical method for the quantification of 6-Methoxybenzo[d]dioxole-5-carbonitrile is a critical exercise in ensuring data integrity and product quality. While a stability-indicating HPLC-UV method stands out as the primary choice due to its robustness and versatility, a comprehensive understanding of alternative techniques such as GC, SFC, and qNMR allows for a more holistic and risk-based approach to analytical method lifecycle management. The principles and protocols outlined in this guide, grounded in regulatory expectations and scientific rationale, provide a solid framework for researchers and drug development professionals to establish reliable and trustworthy analytical data.

References

  • Gerli, S. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • International Conference on Harmonisation. (1996). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

  • Miyares, P. H. (1993). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. DTIC. [Link]

  • International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Malz, F., & Jancke, H. (2011). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Harvey, D. (2021). 12.4: Gas Chromatography. Chemistry LibreTexts. [Link]

  • Lesellier, E., & Tchapla, A. (2002). Analysis of polycyclic aromatic hydrocarbons by supercritical fluid chromatography (SFC). Journal of Separation Science. [Link]

  • Emery Pharma. (2023). A Guide to Quantitative NMR (qNMR). [Link]

  • Kim, J., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]

  • Fasitta, V. A., & Licciardello, G. (1977). [Determination, using gas chromatography, of acetonitrile and acrylonitrile in the air]. Annali dell'Istituto Superiore di Sanita. [Link]

  • PubChem. (2026). 6-Methoxy-2,3-dimethylquinoxaline-5-carbonitrile. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Bartle, K. D., et al. (1987). Supercritical fluid chromatography of coal-derived polycyclic aromatic hydrocarbons on packed columns. The Analyst. [Link]

  • Taylor, L. T. (1989). Supercritical Fluid Chromatographic Analysis of Lipids. CRC Handbook of Chromatography. [Link]

  • Raghubabu, K., et al. (2015). New Analytical Methods and Their Validation for the Estimation of Analgin in Bulk and Marketed Formulations. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Boron Molecular. (n.d.). 6-Methoxy-benzothiazole-2-carbonitrile. [Link]

  • Sharma, S., & Singh, G. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Pharmaceutical Sciences and Research. [Link]

  • Guideline, I. H. T. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis. [Link]

  • Novotny, M., et al. (1981). Capillary supercritical fluid chromatography. Analytical Chemistry. [Link]

  • PubChem. (n.d.). Benzo-1,3-dioxole-5-carbonitrile. [Link]

  • Reddy, G. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Journal of the Brazilian Chemical Society. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Papakyriakou, A., et al. (2019). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI. [Link]

  • Eurachem. (n.d.). Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of 6-Methoxybenzo[d]dioxole-5-carbonitrile and Its Positional Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Positiona...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Positional isomers, such as the methoxy-substituted benzo[d]dioxole-5-carbonitriles, present a unique analytical challenge due to their identical molecular formulas and weights. This guide provides an in-depth spectroscopic comparison of 6-Methoxybenzo[d]dioxole-5-carbonitrile and its key isomers, 4-Methoxybenzo[d]dioxole-5-carbonitrile and 7-Methoxybenzo[d]dioxole-5-carbonitrile. By leveraging the subtle yet significant differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, this document outlines a clear and reliable methodology for their differentiation.

Introduction: The Challenge of Isomeric Purity

The benzo[d]dioxole scaffold is a common structural motif in many biologically active compounds and natural products. The addition of methoxy and carbonitrile functional groups can significantly alter the molecule's electronic properties and biological activity. When synthesizing 6-Methoxybenzo[d]dioxole-5-carbonitrile, the potential for the formation of its 4-methoxy and 7-methoxy isomers is a significant concern. These isomers, while structurally similar, can exhibit different pharmacological and toxicological profiles. Therefore, robust analytical methods are essential for their individual identification and the quality control of the desired product.

This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques to distinguish these isomers. We will explore how the relative positions of the methoxy and nitrile groups on the aromatic ring influence the chemical environment of the constituent atoms, leading to unique and identifiable spectral fingerprints.

Experimental and Predictive Methodologies

In the absence of readily available, published experimental spectra for all isomers, this guide utilizes a combination of established spectroscopic principles and computationally predicted data. This approach provides a robust framework for understanding the expected spectral differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were predicted using online computational tools that employ algorithms based on large databases of known chemical shifts. These predictions are invaluable for anticipating the chemical shifts and coupling patterns that are crucial for distinguishing isomers. The analysis of aromatic proton signals, including their multiplicity and coupling constants (ortho, meta, and para), is particularly informative.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectra of substituted benzenes exhibit characteristic absorption bands that can indicate the substitution pattern.[4][5] The positions of C-H out-of-plane bending bands are particularly sensitive to the arrangement of substituents on the aromatic ring. Additionally, the stretching frequencies of the nitrile (C≡N) and methoxy (C-O) groups will be considered.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will be discussed in the context of the expected fragmentation patterns. Aromatic compounds often produce a stable molecular ion, and the fragmentation pathways can provide clues about the substituent positions.[6][7]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Syn Synthesis of Methoxybenzo[d]dioxole -5-carbonitrile Pur Chromatographic Purification Syn->Pur Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR Isolated Isomers IR IR Spectroscopy Pur->IR Isolated Isomers MS Mass Spectrometry Pur->MS Isolated Isomers Comp Comparative Analysis of Spectra NMR->Comp IR->Comp MS->Comp Ident Isomer Identification Comp->Ident

Caption: Workflow for the synthesis, purification, and spectroscopic identification of Methoxybenzo[d]dioxole-5-carbonitrile isomers.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: A Tale of Two Protons

The most significant differences between the isomers are expected in the aromatic region of their ¹H NMR spectra. The number of aromatic protons and their coupling patterns provide a clear fingerprint for each isomer.

CompoundPredicted Aromatic ¹H Chemical Shifts (ppm) and Multiplicities
6-Methoxybenzo[d]dioxole-5-carbonitrile ~7.0 (s, 1H), ~6.5 (s, 1H)
4-Methoxybenzo[d]dioxole-5-carbonitrile ~7.2 (d, J=8 Hz, 1H), ~6.6 (d, J=8 Hz, 1H)
7-Methoxybenzo[d]dioxole-5-carbonitrile ~7.1 (d, J=8 Hz, 1H), ~6.7 (d, J=8 Hz, 1H)

Analysis:

  • 6-Methoxybenzo[d]dioxole-5-carbonitrile: This isomer is unique in that its two aromatic protons are not adjacent to each other. Therefore, they are expected to appear as two distinct singlets. This lack of ortho-coupling is a definitive identifying feature.

  • 4-Methoxy- and 7-Methoxybenzo[d]dioxole-5-carbonitrile: Both of these isomers have two adjacent aromatic protons. This will result in a pair of doublets, each with a typical ortho-coupling constant of approximately 7-10 Hz.[1] Differentiating between these two isomers based on ¹H NMR alone can be more challenging and may rely on subtle differences in chemical shifts due to the varying electronic effects of the substituents in the ortho and para positions.

The methoxy protons in all three isomers are expected to appear as a singlet at approximately 3.9-4.0 ppm, and the methylenedioxy protons as a singlet around 6.0-6.1 ppm. While the exact chemical shifts of these groups might vary slightly between isomers, the primary distinguishing feature remains the pattern of the aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra will also show distinct differences based on the substituent positions. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic environment.

CompoundPredicted Key ¹³C Chemical Shifts (ppm)
6-Methoxybenzo[d]dioxole-5-carbonitrile Aromatic C-H carbons: ~110, ~105 ppm. Quaternary carbons: Varied shifts for C-CN, C-OMe, C-O, C-C.
4-Methoxybenzo[d]dioxole-5-carbonitrile Aromatic C-H carbons: ~115, ~108 ppm. Quaternary carbons: Distinct pattern from the 6-methoxy isomer.
7-Methoxybenzo[d]dioxole-5-carbonitrile Aromatic C-H carbons: ~112, ~109 ppm. Quaternary carbons: Unique set of shifts compared to other isomers.

Analysis:

The number of unique carbon signals and their specific chemical shifts will differ for each isomer. The carbon attached to the electron-withdrawing nitrile group will be significantly deshielded (shifted downfield), while the carbon attached to the electron-donating methoxy group will be shielded (shifted upfield). The positions of the other aromatic carbons will be influenced by their proximity to these functional groups. While detailed assignment requires more advanced techniques like HMBC and HSQC, the overall pattern of the ¹³C NMR spectrum serves as a valuable confirmation of the isomeric structure.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectra of all three isomers will share some common features, such as the characteristic C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹) and the C-O stretches of the methoxy and methylenedioxy groups. However, the substitution pattern on the benzene ring can be differentiated by examining the C-H out-of-plane bending region (900-675 cm⁻¹).[4][8]

  • 1,2,3,4-tetrasubstituted pattern (6-methoxy isomer): This substitution pattern often results in a strong absorption band in the 800-840 cm⁻¹ region.

  • 1,2,4,5-tetrasubstituted pattern (4- and 7-methoxy isomers): These isomers are expected to show characteristic absorptions in a slightly different region, often between 850-880 cm⁻¹.

While these are general guidelines, the specific frequencies can be influenced by the nature of the substituents. A careful comparison of this region in the spectra of the isolated isomers can provide strong evidence for their respective structures.

Mass Spectrometry: Fragmentation Pathways

The mass spectra of the three isomers are expected to show a prominent molecular ion peak (M⁺) due to the stability of the aromatic ring system. The primary fragmentation pathways will likely involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to an [M-15]⁺ fragment, and the loss of a hydrogen cyanide (HCN) molecule from the nitrile group, resulting in an [M-27]⁺ fragment.

The relative intensities of these fragment ions may vary slightly between the isomers, but it is unlikely that mass spectrometry alone will be sufficient for unambiguous differentiation. However, when used in conjunction with NMR and IR data, it provides confirmation of the molecular weight and elemental composition.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Title Spectroscopic Differentiation Strategy H1_NMR ¹H NMR: Aromatic Proton Splitting Pattern Title->H1_NMR Primary Method C13_NMR ¹³C NMR: Unique Carbon Chemical Shifts Title->C13_NMR Confirmatory IR_OOP C-H Out-of-Plane Bending Region (900-675 cm⁻¹) Title->IR_OOP Supportive MS_Frag Molecular Ion & Fragmentation (Confirmatory) Title->MS_Frag Supportive

Caption: A logical flowchart for the spectroscopic differentiation of the isomers, highlighting the primary and supporting analytical techniques.

Conclusion

The differentiation of 6-Methoxybenzo[d]dioxole-5-carbonitrile from its 4- and 7-methoxy positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the unique singlet pattern of the aromatic protons in the 6-methoxy isomer providing a clear and unambiguous signature. ¹³C NMR and IR spectroscopy offer valuable confirmatory data, with the pattern of carbon signals and the C-H out-of-plane bending vibrations, respectively, corroborating the structural assignment. While mass spectrometry is essential for confirming the molecular weight, its utility in distinguishing these isomers is limited.

By combining the predictive power of computational tools with a solid understanding of spectroscopic principles, researchers can confidently identify and characterize these closely related isomers, ensuring the integrity and quality of their chemical research and development endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NMRDB.org. (n.d.). Predict ¹³C NMR. Retrieved January 26, 2026, from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 26, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 26, 2026, from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved January 26, 2026, from [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 26, 2026, from [Link]

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press. [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 26, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Bromo-3,4-(methylenedioxy)benzene. Retrieved January 26, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 26, 2026, from [Link]

  • Chegg. (n.d.). Analyze the IR spectrum of 3,4-methylenedioxystilbene. Retrieved January 26, 2026, from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Retrieved January 26, 2026, from [Link]

  • University of Calgary. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved January 26, 2026, from [Link]

  • YouTube. (2019, December 11). H NMR coupling and coupling constants. Retrieved January 26, 2026, from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved January 26, 2026, from [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 26, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 26, 2026, from [Link]

  • PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved January 26, 2026, from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved January 26, 2026, from [Link]

  • Virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved January 26, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 26, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalyst Performance in the Synthesis of Substituted Benzonitriles

Introduction: The Enduring Importance of Substituted Benzonitriles and the Quest for Catalytic Efficiency Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as critical intermediates in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Substituted Benzonitriles and the Quest for Catalytic Efficiency

Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] Their versatile cyano group can be readily transformed into a variety of other functionalities, making them invaluable synthons for drug discovery and development professionals. The efficient and selective synthesis of these aromatic nitriles, however, presents ongoing challenges. Traditional methods often require harsh reaction conditions and stoichiometric amounts of toxic reagents, driving the continuous evolution of catalytic approaches that offer milder conditions, broader substrate scope, and improved sustainability.[2]

This guide provides an in-depth, objective comparison of the leading catalytic systems for the synthesis of substituted benzonitriles, with a primary focus on the widely employed cyanation of aryl halides. We will delve into the mechanistic nuances of palladium, nickel, and copper-based catalysts, presenting a critical analysis of their performance based on experimental data. This document is intended to serve as a practical resource for researchers and scientists, enabling informed decisions in catalyst selection and reaction optimization.

Core Catalytic Strategies for Benzonitrile Synthesis: A Comparative Overview

The synthesis of substituted benzonitriles is dominated by transition-metal catalyzed cross-coupling reactions of aryl halides with a cyanide source. Palladium, nickel, and copper complexes are the most prominent catalysts employed for this transformation, each exhibiting distinct advantages and limitations.[1][3] The choice of catalyst is often dictated by the nature of the aryl halide (iodide, bromide, or chloride), the electronic properties of the substituents on the aromatic ring, and cost considerations.

Palladium-Catalyzed Cyanation: The Robust Workhorse

Palladium catalysis is a highly reliable and versatile method for the cyanation of a broad range of aryl halides, including chlorides, bromides, and iodides.[4] Its high functional group tolerance and well-understood reaction mechanism make it a frequent first choice in many synthetic campaigns.

Mechanistic Insights: The generally accepted catalytic cycle for palladium-catalyzed cyanation involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L_n Ar-Pd(II)(CN)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(CN)L_n Transmetalation (M-CN) Ar-CN Ar-CN Ar-Pd(II)(CN)L_n->Ar-CN Reductive Elimination Ar-CN->Pd(0)L_n

Caption: Palladium-catalyzed cyanation cycle.

The initial oxidative addition of the aryl halide to a low-valent palladium(0) complex is often the rate-determining step. The choice of ligand (L) is crucial for stabilizing the palladium center and facilitating this step, especially for less reactive aryl chlorides.[5] Bulky, electron-rich phosphine ligands are commonly employed to enhance catalytic activity.[5] A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by the cyanide anion, which can strongly coordinate to the palladium center and inhibit the catalytic cycle.[2] This can be mitigated by using cyanide sources with low cyanide ion concentration in solution, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][6]

Nickel-Catalyzed Cyanation: A Cost-Effective and Powerful Alternative

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for the cyanation of aryl halides.[6] Nickel catalysts are particularly effective for the activation of historically challenging aryl chlorides due to their lower cost and unique electronic properties.[6]

Mechanistic Considerations: The catalytic cycle for nickel-catalyzed cyanation is believed to be analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. However, nickel systems can also proceed through Ni(I)/Ni(III) pathways, particularly in photoredox-catalyzed reactions.

Nickel_Catalytic_Cycle cluster_1 Catalytic Cycle Ni(0)L_n Ni(0)L_n Ar-Ni(II)(X)L_n Ar-Ni(II)(X)L_n Ni(0)L_n->Ar-Ni(II)(X)L_n Oxidative Addition (Ar-X) Ar-Ni(II)(CN)L_n Ar-Ni(II)(CN)L_n Ar-Ni(II)(X)L_n->Ar-Ni(II)(CN)L_n Transmetalation (M-CN) Ar-CN Ar-CN Ar-Ni(II)(CN)L_n->Ar-CN Reductive Elimination Ar-CN->Ni(0)L_n

Caption: Nickel-catalyzed cyanation cycle.

Nickel catalysts often require a reductant, such as zinc powder, to generate the active Ni(0) species from a Ni(II) precatalyst.[4] A variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs), have been successfully employed to modulate the reactivity and stability of nickel catalysts.

Copper-Catalyzed Cyanation: A Classic Method with Modern Improvements

Copper-catalyzed cyanation, historically known as the Rosenmund-von Braun reaction, is a well-established method for the synthesis of aryl nitriles. While traditional protocols required harsh conditions and stoichiometric amounts of copper(I) cyanide, modern advancements have led to the development of milder, catalytic versions with improved substrate scope.[3]

Mechanistic Picture: The mechanism of copper-catalyzed cyanation is less definitively understood than its palladium and nickel counterparts but is generally thought to involve a Cu(I)/Cu(III) cycle.

Copper_Catalytic_Cycle cluster_2 Catalytic Cycle Cu(I)CN Cu(I)CN Ar-Cu(III)(X)(CN) Ar-Cu(III)(X)(CN) Cu(I)CN->Ar-Cu(III)(X)(CN) Oxidative Addition (Ar-X) Ar-CN Ar-CN Ar-Cu(III)(X)(CN)->Ar-CN Reductive Elimination Ar-CN->Cu(I)CN Protocol_1 start Start step1 To a flame-dried Schlenk tube, add aryl bromide (1.0 mmol), Pd catalyst, ligand, and cyanide source. start->step1 step2 Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. step1->step2 step3 Add the degassed solvent via syringe. step2->step3 step4 Heat the reaction mixture to the specified temperature with vigorous stirring. step3->step4 step5 Monitor the reaction progress by TLC or GC-MS. step4->step5 step6 Upon completion, cool the reaction to room temperature. step5->step6 step7 Quench the reaction with an appropriate aqueous solution (e.g., NH4Cl or NaHCO3). step6->step7 step8 Extract the product with an organic solvent (e.g., ethyl acetate). step7->step8 step9 Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. step8->step9 end Purify the crude product by flash column chromatography. step9->end

Caption: Experimental workflow for palladium-catalyzed cyanation.

Detailed Steps for the Cyanation of 4-Bromotoluene using Pd/C: [7]

  • To a 10 mL oven-dried vial equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), Pd/C (10 wt%, 21.3 mg, 0.02 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 22.2 mg, 0.04 mmol), and zinc cyanide (70.5 mg, 0.6 mmol).

  • The vial is sealed with a Teflon-lined cap, then evacuated and backfilled with argon three times.

  • N,N-Dimethylacetamide (DMAc, 2.0 mL) is added via syringe.

  • The reaction mixture is stirred at 110 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford 4-methylbenzonitrile.

Protocol 2: General Procedure for Nickel-Catalyzed Cyanation of an Aryl Chloride

Protocol_2 start Start step1 In a glovebox, add Ni precatalyst, ligand, reductant, and cyanide source to a vial. start->step1 step2 Add the aryl chloride and the solvent. step1->step2 step3 Seal the vial and remove it from the glovebox. step2->step3 step4 Place the vial in a preheated oil bath and stir for the specified time. step3->step4 step5 Monitor the reaction progress by TLC or GC-MS. step4->step5 step6 After cooling, carefully quench the reaction. step5->step6 step7 Work-up the reaction mixture as described in Protocol 1. step6->step7 end Purify the product by flash column chromatography. step7->end

Caption: Experimental workflow for nickel-catalyzed cyanation.

Detailed Steps for the Cyanation of 4-Chlorobenzonitrile using NiCl₂·6H₂O: [8]

  • In an argon-filled glovebox, a screw-capped vial is charged with NiCl₂·6H₂O (11.9 mg, 0.05 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 55.4 mg, 0.1 mmol), zinc dust (13.1 mg, 0.2 mmol), and zinc cyanide (70.5 mg, 0.6 mmol).

  • 4-Chlorobenzonitrile (137.6 mg, 1.0 mmol) and N,N-dimethylacetamide (DMAc, 2.0 mL) are added.

  • The vial is sealed and removed from the glovebox.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with aqueous NaHCO₃ (5 mL) and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography to yield terephthalonitrile.

Conclusion and Future Outlook

The synthesis of substituted benzonitriles via transition-metal catalyzed cyanation of aryl halides is a mature yet continually evolving field. Palladium catalysts remain the benchmark for their broad applicability and reliability. Nickel catalysts offer a cost-effective and highly reactive alternative, particularly for the challenging activation of aryl chlorides. Copper-catalyzed systems, while historically significant, have seen a resurgence with the development of milder, more efficient protocols.

The choice of an optimal catalyst system is a multifactorial decision that requires careful consideration of the substrate, desired scale, cost, and safety. The data and protocols presented in this guide are intended to provide a solid foundation for making these critical decisions.

Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems. This includes the use of earth-abundant, non-precious metal catalysts, the design of more robust and active ligands, and the exploration of novel, non-toxic cyanide sources. Furthermore, the application of enabling technologies such as flow chemistry and photoredox catalysis will undoubtedly continue to push the boundaries of what is possible in the synthesis of this important class of molecules.

References

  • Nickel-Catalyzed Cyanation of Aryl Halides. Catalysts2023 , 13(8), 1153. [Link]

  • A Mild, Efficient, and Low-Temperature Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates. Org. Lett.2015 , 17(1), 222-225. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Org. Lett.2011 , 13(4), 648-651. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. J. Org. Chem.2020 , 85(1), 419-432. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed.2013 , 52(43), 11359-11363. [Link]

  • Cyanation of Aryl Halides. Organic Synthesis International. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. J. Org. Chem.2011 , 76(2), 665-668. [Link]

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules2022 , 27(23), 8208. [Link]

  • Benzonitrile production from benzene or diphenyl and hcn.
  • Copper-catalyzed cyanation of aryl halides with sodium nitroprusside in polyethylene glycol 400 (PEG-400). ARKIVOC2016 , (v), 13-21. [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. ACS Catal.2023 , 13(10), 6459–6465. [Link]

  • Copper-catalyzed domino halide exchange-cyanation of aryl bromides. J. Am. Chem. Soc.2003 , 125(10), 2890-2891. [Link]

  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules2023 , 28(5), 2197. [Link]

  • Copper-Mediated C–X Functionalization of Aryl Halides. Org. Process Res. Dev.2017 , 21(12), 1889-1924. [Link]

  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)₂: Key Roles of DMAP. Org. Lett.2017 , 19(8), 2118-2121. [Link]

  • Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations. Beilstein J. Org. Chem.2020 , 16, 26-68. [Link]

  • Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. J. Org. Chem.2023 , 88(14), 9896-9905. [Link]

  • Meet the Editors of RSC Advances. RSC Blogs. [Link]

  • Copper-Mediated C–X Functionalization of Aryl Halides. St. Albert's College. [Link]

  • Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters. Chem. Commun. (Camb.)2002 , (12), 1264-1265. [Link]

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules2022 , 27(23), 8208. [Link]

  • Atom-economic and stereoselective catalytic synthesis of fully substituted enol esters/carbonates of amides in acyclic systems enabled by boron Lewis acid catalysis. Chem. Sci.2023 , 14, 5389-5396. [Link]

  • Catalytic cascade synthesis of cyanohydrin esters via water/O₂-induced cyanide transfer from K₃Fe(CN)₆. Chem. Commun.2021 , 57, 11139-11142. [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules2023 , 28(15), 5701. [Link]

  • Metal‐Ligand Cooperative Synthesis of Benzonitrile by Electrochemical Reduction and Photolytic Splitting of Dinitrogen. Angew. Chem. Int. Ed.2019 , 58(39), 13868-13872. [Link]

  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nat. Commun.2022 , 13, 179. [Link]

  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)₂: Key Roles of DMAP. Semantic Scholar. [Link]

  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. OUCI. [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Org. Lett.2022 , 24(1), 183-188. [Link]

Sources

Comparative

A Researcher's Guide to Cross-Validating Computational Predictions with Experimental Data for Benzodioxole Derivatives

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is not just beneficial—it's paramount. This is particularly true for the exploration of novel bioactive sc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is not just beneficial—it's paramount. This is particularly true for the exploration of novel bioactive scaffolds like benzodioxole derivatives. These compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate computational predictions with robust experimental data for this promising class of molecules.

The Indispensable Role of Cross-Validation

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer invaluable insights into the potential biological activities and pharmacokinetic profiles of new chemical entities.[5][6][7] They allow for the rapid screening of large virtual libraries, prioritizing candidates for synthesis and experimental testing, thereby saving considerable time and resources. However, in silico predictions are models of reality, not reality itself. Experimental validation is the crucial step that grounds these predictions in tangible, reproducible evidence, ensuring the scientific rigor of any drug discovery program.

This guide will walk you through a logical, iterative workflow that seamlessly integrates computational predictions with key experimental assays, creating a self-validating system for the development of novel benzodioxole derivatives.

Section 1: The Computational Foundation - Predicting Biological Activity and Physicochemical Properties

The journey begins with the computational design and evaluation of novel benzodioxole derivatives. The primary goal is to predict their potential efficacy and drug-like properties before committing to chemical synthesis.

Molecular Docking: Unveiling Potential Binding Interactions

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand (the benzodioxole derivative) within the active site of a biological target.[1][6][8]

Causality Behind the Choice: By simulating the interaction between the small molecule and a protein target, we can hypothesize a mechanism of action. For instance, if the target is an enzyme like cyclooxygenase-2 (COX-2), an important mediator of inflammation, docking studies can predict whether a benzodioxole derivative is likely to inhibit its activity.[1] This provides a rational basis for selecting which compounds to synthesize and test.

Workflow for Molecular Docking: ```dot graph TD { A[Target Protein Selection & Preparation] --> B[Ligand (Benzodioxole Derivative) Preparation]; B --> C[Define Binding Site]; C --> D[Run Docking Simulation]; D --> E[Analyze & Score Poses]; E --> F[Prioritize Candidates for Synthesis]; }

Caption: The iterative cycle of computational prediction and experimental validation.

This iterative process allows for the refinement of computational models based on experimental data, leading to more accurate predictions in subsequent rounds of design and testing.

Section 3: Advanced Considerations and Future Directions

Investigating Metabolic Stability and Potential Drug-Drug Interactions

A significant aspect of the benzodioxole scaffold is its potential to inhibit cytochrome P450 (CYP) enzymes. [9][10][11][12][13]This can lead to clinically relevant drug-drug interactions.

Experimental Approach: In vitro assays using human liver microsomes can be employed to assess the inhibitory potential of the synthesized compounds against major CYP isoforms (e.g., CYP3A4, CYP2D6).

Computational Correlation: Advanced computational models can predict the likelihood of CYP inhibition, providing an early warning for potential liabilities. Cross-validation of these predictions with experimental data is crucial for developing safer drug candidates.

In Vivo Validation: The Ultimate Test

Promising candidates identified through in vitro validation should ultimately be evaluated in preclinical animal models. For example, a benzodioxole derivative showing potent in vitro hypoglycemic activity could be tested in a streptozotocin-induced diabetic mouse model to assess its in vivo efficacy. [5][14]

Conclusion

The cross-validation of computational predictions with experimental data is a cornerstone of modern, efficient, and scientifically sound drug discovery. For benzodioxole derivatives, this integrated approach allows for the rational design of novel therapeutic agents, the early identification of potential liabilities, and a deeper understanding of their structure-activity relationships. By embracing the iterative and self-validating workflow outlined in this guide, researchers can accelerate the translation of promising in silico discoveries into tangible clinical candidates.

References

  • Structures of benzodioxol derivatives having various biological activities. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I).
  • Hawash, M., Jaradat, N., & Abualhasan, M. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. Retrieved January 26, 2026, from [Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. (2022). RSC Advances. Retrieved January 26, 2026, from [Link]

  • Structures of Benzodioxole derivatives that have biological activities. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2015). Iranian Journal of Pharmaceutical Research. Retrieved January 26, 2026, from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). International Journal of Molecular Sciences. Retrieved January 26, 2026, from [Link]

  • New Benzodioxole-based Pyrazoline Derivatives: Synthesis and Anticandidal, In silico ADME, Molecular Docking Studies. (2019). Bentham Science Publishers. Retrieved January 26, 2026, from [Link]

  • Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. (2024). BMC Chemistry. Retrieved January 26, 2026, from [Link]

  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. (2023). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • The molecular structure of the studied 1,3-benzodioxole derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds. (1995). PubMed. Retrieved January 26, 2026, from [Link]

  • Experimental and computational thermochemistry of 1,4-benzodioxan and its 6-R derivatives. (2008). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, In Silico ADMET Studies and Anticancer Activity of Some New Pyrazoline and Benzodioxole Derivatives. (2022). PubMed. Retrieved January 26, 2026, from [Link]

  • Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. (2018). PubMed. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

  • QSAR of antilipid peroxidative activity of substituted benzodioxoles using chemometric tools. (2009). Journal of Computational Chemistry. Retrieved January 26, 2026, from [Link]

  • Experimental and computational thermochemistry of 1,4-benzodioxan and its 6-R derivatives. (2008). PubMed. Retrieved January 26, 2026, from [Link]

  • Safrole. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Computational methods for predicting properties. (n.d.). ProtoQSAR. Retrieved January 26, 2026, from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved January 26, 2026, from [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Evaluation of Computational Chemistry Methods for Predicting Redox Potentials of Quinone-Based Cathodes for Li-Ion Batteries. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (2020). Biomolecules & Therapeutics. Retrieved January 26, 2026, from [Link]

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. Retrieved January 26, 2026, from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Validation

Comparative study of the anticancer activity of novel benzodioxole analogs

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1,3-benzodioxole moiety, a structural feature present in numerous nat...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1,3-benzodioxole moiety, a structural feature present in numerous natural products, has emerged as a promising pharmacophore in the design of new oncology therapeutics. This guide provides a comparative study of the anticancer activity of recently developed benzodioxole analogs, offering a synthesis of experimental data and methodological insights for researchers in drug discovery and development.

The Benzodioxole Scaffold: A Privileged Structure in Cancer Therapy

The 1,3-benzodioxole ring system is a key structural component in a variety of biologically active natural products, such as piperine, the main alkaloid in black pepper.[1][2] Its unique electronic and steric properties have inspired the synthesis of a plethora of derivatives with potent pharmacological activities, including anti-inflammatory, antioxidant, and, most notably, anticancer effects.[2] Researchers have focused on modifying this core structure to enhance its cytotoxic efficacy against various cancer cell lines and to elucidate its mechanisms of action.[1][2]

Evaluating Anticancer Efficacy: A Methodological Overview

To objectively compare the anticancer potential of novel benzodioxole analogs, a standardized set of in vitro assays is typically employed. The following protocols represent a robust workflow for screening and characterizing the cytotoxic and mechanistic properties of these compounds.

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial assessment of a novel compound's anticancer properties.

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation (Preliminary) A Compound Synthesis & Characterization B MTT Assay (Cytotoxicity Screening) (e.g., HeLa, A498, MDA-MB-231) A->B C IC50 Determination B->C D Selectivity Index (SI) Calculation (Comparison with normal cells, e.g., 293T) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (e.g., Annexin V/PI Staining) C->F I Chick Embryo Chorioallantoic Membrane (CAM) Assay D->I H Western Blot Analysis (e.g., Caspases, Bcl-2 family) F->H G Tubulin Polymerization Assay J Tumor Growth Inhibition Assessment I->J

Caption: A generalized workflow for the evaluation of novel anticancer compounds.

Detailed Experimental Protocols

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A498, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzodioxole analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

3. Apoptosis Assay using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the benzodioxole analog at its IC50 concentration for a predetermined period.

  • Cell Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Comparative Anticancer Activity of Novel Benzodioxole Analogs

The following table summarizes the in vitro cytotoxic activity of several recently synthesized benzodioxole derivatives against various human cancer cell lines. The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound/AnalogTarget Cancer Cell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)Reference
YL201 MDA-MB-231 (Breast)4.92 ± 1.095-Fluorouracil18.06 ± 2.33[1]
HJ1 HeLa (Cervical)(4-fold more potent than piperine)Piperine-[2]
HJ1 MDA-MB-231 (Breast)(10-fold more potent than piperine)Piperine-[2]
Compound 8 Various (52 cell lines)10⁻⁷ to 10⁻⁵ M--[3]
Compound 11a MCF-7 (Breast)< 10--[4]
Compound 11a HepG2 (Liver)< 10--[4]
Compound 11a PC-3 (Prostate)< 10--[4]
Compound 11a A549 (Lung)< 10--[4]
Safrole Oil Hep3B (Liver)1.08 ± 0.06 mg/mL--[5]
Safrole Nanoemulgel Hep3B (Liver)0.31 ± 0.02 mg/mL--[5]

Data presented as mean ± standard deviation where available.

Mechanisms of Anticancer Action: A Deeper Dive

The anticancer effects of benzodioxole derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell death.

Induction of Apoptosis

A common mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Some benzodioxole analogs have been shown to trigger apoptosis in cancer cells.[6][7] This is often confirmed by observing an increase in the population of apoptotic cells through Annexin V/PI staining and by detecting the cleavage of caspases, which are key executioners of the apoptotic pathway.[6]

The following diagram illustrates a simplified intrinsic apoptosis pathway that can be activated by benzodioxole analogs.

G A Benzodioxole Analog B Mitochondrial Outer Membrane Permeabilization A->B Induces C Cytochrome c Release B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Caspase-9 Activation D->E F Caspase-3 Activation (Executioner Caspase) E->F G Apoptosis (Cell Death) F->G

Caption: A simplified schematic of the intrinsic apoptosis pathway.

Cell Cycle Arrest

Several benzodioxole derivatives have been found to arrest the cell cycle at specific phases, most commonly the G2/M phase.[4][8] This prevents the cancer cells from progressing through mitosis and ultimately leads to cell death. This effect is typically quantified using flow cytometry to analyze the DNA content of the cells.

Inhibition of Tubulin Polymerization

The microtubule network is essential for cell division, and its disruption is a validated strategy in cancer chemotherapy. Some benzodioxole analogs have been identified as tubulin polymerization inhibitors.[4][8][9] By binding to tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.

Targeting the Thioredoxin System

The thioredoxin (Trx) system plays a crucial role in maintaining redox homeostasis and is often overexpressed in cancer cells, contributing to their survival and drug resistance.[10] Certain benzodioxole-conjugated arsenicals have been shown to inhibit the Trx system, leading to increased oxidative stress and apoptosis in cancer cells.[11][12][13]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzodioxole analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that contribute to their biological activity.[14] For instance, the introduction of a vinyl linker and a trifluoromethylpiperazine moiety to the benzodioxole core has been shown to enhance antitumor effects.[1] Similarly, the presence of an amino and an ester group has been suggested as a structural requirement for cell growth inhibition in some derivatives.[3]

Future Directions and Conclusion

Novel benzodioxole analogs represent a promising avenue for the development of new anticancer therapies. The comparative data presented in this guide highlight the potential of these compounds to exhibit potent and selective cytotoxicity against a range of cancer cell lines. Further research should focus on optimizing the lead compounds through medicinal chemistry efforts to improve their efficacy and pharmacokinetic properties. In vivo studies are also crucial to validate the preclinical findings and to assess the therapeutic potential of these promising agents in a more complex biological system. The diverse mechanisms of action of benzodioxole derivatives, including apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization, offer multiple opportunities for therapeutic intervention in oncology.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Structures of Benzodioxole derivatives that have biological activities. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PubMed. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. (2021). PubMed. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. (2008). PubMed. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • Unveiling Benzoxazole-Substituted Thiazolyl-Pyrazole Derivatives Inducing Apoptosis by Targeting β-Tubulin and Caspase-3. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Exploring the Potent Anticancer Activity of Essential Oils and Their Bioactive Compounds: Mechanisms and Prospects for Future Cancer Therapy. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed. Retrieved January 26, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • (PDF) Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Evaluation of New Benzodioxole-Based Thiosemicarbazone Derivatives as Potential Antitumor Agents. (2016). PubMed. Retrieved January 26, 2026, from [Link]

  • Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. (2024). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purification of Polar Organic Compounds: A Head-to-Head Comparison

For researchers, medicinal chemists, and professionals in drug development, the purification of polar organic compounds presents a persistent challenge. Their inherent hydrophilicity leads to poor retention on traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purification of polar organic compounds presents a persistent challenge. Their inherent hydrophilicity leads to poor retention on traditional reversed-phase media and potential strong, irreversible binding to normal-phase silica. This guide provides an in-depth, head-to-head comparison of the primary purification techniques available, offering the scientific rationale behind methodological choices to empower you to select and optimize the most effective strategy for your specific needs.

The Challenge of Polar: Why Traditional Methods Fall Short

Polar compounds, rich in functionalities like hydroxyls, amines, and carboxylic acids, readily form hydrogen bonds with aqueous mobile phases. In conventional reversed-phase chromatography (RPC), this strong interaction with the mobile phase results in rapid elution, often with little to no retention on the nonpolar stationary phase, making separation from other polar impurities difficult.[1][2] Conversely, in normal-phase chromatography (NPC), the high polarity of these compounds can lead to excessively strong adsorption to the silica stationary phase, resulting in poor recovery and peak tailing.[3]

This guide will dissect and compare the following key purification strategies, providing the necessary data and protocols to navigate these challenges:

  • Reversed-Phase Chromatography (RPC)

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Normal-Phase Chromatography (NPC)

  • Solid-Phase Extraction (SPE)

  • Supercritical Fluid Chromatography (SFC)

Head-to-Head Comparison of Purification Techniques

The selection of a purification method is a critical decision driven by the specific properties of the target compound and impurities, the required scale of purification, and available instrumentation. The following table provides a comparative overview of the most common techniques.

Parameter Reversed-Phase Chromatography (RPC) Hydrophilic Interaction Liquid Chromatography (HILIC) Normal-Phase Chromatography (NPC) Solid-Phase Extraction (SPE) Supercritical Fluid Chromatography (SFC)
Primary Application Non-polar to moderately polar compounds.[4]Highly polar and hydrophilic compounds.[1][5]Non-polar to moderately polar compounds, isomers.[6]Sample cleanup, concentration, and fractionation.[7]Chiral separations, achiral purification of moderately polar compounds.[8]
Stationary Phase Non-polar (e.g., C18, C8).[1]Polar (e.g., silica, diol, amine, zwitterionic).[9][10]Polar (e.g., silica, alumina).[6]Various (non-polar, polar, ion-exchange).[7]Typically polar (e.g., silica, diol, 2-ethylpyridine).[11]
Mobile Phase Polar (e.g., water/acetonitrile, water/methanol).[1]Aprotic organic with a small amount of aqueous solvent.[9]Non-polar (e.g., hexane/ethyl acetate).[12]Varies based on stationary phase and analyte.[13]Supercritical CO2 with polar organic modifiers (e.g., methanol).[11]
Elution of Polar Compounds Early elution.[1]Strong retention, elution with increasing aqueous content.[9]Very strong retention, may require highly polar mobile phases.[3]Depends on the chosen sorbent and elution solvent.[13]Retention is tunable with modifiers.[11]
Solvent Consumption High.Moderate to High.High.Low to Moderate.Low (due to recyclable CO2).[8]
Speed Moderate.Moderate.Moderate.Fast (for cleanup).Fast.[14]
Loading Capacity Moderate.Moderate.Moderate.Varies widely.Generally lower than HPLC.
MS Compatibility Good with appropriate mobile phase additives.Excellent due to high organic content in the mobile phase.[10]Poor due to non-polar, non-volatile solvents.Good, after solvent exchange.Excellent.[15]

In-Depth Analysis of Purification Methodologies

Reversed-Phase Chromatography (RPC): Adapting the Workhorse

While standard RPC is not the first choice for highly polar compounds, modifications can enhance its utility. The primary goal is to increase the interaction between the polar analyte and the non-polar stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: For polar analytes, less hydrophobic phases like C8 or C4 may offer better retention than C18 by reducing the extreme polarity mismatch. Polar-embedded or polar-endcapped phases are specifically designed with polar functional groups near the silica surface to improve wettability and interaction with polar molecules.[16]

  • Mobile Phase Modification: Increasing the aqueous portion of the mobile phase enhances the retention of polar compounds.[1] However, using 100% aqueous mobile phases on traditional C18 columns can lead to "phase collapse," where the stationary phase loses its solvation, resulting in a dramatic loss of retention.[17] Using columns designed for highly aqueous conditions is crucial.

  • Ion-Pairing Chromatography: For ionizable polar compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or triethylamine for acids) to the mobile phase can form a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on the RPC column. However, these reagents can be difficult to remove from the column and may suppress ionization in mass spectrometry.

Experimental Workflow: RPC for a Moderately Polar Compound

RPC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification dissolve Dissolve sample in mobile phase equilibrate Equilibrate RPC column (e.g., C8) with initial mobile phase inject Inject sample equilibrate->inject gradient Run gradient (e.g., increase organic solvent) inject->gradient collect Collect fractions gradient->collect analyze Analyze fractions (e.g., TLC, LC-MS) collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate

Caption: RPC workflow for polar compound purification.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Specialist

HILIC is a powerful technique specifically designed for the separation of highly polar and hydrophilic compounds.[1] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous solvent.

Causality Behind Experimental Choices:

  • Retention Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase, i.e., by increasing the water content, which disrupts the partitioning and moves the analytes through the column.[9] This is essentially the opposite of RPC.

  • Stationary Phase Selection: A variety of polar stationary phases are available, including bare silica, diol, cyano, and zwitterionic phases.[9] The choice depends on the specific analyte. For instance, amine-functionalized silica is effective for separating carbohydrates due to hydrogen bonding interactions.[9]

  • Mobile Phase Composition: The mobile phase typically consists of 60-95% acetonitrile and 5-40% aqueous buffer. The high organic content is crucial for establishing the aqueous layer on the stationary phase and for ensuring good solubility of many polar compounds. The choice of buffer and its pH can significantly influence the retention and peak shape of ionizable analytes.

Experimental Protocol: HILIC Purification of a Polar Analyte

  • Column: Select a suitable HILIC column (e.g., silica, diol, or zwitterionic phase).

  • Mobile Phase Preparation:

    • Solvent A: 95:5 acetonitrile/water with 10 mM ammonium acetate.

    • Solvent B: 50:50 acetonitrile/water with 10 mM ammonium acetate.

  • Column Equilibration: Equilibrate the column with 100% Solvent A for at least 10-15 column volumes. Proper equilibration is critical for reproducible results in HILIC.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content, ideally the initial mobile phase, to ensure good peak shape.

  • Injection and Elution: Inject the sample and run a gradient from 100% Solvent A to 100% Solvent B over a suitable time to elute the compounds of interest.

  • Fraction Collection and Analysis: Collect fractions and analyze for purity.

  • Column Re-equilibration: Re-equilibrate the column with 100% Solvent A before the next injection.

Normal-Phase Chromatography (NPC): The Classic Approach Revisited

For certain polar compounds, particularly those that are not excessively water-soluble, traditional normal-phase chromatography can be a viable option. It employs a polar stationary phase (usually silica or alumina) and a non-polar mobile phase.[6]

Causality Behind Experimental Choices:

  • Adsorption/Desorption Mechanism: In NPC, polar analytes are retained on the polar stationary phase through dipole-dipole interactions and hydrogen bonding.[6] Elution is achieved by increasing the polarity of the mobile phase, which competes with the analyte for the active sites on the stationary phase.

  • Solvent Selection: The mobile phase is typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate, isopropanol, or methanol.[12] The ratio of these solvents determines the eluting strength. For very polar compounds, a small amount of a highly polar solvent like methanol or even water (in aqueous normal-phase) may be required.[9]

  • Tailing and Irreversible Adsorption: A major challenge with NPC for highly polar compounds, especially amines and some acids, is strong interaction with the silica surface, leading to peak tailing or irreversible adsorption. This can sometimes be mitigated by adding a modifier to the mobile phase, such as triethylamine to mask acidic silanol groups when purifying basic compounds, or acetic acid for acidic compounds.

Experimental Workflow: Normal-Phase Flash Chromatography

NPC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification pack_column Pack column with silica gel load_sample Load sample (dry or in minimal solvent) pack_column->load_sample elute Elute with non-polar mobile phase load_sample->elute gradient_elute Increase mobile phase polarity elute->gradient_elute collect_fractions Collect fractions gradient_elute->collect_fractions analyze_fractions Analyze fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate_solvent Evaporate solvent combine_pure->evaporate_solvent

Caption: Workflow for normal-phase flash chromatography.

Solid-Phase Extraction (SPE): The Cleanup Specialist

SPE is a powerful sample preparation technique that can be used for the cleanup, concentration, and fractionation of samples containing polar compounds.[7] It is not a high-resolution technique like chromatography but is invaluable for removing major impurities before a final purification step.

Causality Behind Experimental Choices:

  • Versatility of Sorbents: SPE cartridges are available with a wide range of stationary phases, including reversed-phase (C18, C8), normal-phase (silica, diol), and ion-exchange (cation and anion exchangers) sorbents.[7] This allows for the selection of a sorbent that will either retain the target analyte while allowing impurities to pass through, or retain the impurities while the analyte of interest is washed off.

  • Method Development: A typical SPE method involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte.[13] The choice of solvents for each step is critical. For polar analytes on a polar sorbent (normal-phase SPE), a non-polar solvent is used for loading and washing, and a polar solvent for elution.[7] For polar analytes on a non-polar sorbent (reversed-phase SPE), a polar solvent is used for loading and washing, and a less polar solvent for elution.

Experimental Protocol: SPE Cleanup of a Polar Compound

  • Sorbent Selection: Choose an SPE cartridge with a sorbent that has a high affinity for your compound of interest or the major impurities. For a polar analyte, a polar sorbent like silica or diol is often a good choice.

  • Conditioning: Condition the cartridge by passing a non-polar solvent (e.g., hexane) through it, followed by the sample loading solvent.

  • Sample Loading: Dissolve your sample in a non-polar solvent and load it onto the cartridge. The polar analyte should be retained.

  • Washing: Wash the cartridge with a non-polar solvent to remove any non-polar impurities.

  • Elution: Elute the purified polar analyte with a polar solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the eluted fraction to confirm the presence and purity of your target compound.

Supercritical Fluid Chromatography (SFC): The Green Alternative

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[8] It is gaining popularity as a "green" alternative to normal-phase HPLC due to reduced organic solvent consumption.

Causality Behind Experimental Choices:

  • Mobile Phase Properties: Supercritical CO2 is non-polar and has low viscosity and high diffusivity, which allows for fast and efficient separations.[8] To separate polar compounds, a polar organic modifier, such as methanol, is added to the CO2 to increase the mobile phase's solvating power.[11]

  • Stationary Phases: SFC typically employs polar stationary phases similar to those used in normal-phase and HILIC, such as silica, diol, and various derivatized phases.[11]

  • Orthogonality to RPLC: SFC provides a different selectivity compared to RPLC, making it a valuable tool for separating compounds that are difficult to resolve by reversed-phase methods.[15] It is particularly well-suited for chiral separations and the purification of moderately polar compounds. The addition of small amounts of additives like water or amines to the modifier can further enhance the peak shape and resolution of highly polar analytes.[18]

Logical Relationship of Purification Strategies

Purification_Strategy cluster_chromatography High-Resolution Chromatography Crude_Mixture Crude Mixture (Polar Compound + Impurities) SPE Solid-Phase Extraction (SPE) (Bulk Impurity Removal) Crude_Mixture->SPE Fractionated_Mixture Partially Purified Mixture SPE->Fractionated_Mixture HILIC HILIC Fractionated_Mixture->HILIC RPC Reversed-Phase (RPC) Fractionated_Mixture->RPC NPC Normal-Phase (NPC) Fractionated_Mixture->NPC SFC Supercritical Fluid (SFC) Fractionated_Mixture->SFC Pure_Compound Pure Polar Compound HILIC->Pure_Compound RPC->Pure_Compound NPC->Pure_Compound SFC->Pure_Compound

Caption: Decision tree for polar compound purification.

Conclusion and Future Outlook

The purification of polar organic compounds requires a thoughtful and informed approach. While traditional reversed-phase and normal-phase chromatography have their limitations, modern techniques like HILIC and SFC, along with strategic modifications to RPC and the judicious use of SPE, provide a powerful arsenal for the purification chemist. The choice of method should be guided by the physicochemical properties of the analyte, the nature of the impurities, and the desired scale of purification. As stationary phase technologies continue to evolve, we can expect even more robust and selective tools to tackle the challenges of polar compound purification, further enabling advancements in drug discovery and other scientific disciplines.

References

  • Columbia University Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Di Tusa, F., et al. (2023). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Molecules, 28(21), 7304.
  • Di Tusa, F., et al. (2023). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology.
  • Teledyne ISCO. (n.d.).
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Atanasov, A. G., et al. (2012). Analysis and Purification of Bioactive Natural Products: The AnaPurNa Study. ACS Chemical Biology, 7(7), 1135-1143.
  • The Nest Group, Inc. (n.d.). A PRACTICAL GUIDE TO HILIC.
  • International Journal of Drug Development & Research. (2012).
  • Hupf, C., et al. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC North America, 36(11), 824-831.
  • Ridgway, P., & Chen, R. (n.d.). A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds.
  • National Center for Biotechnology Information. (n.d.).
  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
  • Hupf, C., et al. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • Agilent Technologies. (2023, May 22).
  • Armstrong, D., et al. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC)
  • Organic Syntheses. (2025, June 19).
  • Cole-Parmer. (2022, November 17).
  • Papachristoforou, A., et al. (2019). Comparison of qualitative characteristics of propolis extracts using different purification methods. Journal of Apicultural Research, 58(5), 743-750.
  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • National Center for Biotechnology Information. (2020, December 2). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome.
  • Sigma-Aldrich. (n.d.).
  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • ResearchGate. (2025, August 10). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling.
  • ResearchGate. (n.d.).
  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction.
  • Diva-Portal.org. (2022, May 27).
  • American Laboratory. (2007, October 1). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers.
  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • American Pharmaceutical Review. (2011, September 1).
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
  • LCGC International. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Methoxybenzo[d]dioxole-5-carbonitrile

A Comprehensive Guide to the Safe Disposal of 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 6-Methoxybenzo[d][1][2]dioxole-5-carboni...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile (CAS No. 16264-71-4) was not publicly available. The following procedures are therefore based on safety data for structurally similar compounds, including 1,3-Benzodioxole-5-carbonitrile and other benzodioxole derivatives. This guidance should be used as a preliminary resource and must be supplemented by a formal hazard assessment by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval of disposal protocols.

The responsible management of specialized chemical reagents like 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, a comprehensive understanding of disposal protocols is not merely a regulatory requirement but a critical component of the experimental workflow. This guide provides essential, immediate safety and logistical information to facilitate the proper handling and disposal of this compound.

Inferred Hazard Profile and Immediate Safety Precautions

Based on the toxicological data of analogous compounds such as 1,3-Benzodioxole-5-carbonitrile, 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile should be handled as a hazardous substance.[1][3] The primary concerns are acute toxicity if ingested, inhaled, or absorbed through the skin.[1][3] It may also cause irritation to the skin and eyes.

Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. Before handling the compound, ensure the following are readily available and in use:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene.[2][4] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron should be worn.

  • Respiratory Protection: All handling of solid 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]

Engineering Controls

Proper ventilation is critical. Always work within a fume hood with adequate airflow.[2][5] Ensure that a safety shower and eyewash station are easily accessible and have been recently tested.

Quantitative Data Summary

PropertyValue/InformationSource
Chemical Name6-Methoxybenzo[d][1][2]dioxole-5-carbonitrileParchem[6]
CAS Number16264-71-4Parchem[6]
Inferred Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)Echemi[1], PubChem[3]
Inferred Precautionary Codes P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501Echemi[1], PubChem[3]

Experimental Protocols: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spill (Solid)
  • Evacuate and Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the absorbed material and spilled compound into a clearly labeled hazardous waste container.[2]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container for disposal according to institutional guidelines.

Small Spill (Liquid Solution)
  • Evacuate and Isolate: Clear the immediate area of all personnel.

  • Ventilate: Maintain adequate ventilation.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: Surround the spill with an inert absorbent material.

  • Absorption: Cover the spill with the absorbent material, working from the outside in.

  • Collection: Once fully absorbed, collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All decontamination materials must be disposed of as hazardous waste.

Disposal Workflow

The proper disposal of 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.

DisposalWorkflow Disposal Workflow for 6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile cluster_pre_disposal Pre-Disposal Steps cluster_disposal_protocol Disposal Protocol cluster_final_disposal Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Segregate from Incompatible Wastes (e.g., Strong Oxidizing Agents) A->B C Select Appropriate Waste Container (Clearly Labeled, Leak-Proof) B->C D Transfer Waste to Container in a Fume Hood C->D E Securely Close and Seal the Container D->E F Complete Hazardous Waste Label (Chemical Name, Hazards, Date) E->F G Store in a Designated Hazardous Waste Accumulation Area F->G H Arrange for Pickup by Certified Hazardous Waste Contractor G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile.

Step-by-Step Disposal Methodology

  • Waste Identification and Segregation:

    • Identify all waste streams containing 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile. This includes pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, gloves), and cleaning materials.

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents.[5]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for waste collection.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile". The hazard characteristics (e.g., "Toxic") should also be indicated.

  • Waste Accumulation:

    • Collect all waste in the designated container, ensuring it is kept closed except when adding waste.[7][8]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[7]

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Final Disposal:

    • The primary method for the disposal of this compound is through a licensed chemical destruction facility, likely via controlled incineration with flue gas scrubbing.[1]

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

    • Never dispose of 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile down the drain or in regular trash.[7]

  • Empty Container Disposal:

    • Empty containers that held 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile must be triple-rinsed with a suitable solvent.[4]

    • The rinsate must be collected as hazardous waste.[4]

    • After triple-rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label and placing it in the appropriate recycling or solid waste stream.[4]

References

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzo-1,3-dioxole-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Handling

Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile This guide provides essential safety protocols and operational directives for the han...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile

This guide provides essential safety protocols and operational directives for the handling of 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile. Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety principles to mitigate risks and ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a comprehensive understanding of the necessary precautions.

Hazard Assessment & Toxicological Profile

6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile is an aromatic nitrile compound. While specific toxicological data for this exact molecule is limited, the hazards can be inferred from its structural class and available data on similar compounds, such as Benzo-1,3-dioxole-5-carbonitrile. The primary concern with nitrile compounds is their potential for severe acute toxicity through multiple routes of exposure.

The core danger of many nitriles lies in their metabolic pathway. Aliphatic nitriles, for instance, are known to be metabolized by cytochrome P450 enzymes, which can liberate cyanide ions.[1] Cyanide is a potent systemic toxin that can cause rapid and severe health effects. Therefore, all handling procedures must be designed to prevent any potential exposure.

Table 1: Hazard Profile based on Structurally Similar Compounds

Hazard Class GHS Classification Signal Word Hazard Statement
Acute Oral Toxicity Category 4 Warning H302: Harmful if swallowed[3][4]
Acute Dermal Toxicity Category 4 Warning H312: Harmful in contact with skin[3][4]

| Acute Inhalation Toxicity | Category 4 | Warning | H332: Harmful if inhaled[3][4] |

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any procedure, robust engineering controls must be in place to minimize the risk of exposure at the source.

  • Chemical Fume Hood: All manipulations of 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to contain the solid particles (dust) and any potential vapors, preventing inhalation.[5]

  • Glove Boxes: For procedures involving larger quantities or requiring enhanced containment, a glove box provides a superior physical barrier, ensuring the operator is completely isolated from the material.[5]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to protect against the primary exposure routes: dermal, ocular, and respiratory.[6][7]

Dermal Protection (Skin & Hands)
  • Gloves: Wear double nitrile gloves. Nitrile provides good chemical resistance. The outer glove should be removed and disposed of as hazardous waste immediately upon any known or suspected contact. The inner glove protects the skin during the doffing process.

  • Lab Coat: A flame-resistant lab coat with long sleeves and elastic or knitted cuffs is mandatory. It must be fully buttoned to provide maximum skin coverage.

  • Apparel: Full-length pants and closed-toe, chemical-resistant shoes are required at all times in the laboratory.

Eye and Face Protection
  • Goggles: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[8] Standard safety glasses do not provide adequate protection from dust or splashes.

  • Face Shield: When performing operations with a higher risk of splashing or aerosol generation (e.g., dissolving the compound, transferring solutions), a face shield must be worn over the chemical splash goggles for full-face protection.[8][9]

Respiratory Protection
  • Under Normal Conditions: When handling small quantities within a properly functioning chemical fume hood, additional respiratory protection is typically not required. The fume hood serves as the primary respiratory control.

  • Required Use: A respirator is necessary during spill cleanup, in the event of a ventilation failure, or if exposure monitoring indicates levels approaching established limits. In such cases, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates (e.g., a P100 filter) must be used. All personnel requiring respirator use must be part of a formal respiratory protection program, including medical evaluation and annual fit-testing.[8]

Step-by-Step Safe Handling Workflow

The following workflow is designed to be a self-validating system, ensuring safety at each stage of handling.

G Prep 1. Preparation - Verify fume hood certification is current. - Assemble all necessary equipment. - Don all required PPE (double gloves, goggles, lab coat). Weigh 2. Weighing & Aliquoting - Perform exclusively inside the fume hood. - Use a spatula to gently transfer solid; avoid pouring. - Tare the balance with an anti-static weigh boat. Prep->Weigh Dissolve 3. Dissolution / Reaction - Add solvent slowly to the solid to prevent splashing. - Keep the container covered as much as possible. - Ensure continuous ventilation throughout the process. Weigh->Dissolve Decon 4. Work Area Decontamination - Wipe down all surfaces in the fume hood with an appropriate solvent. - Decontaminate all non-disposable equipment. Dissolve->Decon Doff 5. PPE Doffing & Hygiene - Remove outer gloves and dispose of as hazardous waste. - Remove face shield/goggles. - Remove lab coat. - Remove inner gloves. - Wash hands and arms thoroughly with soap and water. Decon->Doff Waste 6. Waste Disposal - Segregate all contaminated materials into a designated hazardous waste container. - Ensure waste container is properly labeled and sealed. Doff->Waste

Caption: Standard Operating Procedure for Handling 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile.

Emergency Protocols: Exposure and Spill Management

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15-30 minutes.[10][11] Use a safety shower for large-area contact. Seek immediate medical attention.[11]
Eye Contact Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3][11] |

Important Note on Cyanide Poisoning: Given that nitrile compounds can be metabolized to cyanide, a cyanide antidote kit should be readily accessible in the laboratory.[10] All personnel working with this class of compounds must be trained in recognizing the symptoms of cyanide poisoning and in the emergency procedures for administering the antidote.

Spill Management
  • Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently cover it with an absorbent material, then carefully scoop the material into a labeled hazardous waste container. Decontaminate the area thoroughly.

  • Major Spill: Evacuate the immediate area and prevent entry. Notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.[12]

Decontamination & Waste Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Equipment Decontamination: Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol) in the fume hood. The rinsate must be collected and disposed of as hazardous chemical waste.

  • Chemical Waste: All waste containing 6-Methoxybenzo[d][1][2]dioxole-5-carbonitrile, including reaction residues and rinsates, must be collected in a clearly labeled, sealed hazardous waste container.

  • CRITICAL INCOMPATIBILITY: Never mix nitrile-containing waste with acids. The combination can generate highly toxic hydrogen cyanide (HCN) gas.[13] All waste streams must be carefully segregated.

  • PPE Disposal: All contaminated disposable PPE, including gloves, bench paper, and weigh boats, must be placed in a designated hazardous waste container for solids.[2] These items should not be disposed of in regular trash.

References

  • Title: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 1 Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: How to Dispose of Nitrile Gloves? Source: Earth Safe PPE URL: [Link]

  • Title: Which equipment to select for handling toxic materials and protecting operators? Source: Palamatic Process URL: [Link]

  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

  • Title: Benzo-1,3-dioxole-5-carbonitrile Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 5 Types of PPE for Hazardous Chemicals Source: Hazmat School URL: [Link]

  • Title: Process for producing aromatic nitrile Source: Google Patents URL
  • Title: Hazardous Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE Source: New Jersey Department of Health URL: [Link]

  • Title: Personal Protective Equipment Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Title: Preparation of Nitriles Source: Chemistry Steps URL: [Link]

  • Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Emergency Procedures for Incidents Involving Chemicals Source: University of Kentucky Research Safety URL: [Link]

  • Title: Hydrolysis of Nitriles Source: Organic Synthesis URL: [Link]

  • Title: Chemistry of Nitriles Source: OpenStax URL: [Link]

  • Title: Chemical Safety: Personal Protective Equipment Source: University of California, Santa Cruz URL: [Link]

  • Title: Chemical Emergencies, Exposures, and Spills Source: University of Florida Environmental Health and Safety URL: [Link]

  • Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]

  • Title: What to do in a chemical emergency Source: GOV.UK URL: [Link]

  • Title: PPE and Safety for Chemical Handling Source: ACS Material URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.